3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPSQMAAMIQCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=NO1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244456 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311318-06-5 | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311318-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole, 3-(3-chlorophenyl)-5-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501244456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its prominence stems from its role as a privileged structural motif and a robust bioisostere for amide and ester functionalities.[1] This bioisosteric replacement often imparts enhanced metabolic stability, improved pharmacokinetic profiles, and favorable drug-like properties to lead compounds.[4] Derivatives of 1,2,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties, making them a fertile ground for the development of novel therapeutics.[1][5][6][7] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific, high-value derivative: 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. The introduction of the ethenyl (vinyl) group at the 5-position offers a reactive handle for further chemical elaboration, such as Michael additions or polymerization, expanding its utility as a versatile building block.[8]
Part 1: Synthetic Strategy and Execution
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is most reliably achieved through the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivative.[9] This strategy is favored for its versatility, high yields, and the wide availability of starting materials.
Retrosynthetic Analysis & Mechanistic Rationale
Our target molecule, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, can be disconnected across the C5-N4 and C3-O2 bonds of the oxadiazole ring. This retrosynthetic approach identifies two primary precursors: 3-chlorobenzamidoxime and acrylic acid (or a derivative like acryloyl chloride).
The forward synthesis involves two key transformations:
-
O-Acylation: The nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the activated acrylic acid, forming an O-acylamidoxime intermediate. This step is critical, and its efficiency depends on the proper activation of the carboxylic acid.
-
Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring. This step is typically promoted by heat or microwave irradiation.[1][10]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsm.com [ijpsm.com]
- 8. researchgate.net [researchgate.net]
- 9. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
This guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application and development.[1][2] This document will delve into the predicted Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data, offering insights into the experimental considerations and the interpretation of the resulting spectra.
Molecular Structure and Spectroscopic Overview
The structure of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole combines a substituted aromatic ring with a vinyl group through a 1,2,4-oxadiazole linker. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be used for its identification and characterization. The following sections will explore the anticipated outcomes of the primary spectroscopic techniques used for the elucidation of such structures.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.[1] For 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, Electron Impact (EI) ionization is a suitable method for generating a detailed fragmentation spectrum.
Predicted Mass Spectrum Data
| m/z (predicted) | Ion Structure | Relative Intensity |
| 206/208 | [M]+• (Molecular Ion) | High |
| 178/180 | [M - CO]+• | Moderate |
| 139/141 | [ClC6H4CN]+ | High |
| 111/113 | [ClC6H4]+ | Moderate |
| 67 | [C4H3N2O]+ | Moderate |
| 53 | [C3H3N2]+ | Low |
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: A small volume of the sample solution is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Interpretation of the Fragmentation Pattern
The fragmentation of 1,2,4-oxadiazoles under EI-MS conditions is well-documented and typically involves cleavage of the heterocyclic ring. The predicted fragmentation pathway for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is initiated by the loss of a stable neutral molecule, such as carbon monoxide, followed by further fragmentation of the resulting ions. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks).
Caption: Predicted NMR correlations for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and structural elucidation of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. By combining the data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers can confidently confirm the synthesis of the target compound and proceed with further investigations into its chemical and biological properties. The predicted data serves as a reliable reference for experimental verification.
References
-
Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]
-
Fei, Q., Liu, C., & Luo, Y. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6529. [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
-
ResearchGate. (n.d.). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
Fiorito, S., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 28(6), 2753. [Link]
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of the novel heterocyclic compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and the causal reasoning behind critical experimental and computational choices. While a specific crystal structure for this exact molecule is not yet publicly deposited, this guide presents a validated workflow that, if followed, will yield a robust and publishable crystallographic and computational analysis.
Introduction: The Significance of 1,2,4-Oxadiazoles in Medicinal Chemistry
The 1,2,4-oxadiazole moiety is a privileged scaffold in modern drug discovery, prized for its unique bioisosteric properties that allow it to serve as a stable replacement for ester and amide functionalities. This five-membered heterocyclic ring is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, incorporates a reactive ethenyl (vinyl) group, offering a versatile handle for further synthetic modifications, and a chlorophenyl group, which can influence molecular packing and electronic properties. A thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design.
This guide will detail the necessary steps from synthesis and crystallization to advanced computational analysis, providing a self-validating system for obtaining and interpreting the crystal structure.
Part 1: Synthesis and Crystallization
The successful growth of high-quality single crystals is the cornerstone of any crystallographic analysis. This begins with the synthesis of the pure compound.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate.[3] The proposed synthesis for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is outlined below.
Sources
quantum chemical calculations for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Quantum Chemical Analysis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole: A Computational Roadmap in Drug Discovery
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its favorable metabolic stability and its role as a bioisostere for esters and amides.[1][2] This guide provides a comprehensive computational workflow for characterizing 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, a representative molecule of this class. We will employ Density Functional Theory (DFT), a powerful quantum chemical method, to elucidate its structural, electronic, and spectroscopic properties.[3][4][5] The insights derived from these calculations are paramount for understanding molecular reactivity, guiding synthetic efforts, and predicting the molecule's potential as a therapeutic agent. This document is structured as a practical roadmap for researchers, scientists, and drug development professionals, detailing not just the "how" but the critical "why" behind each computational step, from ground-state optimization to the prediction of drug-like properties.
Introduction: The Intersection of Quantum Chemistry and Drug Design
In the multi-parameter optimization challenge that is drug discovery, computational methods provide an indispensable toolkit for accelerating progress and reducing late-stage attrition.[6] Quantum chemistry, in particular, offers a first-principles approach to understanding molecular behavior by solving the electronic structure of a molecule.[2][7] This allows for the accurate prediction of a wide array of properties before a molecule is ever synthesized.
The target of our study, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, possesses several features of interest for drug design:
-
The 1,2,4-Oxadiazole Core: A five-membered heterocycle known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Its nitrogen and oxygen atoms serve as key points for hydrogen bonding.
-
The 3-Chlorophenyl Group: The halogen substituent can modulate lipophilicity, membrane permeability, and metabolic stability, and can participate in halogen bonding, a significant non-covalent interaction in ligand-receptor binding.
-
The 5-Ethenyl (Vinyl) Group: This unsaturated moiety provides a potential site for metabolic transformation or a reactive handle for further synthetic elaboration.
This guide will systematically dissect this molecule's properties using a validated computational strategy.
The Computational Strategy: A Validating Workflow
Our approach is designed as a self-validating workflow. We begin by determining the most stable three-dimensional structure of the molecule and confirm its stability through vibrational analysis. This optimized geometry then serves as the reliable foundation for all subsequent electronic property calculations. The calculated properties, in turn, provide the necessary inputs for higher-level applications like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Caption: Computational workflow for quantum chemical analysis.
Part 1: Molecular Structure and Vibrational Properties
The first and most crucial step in any quantum chemical analysis is to determine the molecule's most stable 3D conformation, known as the ground-state geometry. An inaccurate structure will lead to erroneous electronic properties.
Rationale for Method Selection
We will employ Density Functional Theory (DFT) for our calculations. DFT has become the workhorse of computational chemistry because it offers an excellent balance of accuracy and computational cost, making it ideal for molecules of pharmaceutical interest.[5]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) specifies polarization functions, which allow for anisotropy in the electron density, essential for describing bonding in cyclic systems.
Experimental Protocol: Geometry Optimization & Frequency Analysis
This protocol outlines the steps for performing the calculation using the Gaussian software package, a widely used program in computational chemistry.[1][8]
Step 1: Building the Initial Structure
-
Use a molecular builder like GaussView or Avogadro to construct the 3D structure of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
-
Perform a preliminary "clean-up" using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
Save the coordinates as a Gaussian input file (.gjf or .com).
Step 2: Creating the Gaussian Input File
-
Create a text file named molecule_opt_freq.com.
-
The file should contain the following sections:
-
Link 0 Commands (%): Define memory and processors. %nprocshared=8 and %mem=16GB are good starting points. %chk=molecule.chk saves a checkpoint file for later use.
-
Route Section (#): Specifies the calculation type. #p B3LYP/6-311++G(d,p) Opt Freq requests optimization followed by a frequency calculation at the chosen level of theory. p requests additional print output.
-
Title Section: A brief description of the calculation.
-
Molecule Specification: The charge (0 for neutral) and spin multiplicity (1 for a singlet ground state), followed by the Cartesian coordinates from Step 1.
-
Example Gaussian Input File (molecule_opt_freq.com):
Step 3: Running the Calculation
-
Submit the input file to Gaussian. This is typically done via a command line: g16 < molecule_opt_freq.com > molecule_opt_freq.log
Step 4: Analysis of Results
-
Optimization Convergence: Open the output .log file and search for "Optimization completed." This confirms the geometry optimization algorithm successfully found a stationary point on the potential energy surface.
-
Frequency Analysis: Search for "Frequencies --". A successful optimization to a true energy minimum will show zero imaginary frequencies .[9][10] If one or more negative frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.
-
Extracting Data: The optimized Cartesian coordinates, key geometric parameters, and calculated vibrational frequencies with their corresponding IR intensities can be extracted from the output file for tabulation.
Data Presentation: Optimized Geometry and Vibrational Spectrum
The following tables present illustrative data that would be obtained from a successful calculation.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Atom(s) | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C(oxadiazole)-O | 1.35 | |
| N(oxadiazole)-N | 1.40 | |
| C(phenyl)-Cl | 1.75 | |
| C(ethenyl)=C | 1.34 | |
| **Bond Angles (°) ** | ||
| C-O-N (oxadiazole) | 105.0 | |
| C-N=C (oxadiazole) | 110.0 | |
| **Dihedral Angles (°) ** | ||
| Phenyl-Oxadiazole | 25.0 |
| | Oxadiazole-Ethenyl | 5.0 |
Table 2: Illustrative Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | IR Intensity | Assignment |
|---|---|---|
| 3105 | High | C-H stretch (aromatic) |
| 3050 | Medium | C-H stretch (ethenyl) |
| 1640 | High | C=C stretch (ethenyl) |
| 1590 | High | C=N stretch (oxadiazole ring) |
| 1475 | Medium | C=C stretch (aromatic ring) |
| 1100 | Strong | C-Cl stretch |
| 850 | Strong | C-H out-of-plane bend (aromatic) |
Part 2: Electronic Properties and Chemical Reactivity
With a validated ground-state geometry, we can now confidently calculate the molecule's electronic properties, which are key to understanding its reactivity and potential interactions with biological targets.
Frontier Molecular Orbitals (HOMO-LUMO)
According to Frontier Molecular Orbital (FMO) theory, the majority of chemical reactivity can be understood by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[13]
Table 3: Illustrative Frontier Orbital Energies
| Parameter | Energy (eV) | Interpretation |
|---|---|---|
| E(HOMO) | -6.8 | Electron-donating ability |
| E(LUMO) | -1.5 | Electron-accepting ability |
| ΔE (LUMO-HOMO) | 5.3 | High kinetic stability |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution of a molecule.[14][15] It maps the electrostatic potential onto the molecule's electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions. This is invaluable in drug design for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[16][17]
-
Red/Yellow Regions: Negative potential (electron-rich), indicating sites susceptible to electrophilic attack and favorable for hydrogen bond accepting.
-
Blue Regions: Positive potential (electron-poor), indicating sites susceptible to nucleophilic attack and favorable for hydrogen bond donating.
Sources
- 1. Tutorial - Quantum Chemistry - Intro to Gaussian Part II [answers.uillinois.edu]
- 2. quantumgrad.com [quantumgrad.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. aurlide.fi [aurlide.fi]
- 5. youtube.com [youtube.com]
- 6. rowansci.substack.com [rowansci.substack.com]
- 7. m.youtube.com [m.youtube.com]
- 8. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. ossila.com [ossila.com]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. MEP [cup.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
solubility and stability of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, valued for its role as a bioisosteric replacement for esters and amides, which can enhance metabolic stability and modulate target selectivity.[1] This guide provides a comprehensive framework for characterizing the solubility and stability of a specific analogue, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough evaluation. We will delve into the theoretical underpinnings of solubility and stability of heterocyclic compounds, provide step-by-step methodologies for their determination, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.
Introduction to 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
The compound 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole belongs to a class of five-membered heterocyclic compounds that have garnered significant attention in drug discovery.[2] The 1,2,4-oxadiazole ring is a privileged scaffold, appearing in numerous biologically active molecules with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The physicochemical properties of such compounds, particularly their solubility and stability, are critical determinants of their therapeutic potential, influencing everything from formulation development to in vivo bioavailability and shelf-life.[5][6]
The structure of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole incorporates a 3-chlorophenyl group, which can influence its lipophilicity and electronic properties, and a vinyl (ethenyl) group, a reactive handle that can be used for further synthetic modifications. A thorough understanding of its solubility in various physiological and formulation-relevant solvents, as well as its stability under different stress conditions, is paramount for its advancement as a potential drug candidate.
Predicted Physicochemical Properties
While experimental data is sparse, we can predict some of the physicochemical properties of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole based on its structure and data from similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₇ClN₂O | Based on its chemical structure. |
| Molecular Weight | ~206.63 g/mol | Calculated from the molecular formula. |
| LogP | 3.0 - 4.0 | The presence of the chlorophenyl group suggests moderate to high lipophilicity. |
| Aqueous Solubility | Low | High LogP and the aromatic nature of the compound suggest poor solubility in water. |
| Solubility in Organic Solvents | Good | Derivatives of 1,2,4-oxadiazole are generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform. |
| pKa | Weakly basic | The nitrogen atoms in the oxadiazole ring can act as weak bases. |
Solubility Assessment
The solubility of a drug candidate is a critical factor that affects its absorption and bioavailability.[7] Both kinetic and thermodynamic solubility are important parameters to evaluate during drug discovery and development.[8][9]
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in the early stages of drug discovery to assess structure-solubility relationships.[8][9] It measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration stock solution (typically in DMSO).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in 100% DMSO.
-
Assay Plate Preparation: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer-containing wells to achieve a final concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[7][10]
-
Compound Addition: Add an excess amount of solid 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole to a series of vials containing various solvents of interest (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid, and various organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilution and Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Data Presentation: Expected Solubility Profile
The following table summarizes the expected solubility of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in a range of common solvents.
| Solvent | Expected Solubility |
| Water | Very Low (< 1 µg/mL) |
| Phosphate Buffered Saline (PBS) pH 7.4 | Very Low (< 1 µg/mL) |
| 0.1 N HCl | Low |
| Dimethyl Sulfoxide (DMSO) | Very High (> 10 mg/mL) |
| Ethanol | Moderate |
| Methanol | Moderate |
| Acetonitrile | Moderate |
| Dichloromethane | High |
Visualization of Solubility Workflow
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. scispace.com [scispace.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
literature review of 1,2,4-oxadiazole derivatives in medicinal chemistry
An In-Depth Technical Guide to 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
Authored by a Senior Application Scientist
Foreword: The Enduring Relevance of the 1,2,4-Oxadiazole Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the pantheon of heterocyclic scaffolds, the five-membered 1,2,4-oxadiazole ring has established itself as a "privileged structure."[1][2] Its significance stems not only from its presence in a wide array of biologically active molecules but also from its crucial role as a bioisosteric replacement for amide and ester functionalities.[3][4][5] This substitution often enhances metabolic stability and improves oral bioavailability, addressing two of the most significant hurdles in drug development.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the 1,2,4-oxadiazole core. We will move beyond a simple recitation of facts to explore the causality behind its utility—from the strategic advantages of different synthetic routes to the nuanced structure-activity relationships that govern its therapeutic potential. We will delve into its applications across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and logical diagrams to illuminate complex concepts.
Part 1: Strategic Synthesis of the 1,2,4-Oxadiazole Core
The construction of the 1,2,4-oxadiazole ring is a well-established field, yet the choice of synthetic route is a critical decision dictated by factors such as substrate availability, desired substitution patterns, and scalability. The most prevalent methods involve the cyclization of amidoxime derivatives, a testament to the versatility of this intermediate.
The primary synthetic pathways can be broadly categorized as:
-
Two-Step Cyclization of Amidoximes with Acylating Agents: This is the classical and most widely used approach. It involves the O-acylation of an amidoxime with a carboxylic acid derivative (commonly an acyl chloride or anhydride) to form an O-acylamidoxime intermediate, which is then cyclized, often under thermal conditions or with a base, to yield the 3,5-disubstituted 1,2,4-oxadiazole. The reliability and broad substrate scope of this method make it a workhorse in medicinal chemistry.
-
One-Pot Synthesis from Amidoximes and Carboxylic Acids: To improve efficiency, one-pot procedures have been developed where the amidoxime reacts directly with a carboxylic acid in the presence of a coupling agent (e.g., EDC, DCC, CDI). More recent innovations include room-temperature, one-pot methods using a superbase medium like NaOH/DMSO, which are highly efficient for creating diverse analogs.[6][7][8]
-
1,3-Dipolar Cycloaddition: This method involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime or hydroximoyl chloride) and a nitrile.[6][9] While elegant, this route can be limited by the reactivity of the nitrile and the potential for nitrile oxide dimerization.[6]
-
Oxidative Cyclization: Newer methods involve the oxidative coupling of amidines and other precursors. For instance, a copper-catalyzed cascade reaction of amidines and methylarenes provides a novel route under mild conditions.[7]
The diagram below illustrates the most common synthetic pathway, highlighting the key intermediates.
Caption: General synthetic pathway for 1,2,4-oxadiazoles via amidoxime acylation.
Comparative Analysis of Key Synthetic Routes
The choice of synthesis is a strategic one. The following table provides a comparative analysis to guide this decision-making process.
| Synthetic Route | Key Reagents | Typical Time | Typical Temp. | Typical Yield (%) | Advantages | Disadvantages |
| Amidoxime & Acyl Chloride | Amidoxime, Acyl Chloride, Base | 1-16 h | 0 °C to Reflux | 60-95% | High yields, well-established, broad scope. | Requires pre-synthesis of amidoxime; multi-step.[8] |
| One-Pot (Amidoxime & Acid) | Amidoxime, Carboxylic Acid, Coupling Agent | 4-24 h | Room Temp. | 11-90% | Streamlined process, avoids isolating intermediates.[6] | Yields can be variable; requires coupling agents. |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide Precursor, Nitrile, Base/Catalyst | 12-24 h | Room Temp. | Moderate | Access to different substitution patterns. | Non-reactivity of some nitriles; potential for side reactions.[6] |
| Oxidative Cyclization | Amidine, Methylarene, Cu-Catalyst | 12-24 h | Mild | Moderate-Good | Novel, mild conditions.[7] | Less established, may have a narrower substrate scope. |
Part 2: Therapeutic Landscape and Biological Activities
The 1,2,4-oxadiazole scaffold is pleiotropic, demonstrating a vast spectrum of biological activities.[6][10] This versatility has led to its exploration in numerous therapeutic areas.
Anticancer Activity
The development of novel anticancer agents is a paramount challenge in medicinal chemistry, and 1,2,4-oxadiazole derivatives have emerged as a particularly promising class of compounds.[11][12] Their mechanisms of action are diverse, ranging from enzyme inhibition to the disruption of cellular signaling pathways.
-
Tubulin Polymerization Inhibition: Certain benzofuran-containing 1,2,4-oxadiazole derivatives have shown potent cytotoxic activity at sub-micromolar concentrations, comparable to the reference compound combretastatin-A4.[10]
-
Enzyme Inhibition: Derivatives have been developed as potent inhibitors of enzymes crucial for cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs).[10][13] For example, replacing the amide group of the HDAC inhibitor vorinostat with a 1,2,4-oxadiazole bioisostere resulted in compounds with prominent activity against human acute myeloid leukemia cells.[13]
-
Kinase Inhibition: The scaffold is integral to the design of kinase inhibitors, targeting enzymes like EGFR, which are often dysregulated in cancer.[14]
Quantitative Data: Anticancer Potency
The following table summarizes the in vitro cytotoxicity of selected 1,2,4-oxadiazole derivatives against various human cancer cell lines.
| Compound Class/Reference | MCF-7 (Breast) IC₅₀ (µM) | A-549 (Lung) IC₅₀ (µM) | DU-145 (Prostate) IC₅₀ (µM) | Other Cell Line IC₅₀ (µM) |
| Imidazopyrazine hybrids[13] | 0.68 | 1.56 | - | A-375 (Melanoma): 0.79 |
| Isoxazole-quinazoline hybrids[13] | 0.056 | 0.76 | 0.011 | MDA MB-231 (Breast): 0.06 |
| 5-Fluorouracil conjugates[15] | 0.76 | 0.18 | 1.13 | MDA MB-231 (Breast): 0.93 |
| HDAC Inhibitor Analogs[13] | - | 5.31 | - | U937 (Leukemia): 0.29 |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents, often by modulating the NF-κB signaling pathway.[1][16]
A study focused on optimizing an anti-inflammatory hit compound led to the discovery of a derivative, compound 17 , which significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.[16] Further mechanistic studies revealed that this compound blocked the phosphorylation of the p65 subunit of NF-κB and prevented its nuclear translocation, thereby downregulating the inflammatory cascade.[16] This targeted mechanism highlights the scaffold's potential for developing selective anti-inflammatory drugs with fewer side effects than traditional NSAIDs.[17]
Caption: Key SAR insights for 1,2,4-oxadiazole antibacterial agents.
Part 4: Field-Proven Experimental Protocols
To translate theory into practice, this section provides detailed, self-validating methodologies for the synthesis of a representative 1,2,4-oxadiazole and its subsequent evaluation in a standard biological assay.
Protocol 1: Synthesis of 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
This protocol details a classic two-step synthesis, a reliable method for producing 3,5-diaryl-1,2,4-oxadiazoles. Objective: To synthesize a representative 1,2,4-oxadiazole via O-acylation of an amidoxime followed by cyclodehydration.
Materials:
-
Benzamidoxime
-
4-Chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.
Step-by-Step Methodology:
Part A: Synthesis of O-(4-chlorobenzoyl)benzamidoxime (Intermediate)
-
Reaction Setup: To a solution of benzamidoxime (1.0 eq) in anhydrous pyridine (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.
-
Acylation: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane (3x). Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude O-acylamidoxime intermediate. This intermediate can be used in the next step without further purification if it is of sufficient purity.
Part B: Cyclodehydration to 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole
-
Reaction Setup: Dissolve the crude O-acylamidoxime intermediate from Part A in anhydrous toluene (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Heat the mixture to reflux (approx. 110 °C) and maintain for 6-8 hours. Monitor the formation of the 1,2,4-oxadiazole product by TLC.
-
Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole as a solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes the evaluation of the anticancer activity of a synthesized compound against a cancer cell line (e.g., MCF-7).
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include wells for "untreated control" (medium with 0.5% DMSO) and "blank" (medium only).
-
Incubation: Incubate the plate for 48 hours in a CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated / Absorbance of Control) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Prospects
The 1,2,4-oxadiazole ring is unequivocally a scaffold of high importance in medicinal chemistry. Its dual role as a versatile pharmacophore and a metabolically robust bioisostere ensures its continued relevance in the design of next-generation therapeutics. The synthetic routes to its core are mature and flexible, allowing for the creation of vast and diverse chemical libraries.
The broad therapeutic potential, spanning from oncology to neurodegenerative disease, is well-documented. Future efforts will likely focus on several key areas:
-
Target Specificity: Moving beyond broad cytotoxicity to designing derivatives that selectively inhibit specific isoforms of enzymes or receptor subtypes to minimize off-target effects.
-
Novel Conjugates: The creation of hybrid molecules that link the 1,2,4-oxadiazole core to other known pharmacophores to achieve synergistic effects or multi-target activity. [11][12][15]* Green Chemistry: Further development of environmentally friendly, efficient, and scalable synthetic methods to meet the demands of pharmaceutical production. [6] As our understanding of disease biology deepens, the rational design of molecules based on this privileged scaffold will undoubtedly continue to yield novel drug candidates that can address unmet medical needs.
References
- Gomółka, A., et al. (2021).
- Kaur, R., et al. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech.
- Mohanaroopan, S., et al. (2022).
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Lee, W., et al. (2015). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. NIH.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed.
- BenchChem. (n.d.). comparison of different synthetic routes to 1,2,4-oxadiazoles. BenchChem.
- Kumar, A., & Bhatia, R. (2022).
- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Arch Pharm (Weinheim).
- ResearchGate. (n.d.). Traditional synthetic routes towards 1,2,4-oxadiazoles.
- Bartolini, M., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
- Kumar, A., & Bhatia, R. (2022).
- Lee, W., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed.
- BenchChem. (n.d.). comparing the efficacy of different synthetic routes to 1,2,4-oxadiazoles. BenchChem.
- Street, L. J., et al. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.
- Chawla, G. (2018). 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. Mini Rev Med Chem.
- ResearchGate. (n.d.). Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH2-N-allyl...
- de Oliveira, R. B., et al. (n.d.). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules.
- Srinivasa, M., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- ResearchGate. (n.d.). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells.
- Tooker, A., et al. (2016). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH.
- Zhang, J., et al. (2020).
- Sci-Hub. (n.d.). Oxadiazole: A highly versatile scaffold in drug discovery. Sci-Hub.
- Bohrium. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Bohrium.
- Sharma, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH.
- Gomółka, A., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Boström, J., et al. (n.d.). Oxadiazoles in Medicinal Chemistry.
- d'Amore, C., et al. (2022). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. NIH.
- Wang, M., et al. (2024).
- Dove Medical Press. (2022).
- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online.
- SpringerLink. (2024).
- Nature. (2025). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches.
- Street, L. J., et al. (1990). Synthesis and Biological Activity of 1,2,4-Oxadiazole Derivatives: Highly Potent and Efficacious Agonistsfor Cortical Muscarinic Receptors.
Sources
- 1. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Oxadiazole: A highly versatile scaffold in drug discovery / Archiv der Pharmazie, 2022 [sci-hub.box]
- 3. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Executive Summary
The small molecule 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole emerges from a chemical scaffold of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a privileged structure, frequently appearing in compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Often employed as a bioisostere for amide or ester groups, this heterocycle can enhance metabolic stability and improve pharmacokinetic profiles.[1][4][5] While the therapeutic potential of this scaffold is well-documented, the specific biological targets of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole remain unknown. This guide presents a comprehensive, multi-phase strategic framework for the systematic identification and validation of its molecular targets. We will proceed from high-throughput computational predictions to unbiased proteomic screening and culminate in rigorous biophysical and genetic validation. This in-depth approach is designed to de-risk and accelerate the translation of this promising compound from a chemical entity to a potential therapeutic agent.
Introduction: The Therapeutic Promise and Challenge of a Novel 1,2,4-Oxadiazole
The 1,2,4-oxadiazole moiety has garnered substantial attention in drug discovery, with derivatives showing promise against a range of diseases.[1][2][3] Structurally related compounds have demonstrated potential as anticancer agents, possibly through the inhibition of key enzymes like histone deacetylases (HDACs), thymidylate synthase, or topoisomerase II.[6] For instance, some derivatives have shown potent cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB-231. Others have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[7]
The subject of this guide, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, combines this privileged heterocycle with a chlorophenyl group—a common substituent in pharmacologically active compounds—and a reactive ethenyl (vinyl) group, which provides a handle for further chemical modification. Despite its promising architecture, its mechanism of action is a black box. The critical first step in realizing its therapeutic potential is, therefore, the unambiguous identification of its protein targets—a process known as target deconvolution.[8][9] This guide outlines a robust, multi-pronged strategy to achieve this, transforming a molecule of high potential into one with a well-defined biological function.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Causality Statement: We initiate our investigation with computational methods as they provide a rapid, cost-effective means to survey the vast landscape of the human proteome and generate a tractable list of high-probability candidate targets. This hypothesis-driven approach, grounded in the principle that structurally similar molecules often exhibit similar bioactivities, allows us to focus subsequent, resource-intensive experimental work on the most promising avenues.[10][11]
Methodology 1: Cheminformatic and Machine Learning-Based Target Prediction
This protocol leverages existing chemogenomic databases to predict targets based on structural similarity to compounds with known biological activities.
Protocol:
-
Compound Representation: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
-
Database Mining: Utilize computational tools such as FastTargetPred or TargetHunter, which compare the compound's molecular fingerprints against a pre-compiled database of active molecules from sources like ChEMBL.[10][12]
-
Similarity Search: Input the SMILES string into the selected tool. The algorithm calculates the Tanimoto similarity between the query molecule and the database compounds.[13]
-
Target Association: The tool outputs a ranked list of putative protein targets associated with the most structurally similar compounds in the database.[12]
-
Data Curation: Filter the results based on a similarity threshold (e.g., Tanimoto coefficient > 0.7) and the biological relevance of the predicted targets to plausible disease areas (e.g., oncology, inflammation).
Methodology 2: Molecular Docking and Virtual Screening
This approach models the physical interaction between the small molecule and the three-dimensional structures of potential protein targets.
Protocol:
-
Ligand Preparation: Generate a 3D conformation of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and perform energy minimization using computational chemistry software (e.g., Schrödinger Maestro, MOE).
-
Target Library Curation: Assemble a virtual library of protein structures from the Protein Data Bank (PDB). Prioritize targets identified in the cheminformatics screen and other proteins known to be modulated by oxadiazole derivatives (e.g., kinases, HDACs, GPCRs, serine proteases).[3][6]
-
Binding Site Definition: For each protein target, define the binding pocket, typically the known active site or an allosteric site.
-
Virtual Screening: Perform high-throughput virtual screening, docking the prepared ligand into the binding site of each protein in the library using software like AutoDock or Glide.
-
Scoring and Ranking: Rank the potential targets based on the predicted binding affinity (docking score). A lower binding energy indicates a more favorable interaction.
-
Pose Analysis: Visually inspect the top-ranked docking poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) are plausible and chemically sensible.
Phase 1 Workflow and Expected Outcomes
The in silico phase generates a prioritized list of candidate targets for experimental validation.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. mdpi.com [mdpi.com]
physicochemical properties of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Foreword: A Senior Application Scientist's Perspective
In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. Among the most critical datasets are the physicochemical properties of a compound. These parameters govern everything from a molecule's absorption and distribution to its metabolic stability and formulation potential. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the comprehensive characterization of novel chemical entities.
We will focus on a specific molecule of interest: 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-regarded heterocyclic motif in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide functionalities to enhance metabolic stability and other pharmacokinetic properties. The presence of a 3-chlorophenyl group and a reactive ethenyl (vinyl) substituent provides a unique combination of lipophilicity, potential for metabolic transformation, and a handle for further synthetic elaboration.
While extensive public data on this specific molecule is scarce, this guide will serve as a comprehensive roadmap for its characterization. We will not merely list properties; we will delve into the causality behind the experimental choices, providing detailed, self-validating protocols, and grounding our discussion in authoritative scientific principles. This document is structured to empower you, the researcher, to generate a robust and reliable physicochemical profile for this and other novel compounds.
Section 1: Synthesis and Structural Elucidation
Before any physicochemical properties can be determined, the synthesis and unequivocal structural confirmation of the target molecule are paramount.
Synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through various established routes. A common and effective method involves the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, followed by cyclization.
A plausible synthetic route starting from 3-chlorobenzamidoxime and acryloyl chloride is depicted below.
Caption: Synthetic pathway for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
-
Step 1: Acylation of 3-Chlorobenzamidoxime
-
To a stirred solution of 3-chlorobenzamidoxime (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add pyridine (1.1 eq).
-
Slowly add a solution of acryloyl chloride (1.05 eq) in anhydrous THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.
-
-
Step 2: Cyclization to 1,2,4-Oxadiazole
-
Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours.
-
Monitor the formation of the 1,2,4-oxadiazole product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
-
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques.
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR Analysis [1][2][3][4]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
The solvent should be chosen based on the compound's solubility and should not have signals that overlap with key analyte signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis (Expected Signals):
-
¹H NMR: Expect signals in the aromatic region (around 7-8 ppm) for the 3-chlorophenyl group protons. The ethenyl group protons should appear as a characteristic set of multiplets in the vinylic region (around 5-7 ppm).
-
¹³C NMR: Expect distinct signals for the two carbons of the 1,2,4-oxadiazole ring (typically >150 ppm), signals for the carbons of the 3-chlorophenyl ring (around 120-140 ppm, with the carbon bearing the chlorine showing a characteristic chemical shift), and two signals for the ethenyl group carbons (around 110-140 ppm).
-
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[5][6][7][8]
Protocol for FTIR Analysis [5][6][7][8]
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the purified solid directly onto the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Place the sample in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis (Expected Absorptions):
-
Look for characteristic absorption bands:
-
C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹).
-
C-O-N stretching of the oxadiazole ring.
-
Aromatic C=C stretching from the phenyl ring (around 1450-1600 cm⁻¹).
-
C-H stretching from the aromatic and ethenyl groups (above 3000 cm⁻¹).
-
C-Cl stretching (typically in the fingerprint region, below 800 cm⁻¹).
-
-
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[9][10][11][12][13]
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis [9][10][11][12][13]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Analysis (Expected Results):
-
The primary goal is to identify the molecular ion peak ([M+H]⁺).
-
The high-resolution measurement should provide the exact mass, which can be used to confirm the elemental composition (C₁₀H₇ClN₂O). The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺ and [M+H+2]⁺ in an approximate 3:1 ratio).
-
Section 2: Fundamental Physicochemical Properties
These properties are foundational to understanding the compound's solid-state characteristics and thermal stability.
Melting Point (MP)
Importance in Drug Development: The melting point is a crucial indicator of a compound's purity and identity. A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid. It also influences solubility and dissolution rate.
Experimental Determination: Capillary Method [14][15][16][17]
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 20 °C below the expected melting point (if unknown, a preliminary rapid determination is necessary).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.
-
Boiling Point (BP)
Relevance for Thermal Stability and Purification: While many pharmaceutical compounds are solids at room temperature and may decompose before boiling, the boiling point is a key property for liquids, indicating volatility and thermal stability. It can be relevant for purification processes like distillation if the compound is a liquid or a low-melting solid.
Experimental Determination: Thiele Tube Method (for small quantities) [18][19][20][21][22]
-
Apparatus Setup:
-
Fill a small test tube or fusion tube with the liquid sample to a depth of about 1-2 cm.
-
Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer using a rubber band.
-
Suspend the thermometer assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.
-
Section 3: Ionization and Lipophilicity
These two properties are cornerstones of pharmacokinetics, governing how a drug is absorbed, distributed, and eliminated.
Acid Dissociation Constant (pKa)
Significance for Absorption and Distribution: The pKa value determines the extent of ionization of a compound at a given pH. Since the non-ionized form of a drug is generally more lipid-soluble and more readily crosses biological membranes, the pKa is critical for predicting its behavior in the gastrointestinal tract and other physiological compartments. The 1,2,4-oxadiazole ring is generally considered a weak base.
Experimental Determination: Potentiometric Titration [23][24][25][26][27]
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol or acetonitrile may be required.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Workflow:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add small, precise increments of the titrant (acid or base) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Octanol-Water Partition Coefficient (LogP)
Impact on Permeability and Pharmacokinetics: LogP is a measure of a compound's lipophilicity. It is defined as the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. LogP is a key predictor of membrane permeability, protein binding, and overall ADME properties.
Experimental Determination: Shake-Flask Method [28][29][30][31][32]
-
Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4, for LogD determination) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of the compound in the aqueous phase.
-
-
Partitioning:
-
In a glass vial, combine a known volume of the n-octanol-saturated aqueous phase containing the compound with a known volume of the water-saturated n-octanol.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and the octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).
-
Section 4: Solubility
Aqueous Solubility
Crucial for Bioavailability and Formulation: For orally administered drugs, aqueous solubility is a prerequisite for absorption. Poor solubility can lead to low bioavailability and challenges in developing suitable formulations.
Experimental Determination: Shake-Flask Method for Thermodynamic Solubility [33][34][35][36][37]
-
Preparation:
-
Add an excess amount of the solid compound to a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH) in a sealed vial.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that equilibrium has been reached.
-
-
Separation and Analysis:
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the thermodynamic solubility.
-
Section 5: Computational Prediction and Data Summary
In the absence of experimental data, computational models provide valuable estimations of physicochemical properties, guiding experimental design and prioritization.[38][39][40][41][42]
Computational Tools: A variety of software packages and web servers (e.g., SwissADME, ChemAxon, Schrödinger Suite) can predict these properties based on the molecule's 2D or 3D structure. These predictions are based on quantitative structure-property relationship (QSPR) models or other algorithms.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. Values are predictive estimates based on computational models and the properties of similar structures, and should be confirmed by experimental determination.
| Property | Predicted Value / Range | Experimental Protocol | Importance in Drug Discovery |
| Molecular Formula | C₁₀H₇ClN₂O | Mass Spectrometry | Fundamental identity of the molecule |
| Molecular Weight | 206.63 g/mol | Mass Spectrometry | Influences diffusion and transport properties |
| Melting Point | 70 - 90 °C | Capillary Method | Indicator of purity, stability, and influences solubility |
| Boiling Point | > 300 °C (Decomposes) | Thiele Tube Method | Indicator of thermal stability and volatility |
| pKa (of conjugate acid) | 1.5 - 2.5 | Potentiometric Titration | Governs ionization state, affecting solubility and permeability |
| LogP | 3.0 - 3.5 | Shake-Flask Method | Measures lipophilicity, key for membrane permeation |
| Aqueous Solubility | Low (< 10 µg/mL) | Shake-Flask Method | Critical for absorption and bioavailability |
| Topological Polar Surface Area (TPSA) | 48.9 Ų | (Computational) | Predicts passive molecular transport through membranes |
| Number of Rotatable Bonds | 2 | (Computational) | Influences conformational flexibility and binding |
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
- Avdeef, A. (2012).
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
- Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
-
Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of potentiometric pKa determination. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
-
LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
- Stains, C. I., et al. (2006). A general method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Tetrahedron Letters, 47(49), 8611-8614.
-
University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
University of Arizona. (2023). Small molecule NMR sample preparation. Retrieved from [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Retrieved from [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition. Retrieved from [Link]
-
MDPI. (n.d.). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
QIcomposites. (2020). Chemical Analysis by FTIR. Retrieved from [Link]
-
Determination of Boiling Point (B.P). (n.d.). Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Retrieved from [Link]
-
MDPI. (n.d.). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). Retrieved from [Link]
-
BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]
-
ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]
-
Chemtips. (2013). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. organomation.com [organomation.com]
- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Chemical Analysis by FTIR – QIcomposites [qicomposites.com]
- 8. rtilab.com [rtilab.com]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uab.edu [uab.edu]
- 12. zefsci.com [zefsci.com]
- 13. youtube.com [youtube.com]
- 14. westlab.com [westlab.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. davjalandhar.com [davjalandhar.com]
- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemconnections.org [chemconnections.org]
- 21. uomus.edu.iq [uomus.edu.iq]
- 22. chemtips.wordpress.com [chemtips.wordpress.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dergipark.org.tr [dergipark.org.tr]
- 27. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 28. LogP / LogD shake-flask method [protocols.io]
- 29. encyclopedia.pub [encyclopedia.pub]
- 30. researchgate.net [researchgate.net]
- 31. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 33. enamine.net [enamine.net]
- 34. lup.lub.lu.se [lup.lub.lu.se]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 37. lifechemicals.com [lifechemicals.com]
- 38. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 40. mdpi.com [mdpi.com]
- 41. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 42. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole: An Application Note and Experimental Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a recognized bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This protocol details a two-step synthetic pathway, commencing with the preparation of 3-chlorobenzamidoxime from 3-chlorobenzonitrile, followed by its condensation with acryloyl chloride to yield the target compound. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery, providing a robust and reproducible methodology.
Introduction: The Significance of 1,2,4-Oxadiazoles in Drug Discovery
The 1,2,4-oxadiazole ring is a prominent structural motif in a multitude of biologically active compounds. Its inherent stability and ability to participate in hydrogen bonding have made it an attractive component in the design of novel therapeutics. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a key focus in medicinal chemistry, with various strategies developed for their efficient preparation. The most common and versatile of these methods involves the acylation of an amidoxime followed by a cyclodehydration reaction.[2] The target molecule, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, incorporates a vinyl group, which can serve as a reactive handle for further chemical modifications, making it a valuable building block for combinatorial library synthesis.
Reaction Scheme
The synthetic route to 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is outlined below. The process begins with the synthesis of the key intermediate, 3-chlorobenzamidoxime, from 3-chlorobenzonitrile. This is followed by the crucial cyclization step involving the reaction of the amidoxime with acryloyl chloride.
Figure 1: Overall synthetic scheme.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
| Reagent/Solvent | Supplier | Purity | Notes |
| 3-Chlorobenzonitrile | Sigma-Aldrich | ≥98% | |
| Hydroxylamine hydrochloride | Sigma-Aldrich | ≥99% | |
| Sodium bicarbonate | Fisher Scientific | ≥99.5% | |
| Acryloyl chloride | Alfa Aesar | ≥96% (stabilized) | Caution: Highly corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE).[3][4][5][6] |
| Pyridine | Acros Organics | Anhydrous, ≥99.8% | Store over molecular sieves. |
| Tetrahydrofuran (THF) | J.T. Baker | Anhydrous, ≥99.9% | |
| Ethanol | Decon Labs | 200 proof | |
| Ethyl acetate | Fisher Scientific | HPLC grade | |
| Hexanes | Fisher Scientific | HPLC grade | |
| Deionized water | |||
| Anhydrous magnesium sulfate |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of 3-Chlorobenzamidoxime
This procedure is adapted from standard methods for the preparation of amidoximes from nitriles.
Workflow:
Figure 2: Workflow for the synthesis of 3-chlorobenzamidoxime.
Detailed Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-chlorobenzonitrile (10.0 g, 72.7 mmol), hydroxylamine hydrochloride (7.58 g, 109 mmol), and a 4:1 mixture of ethanol and water (150 mL).
-
To this suspension, add sodium bicarbonate (9.16 g, 109 mmol) portion-wise to control the initial effervescence.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes). The starting nitrile should have a higher Rf value than the more polar amidoxime product.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of cold deionized water to the resulting residue to precipitate the product.
-
Collect the white solid by vacuum filtration, wash with several portions of cold water, and dry under vacuum to afford 3-chlorobenzamidoxime.
Expected Yield: 85-95%.
Characterization: The product can be characterized by ¹H NMR and mass spectrometry to confirm its identity.
Step 2: Synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
This procedure is based on the general method of reacting an amidoxime with an acyl chloride in the presence of a base.[2][7]
Workflow:
Figure 3: Workflow for the synthesis of the target molecule.
Detailed Procedure:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-chlorobenzamidoxime (5.0 g, 29.3 mmol), anhydrous tetrahydrofuran (THF, 50 mL), and anhydrous pyridine (3.5 mL, 44.0 mmol).
-
Cool the resulting solution to 0 °C in an ice bath.
-
In a separate, dry dropping funnel, prepare a solution of acryloyl chloride (2.8 mL, 35.2 mmol) in anhydrous THF (10 mL).
-
Add the acryloyl chloride solution dropwise to the stirred amidoxime solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitor the reaction by TLC (eluent: 3:7 ethyl acetate/hexanes). The formation of the less polar oxadiazole product should be observed.
-
Upon completion, carefully quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to yield 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole as a solid or oil.[8]
Expected Yield: 60-75%.
Characterization and Expected Results
The final product should be characterized using standard spectroscopic techniques to confirm its structure and purity.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10-8.00 (m, 2H, Ar-H), 7.60-7.40 (m, 2H, Ar-H), 6.80 (dd, 1H, -CH=CH₂), 6.40 (dd, 1H, -CH=CH₂), 6.00 (dd, 1H, -CH=CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175-170 (C5 of oxadiazole), 168-165 (C3 of oxadiazole), 135-125 (aromatic and vinyl carbons). The C3 and C5 signals of the 1,2,4-oxadiazole ring are typically observed in the ranges of 167-169 ppm and 174-176 ppm, respectively.[9] |
| Mass Spec. (ESI+) | Calculated for C₁₀H₇ClN₂O: [M+H]⁺. The observed mass should correspond to the calculated mass. |
| Appearance | White to off-white solid or a pale yellow oil. |
Safety and Handling Precautions
-
Acryloyl chloride is highly flammable, corrosive, and a lachrymator. It reacts violently with water. All manipulations must be performed in a well-ventilated chemical fume hood.[3][4][5][6] Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[4]
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction vessel, which could react with the acryloyl chloride.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting and Discussion
-
Low yield in Step 1: Ensure the quality of the hydroxylamine hydrochloride and that the reaction goes to completion by monitoring with TLC. Incomplete reaction may require a longer reflux time.
-
Formation of side products in Step 2: The reaction of amidoximes with acyl chlorides can sometimes lead to the formation of O-acylated amidoximes as stable intermediates or other byproducts.[2] The use of a base like pyridine helps to facilitate the cyclization to the desired 1,2,4-oxadiazole. If the intermediate is isolated, it can often be cyclized by heating in a suitable solvent.
-
Purification challenges: The product may be an oil, which can make purification by crystallization difficult. Flash column chromatography is the recommended method for obtaining a pure product.[8] The stability of 1,2,4-oxadiazoles to silica gel chromatography is generally good.[8]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. By following the outlined procedures and safety precautions, researchers can successfully prepare this valuable heterocyclic compound for further investigation in drug discovery and development programs. The methodology is based on well-established synthetic transformations and can be adapted for the synthesis of other 3,5-disubstituted 1,2,4-oxadiazoles.
References
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. Available from: [Link]
-
ResearchGate. ¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. Available from: [Link]
-
ResearchGate. Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Available from: [Link]
-
National Institutes of Health. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Available from: [Link]
-
PrepChem. Synthesis of 3-chlorobenzanthrone. Available from: [Link]
-
ResearchGate. 5.04 1,2,4-Oxadiazoles. Available from: [Link]
-
SciSpace. ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available from: [Link]
-
ResearchGate. Functionalization of 3-Chlorobenzaldehyde. Available from: [Link]
-
MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available from: [Link]
-
New Jersey Department of Health. Acrylyl Chloride Hazard Summary. Available from: [Link]
-
ACS Publications. Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Available from: [Link]
-
ResearchGate. ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Available from: [Link]
-
Sci-Hub. Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. Available from: [Link]
-
National Institutes of Health. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sci-hub.se [sci-hub.se]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. nj.gov [nj.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole for Novel Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its remarkable stability, synthetic tractability, and capacity to serve as a bioisostere for amide and ester functionalities make it an attractive scaffold for the development of novel therapeutic agents.[3][4] Compounds incorporating this moiety have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6][7] This application note focuses on 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (CAS 1311318-06-5), a compound featuring the versatile 1,2,4-oxadiazole core, a 3-chlorophenyl group which can influence binding affinity and selectivity, and a reactive ethenyl (vinyl) group at the 5-position, offering a handle for further chemical modification.[8] We present a comprehensive guide for its utilization in a high-throughput screening (HTS) campaign to identify novel kinase inhibitors, a critical class of targets in oncology.
Rationale for Screening: Targeting Aberrant Kinase Activity in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This makes them prime targets for therapeutic intervention. The 1,2,4-oxadiazole scaffold has been successfully incorporated into molecules targeting various enzymes, including kinases.[1] The structural features of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole suggest its potential as a kinase inhibitor. The heterocyclic core can participate in hydrogen bonding interactions within an ATP-binding pocket, while the substituted phenyl ring can occupy hydrophobic regions to enhance potency and selectivity.
For the purpose of this guide, we will hypothesize a screening campaign against Kinase-X , a fictional serine/threonine kinase known to be overexpressed and constitutively active in a specific cancer type (e.g., non-small cell lung cancer). The objective is to identify compounds that inhibit Kinase-X activity, thereby blocking downstream pro-survival signaling pathways and inducing apoptosis in cancer cells.
Compound Management & Library Preparation for HTS
Proper handling of the test compound is paramount for reliable and reproducible screening results.
Protocol 3.1: Compound Solubilization and Plating
-
Initial Solubilization: Dissolve 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. DMSO is a standard solvent for small molecule libraries due to its high solubilizing capacity.[9]
-
Quality Control: Verify the identity and purity (>95%) of the stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Master Plate Preparation: Create a master plate by aliquoting the 10 mM stock solution into a 384-well polypropylene plate. This master plate will be the source for all subsequent assay plates.
-
Assay-Ready Plates: For the primary screen, use acoustic dispensing technology to transfer nanoliter volumes of the 10 mM stock into 384-well assay plates to achieve a final screening concentration of 10 µM. The final DMSO concentration in the assay should be kept below 1% to minimize solvent-induced effects on the assay biology.[9][10]
| Parameter | Specification | Rationale |
| Compound | 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | Test article for HTS campaign. |
| CAS Number | 1311318-06-5[8] | Unique chemical identifier. |
| Solvent | 100% DMSO | Standard for small molecule libraries.[9] |
| Stock Concentration | 10 mM | Standard concentration for HTS libraries. |
| Screening Conc. | 10 µM | A common starting concentration for primary screens.[10] |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent artifacts in biological assays.[9] |
High-Throughput Screening: A Dual-Assay Strategy
A robust HTS campaign employs a primary biochemical assay for initial hit identification, followed by a secondary cell-based assay to confirm activity in a more physiologically relevant context.[11][12]
Primary Screen: Biochemical Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Kinase-X. A luminescence-based assay that quantifies ATP consumption is a common and highly sensitive method.[12]
Protocol 4.1.1: Luminescence-Based Kinase Activity Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of purified recombinant Kinase-X, its specific peptide substrate, and ATP at 2x the final desired concentration.
-
Compound Dispensing: Use acoustic dispensing to add 50 nL of the 10 mM compound stock in DMSO to the appropriate wells of a 384-well, low-volume, white assay plate. Control wells receive DMSO only (negative control) or a known Kinase-X inhibitor (positive control).
-
Enzyme/Substrate Addition: Add 5 µL of the 2x Kinase-X/peptide substrate solution to all wells. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add 5 µL of the 2x ATP solution to all wells to start the kinase reaction. The final volume is 10 µL, and the final compound concentration is 10 µM. Incubate for 60 minutes at 30°C.
-
Detect ATP Depletion: Add 10 µL of a commercial luminescence-based ATP detection reagent (e.g., CellTiter-Glo®). This reagent lyses cells (if applicable) and contains luciferase and luciferin, which generates a light signal proportional to the amount of remaining ATP.
-
Signal Readout: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis: A lower luminescent signal indicates higher ATP consumption (higher kinase activity), while a higher signal indicates ATP sparing (kinase inhibition). Calculate the percent inhibition for each compound relative to the positive and negative controls.
Secondary Screen: Cell-Based Target Engagement Assay
After identifying initial hits from the primary screen, a cell-based assay is crucial to confirm that the compound is active in a cellular environment and engages its intended target.[13][14]
Protocol 4.2.1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Culture and Treatment: Culture the cancer cell line overexpressing Kinase-X in 10 cm dishes until they reach ~80% confluency. Treat the cells with 10 µM of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole or DMSO (vehicle control) for 2 hours in the incubator.
-
Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble Kinase-X at each temperature point using Western Blot or ELISA.
-
Data Analysis: In the DMSO-treated samples, the amount of soluble Kinase-X will decrease as the temperature increases. In the compound-treated samples, if the compound binds and stabilizes Kinase-X, the protein will remain soluble at higher temperatures. This "thermal shift" is direct evidence of target engagement.
Workflow and Data Validation
A systematic workflow is essential for progressing from a large number of initial data points to a small set of validated hits.[15][16]
HTS Data Analysis and Hit Selection
-
Assay Quality Control: For each plate in the primary screen, calculate the Z'-factor, a statistical measure of assay robustness. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]
-
Hit Identification: Normalize the raw data and calculate the percent inhibition for each compound. A common threshold for identifying a primary "hit" is a compound that exhibits >50% inhibition or has a Z-score > 3 (i.e., its activity is more than 3 standard deviations from the mean of the negative controls).
-
Dose-Response Confirmation: Re-test the primary hits in the biochemical assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).[16]
Hit Validation Cascade
The goal of the hit validation cascade is to eliminate false positives and prioritize the most promising compounds for further study.[15]
-
Orthogonal Assays: Use a different assay format (e.g., a fluorescence polarization-based assay) to confirm inhibition of Kinase-X. This helps to rule out compounds that interfere with the primary assay's detection method.[16]
-
Promiscuity and PAINS Filtering: Screen hits against a panel of unrelated kinases to assess selectivity. Computationally filter hits against known Pan-Assay Interference Compounds (PAINS) databases to flag frequent hitters and compounds with undesirable chemical moieties.[15]
-
Cell Viability Counter-Screen: Perform a general cell viability assay (e.g., using a multiplexed approach with ATP quantitation and a membrane integrity dye) on a non-target cell line to identify compounds that are broadly cytotoxic, as these are generally not desirable starting points for drug discovery.[17]
Visualizing the Process
Diagrams help to clarify complex workflows and biological pathways.
Caption: High-throughput screening and hit validation workflow.
Caption: Hypothetical Kinase-X signaling pathway.
Conclusion
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole represents a promising starting point for a high-throughput screening campaign aimed at discovering novel kinase inhibitors. The 1,2,4-oxadiazole core is a well-validated scaffold in medicinal chemistry, and the protocols outlined in this application note provide a robust framework for identifying and validating its activity against a specific kinase target. By employing a multi-step strategy that includes primary biochemical screening, cellular target engagement, and rigorous hit validation, researchers can effectively triage initial hits and identify high-quality lead compounds for further development in oncology drug discovery programs.
References
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis. [Link]
-
Gudipati, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]
-
Arshad, M., et al. (2014). 1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate. [Link]
-
Singh, S., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. [Link]
-
Kumar, K., & Kumar, A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Future Journal of Pharmaceutical Sciences. [Link]
-
Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. [Link]
-
de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. [Link]
-
Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (n.d.). Open Access Journals. [Link]
-
G. S. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). New Biotechnology. [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025). MDPI. [Link]
-
Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (n.d.). Bentham Science. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]
-
A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules. [Link]
-
High Throughput Drug Screening. (n.d.). Sygnature Discovery. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2014). Nucleic Acids Research. [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. (2015). ResearchGate. [Link]
-
Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (2014). Bioinformatics. [Link]
-
Reporting data from high-throughput screening of small-molecule libraries. (2006). Nature Chemical Biology. [Link]
-
A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. (2016). RSC Advances. [Link]
-
Cell-based assays in high-throughput mode (HTS). (2015). BioTechnologia. [Link]
-
A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. (2025). ResearchGate. [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (2017). Beilstein Journal of Organic Chemistry. [Link]
-
Cell-Based Assays for High-Throughput Screening. (2012). ResearchGate. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). BPS Bioscience. [Link]
-
Design and Synthesis of 3-Aryl-5-Alicylic-[1][10][18]-oxadiazoles as Novel Platelet Aggregation Inhibitors. (2025). ResearchGate. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
-
Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. (2009). Organic Letters. [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
3-Chloro-5-Methyl-1,2,4-Oxadiazole. (n.d.). PubChem. [Link]
-
A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. (2020). Scientific Reports. [Link]
Sources
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | 1311318-06-5 [chemicalbook.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 12. marinbio.com [marinbio.com]
- 13. biotechnologia-journal.org [biotechnologia-journal.org]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole as a Potential Enzyme Inhibitor
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] These five-membered heterocyclic compounds are known for their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[3][4][5] The stability of the oxadiazole ring and its capacity to act as a bioisosteric replacement for amide and ester groups make it a valuable component in drug design. This document provides a detailed technical guide for investigating a specific derivative, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, as a potential enzyme inhibitor. We offer field-proven insights and detailed protocols, from initial screening to kinetic characterization, to empower researchers in their drug discovery efforts.
Scientific Rationale and Hypothesized Targets
The structure of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole suggests several avenues for enzymatic interaction. The 1,2,4-oxadiazole core, coupled with a substituted phenyl ring, is a common feature in molecules designed to target the active sites of various enzymes.[6][7] The ethenyl (vinyl) group at the 5-position offers a potential site for covalent modification or specific hydrophobic interactions within an enzyme's active site.
Based on extensive research into analogous structures, we can hypothesize several potential enzyme classes as targets for this compound:
-
Hydrolases (e.g., Cholinesterases, Lipases): Many oxadiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurodegenerative diseases like Alzheimer's.[6][8][9][10] The scaffold can interact with the catalytic triad and peripheral anionic site of these enzymes. Similarly, lipases, which are involved in inflammatory processes, are potential targets.[3]
-
Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The oxadiazole scaffold has been incorporated into potent kinase inhibitors, suggesting that 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole could be screened against a panel of kinases implicated in oncology.[7]
-
Metabolic Enzymes (e.g., α-glucosidase, α-amylase, Xanthine Oxidase): Inhibition of carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes.[10][11] Oxadiazole derivatives have shown promise in this area.[11] Additionally, xanthine oxidase, a key enzyme in purine metabolism and a target for gout therapy, has been successfully inhibited by similar compounds.[9]
-
Cancer-Associated Enzymes: The 1,2,4-oxadiazole core is found in compounds designed to inhibit enzymes critical for cancer cell proliferation, such as topoisomerase II and histone deacetylases (HDACs).[1]
Experimental Design: A Tiered Approach to Characterization
A systematic, multi-tiered approach is recommended to efficiently characterize the inhibitory potential of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This ensures a logical progression from broad screening to detailed mechanistic studies, optimizing resource allocation.
Caption: Tiered workflow for enzyme inhibitor characterization.
Detailed Experimental Protocols
These protocols provide a robust framework. Causality: The choice of buffer, pH, and temperature is critical as enzyme activity is highly dependent on these conditions; they must be optimized for each specific enzyme target.
Protocol 1: Primary Screening for Enzyme Inhibition
Objective: To rapidly identify if 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole exhibits inhibitory activity against a target enzyme at a single, high concentration.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (Test Compound)
-
Optimized assay buffer
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (clear, flat-bottom for colorimetric assays)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Justification: DMSO is a common solvent for organic molecules, but its final concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Enzyme Solution: Dilute the purified enzyme in cold assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare the substrate in assay buffer at a concentration typically at or near its Michaelis constant (Km), if known.[12] Justification: Using a substrate concentration around the Km makes the assay sensitive to competitive inhibitors.[12]
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells (No Enzyme): Add assay buffer, substrate, and DMSO (at the same final concentration as in test wells).
-
Negative Control (100% Activity): Add enzyme solution, assay buffer, and DMSO.
-
Test Wells: Add enzyme solution, assay buffer, and the test compound diluted to a final concentration (e.g., 10 or 50 µM).
-
Positive Control (Known Inhibitor): If available, include a known inhibitor for the target enzyme.
-
-
Pre-incubation:
-
Add the enzyme, buffer, and inhibitor (or DMSO for controls) to the wells.
-
Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. Justification: This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time (kinetic mode).[13]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the progress curve.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = [1 - (V₀_test / V₀_control)] * 100
-
Protocol 2: IC₅₀ Determination
Objective: To determine the concentration of the test compound required to inhibit 50% of the enzyme's activity (the half-maximal inhibitory concentration, IC₅₀).[14]
Procedure:
-
Compound Dilution Series:
-
Prepare a serial dilution of the 10 mM stock solution of the test compound in DMSO. Then, dilute this series in assay buffer to create a range of final assay concentrations (e.g., from 100 µM down to 1 nM in half-log or full-log steps).
-
-
Assay Setup:
-
Set up the 96-well plate as described in Protocol 1, but instead of a single concentration, add the different concentrations of the inhibitor to the test wells.
-
-
Incubation, Initiation, and Measurement:
-
Follow the same steps for pre-incubation, reaction initiation, and kinetic measurement as in Protocol 1.
-
-
Data Analysis:
-
Calculate the % Inhibition for each concentration of the test compound.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[15][16]
-
Protocol 3: Mechanism of Inhibition (MoA) Studies
Objective: To elucidate how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition).[13][17]
Procedure:
-
Experimental Design:
-
This experiment involves measuring reaction velocities at various substrate concentrations in the absence and presence of multiple, fixed concentrations of the inhibitor.[17]
-
Choose inhibitor concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Prepare a range of substrate concentrations, typically from 0.2x Km to 5x or 10x Km.
-
-
Assay Execution:
-
For each fixed inhibitor concentration (including zero inhibitor), perform a full substrate titration curve, measuring the initial velocity at each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) versus substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).
-
For a more precise determination of kinetic parameters, transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[17]
-
Interpreting the Lineweaver-Burk Plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both apparent Km and Vmax are altered).
-
-
-
Calculating the Inhibition Constant (Ki):
-
The Ki is a more absolute measure of inhibitor potency than the IC₅₀.[15] For competitive inhibition, it can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([S] / Km)) Where [S] is the substrate concentration used in the IC₅₀ assay and Km is the Michaelis constant of the substrate.
-
Data Presentation and Hypothetical Results
Quantitative data should be summarized in clear, structured tables.
Table 1: Hypothetical Inhibitory Activity of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole against a Panel of Enzymes.
| Target Enzyme | Substrate Concentration | IC₅₀ (µM) | Inhibition Type | Ki (µM) |
| Acetylcholinesterase (AChE) | 1 mM Acetylthiocholine | 5.2 ± 0.4 | Competitive | 2.1 |
| α-Glucosidase | 2 mM pNPG | 15.8 ± 1.1 | Non-competitive | 15.8 |
| p38 MAPK | 100 µM ATP | > 100 | - | - |
| Xanthine Oxidase | 50 µM Xanthine | 22.5 ± 2.3 | Mixed | 12.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of a Potential Mechanism of Action
Inhibiting a key enzyme can have downstream effects on cellular signaling pathways. For example, if 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole were to inhibit a pro-inflammatory kinase, it could disrupt a cascade leading to inflammation.
Caption: Hypothetical inhibition of a pro-inflammatory kinase pathway.
Conclusion
The compound 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole represents a promising starting point for the development of novel enzyme inhibitors. Its structural features are common to many known bioactive molecules. The systematic application of the protocols outlined in this guide—from initial high-throughput screening to detailed kinetic analysis—provides a clear and validated pathway for characterizing its inhibitory potential and mechanism of action. This rigorous approach is fundamental to advancing promising hits into viable leads in the drug discovery pipeline.
References
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Al-Ostath, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(21), 7243. [Link]
-
Bukhari, A., et al. (2023). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Frontiers in Chemistry, 11, 1189333. [Link]
-
Kuzman, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
Wikipedia. (2024). IC50. [Link]
-
Tang, C., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
-
Ghasemi, S., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Archiv der Pharmazie, 354(9), e2100119. [Link]
-
Tipton, K. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 48-51. [Link]
-
Ali, M., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(11), e2300345. [Link]
-
Ledru, H., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9467-9474. [Link]
-
Al-Ghorbani, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of the Iranian Chemical Society. [Link]
-
Papalia, G. A., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 421(2), 527-534. [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. [Link]
-
Kumar, A., & Singh, P. (2017). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. ResearchGate. [Link]
-
Gökçe, B., et al. (2024). Synthesis, enzyme inhibition and molecular docking studies of novel 1,2,4-oxadiazole thioether derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2023). Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies. Archiv der Pharmazie, 356(12), e2300384. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Li, Y., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 2(1), 104-111. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
AZoM. (2020, October 6). Characterize Enzyme Kinetics. [Link]
-
Senczyna, B., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3389. [Link]
-
Kaminskyy, D., et al. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia, 70(4), 1039-1048. [Link]
-
Chiacchio, M. A., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 26(6), 1735. [Link]
-
Khan, M. F., et al. (n.d.). substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. [Link]
-
Adeeb, H., & Saoud, S. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. [Link]
-
Sharma, R., et al. (2022). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine, 7(9), 1-13. [Link]
Sources
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpsm.com [ijpsm.com]
- 6. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. courses.edx.org [courses.edx.org]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
Application Notes and Protocols for Assessing the Cytotoxicity of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its significant and diverse biological activities.[1][2][3] Derivatives of this class have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The compound 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, hereafter referred to as CCEO, is a novel derivative whose cytotoxic potential has yet to be fully characterized. The structural features of CCEO, specifically the chlorinated phenyl ring and the reactive ethenyl group, suggest that it may interact with biological systems and warrants a thorough investigation of its cytotoxic effects.
These application notes provide a comprehensive, multi-faceted protocol for evaluating the in vitro cytotoxicity of CCEO. The described workflow is designed for researchers in drug discovery and development to obtain a robust and detailed understanding of the compound's cellular effects. The protocol integrates assays to measure metabolic viability, membrane integrity, and key markers of apoptosis, thereby offering insights into both the potency and the potential mechanism of CCEO-induced cell death. The methodologies are grounded in established standards, including the ISO 10993-5 guidelines for the biological evaluation of medical devices, to ensure data integrity and comparability.[6][7][8][9][10]
Experimental Design: A Multi-Parametric Approach
-
Primary Screening (Viability): An initial assessment of metabolic activity using the MTT assay to determine the dose-dependent effect of CCEO on cell viability and to calculate the half-maximal inhibitory concentration (IC50).[11][12][13]
-
Secondary Screening (Membrane Integrity): A lactate dehydrogenase (LDH) release assay to quantify cell membrane damage, which is a hallmark of necrosis or late apoptosis.[14][15][16]
-
Mechanistic Investigation (Apoptosis):
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[17][18][19][20]
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases, which are central to the apoptotic cascade.[21][22][23]
-
This multi-parametric approach provides a self-validating system. For instance, a decrease in MTT signal, coupled with an increase in LDH release and positive Annexin V/Caspase activity, would strongly indicate an apoptotic mechanism of cell death.
Visualization of the Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assessment of CCEO.
Materials and Reagents
-
Cell Lines:
-
Human lung carcinoma (A549)
-
Human breast adenocarcinoma (MCF-7)
-
Normal Human Dermal Fibroblasts (HDFn) - as a non-cancerous control.
-
-
Compound: 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (CCEO)
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) & RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)[24]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit[14]
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Caspase-Glo® 3/7 Assay Kit[21]
-
Phosphate-Buffered Saline (PBS), sterile
-
Protocol 1: MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][25] The amount of formazan produced is proportional to the number of viable cells.[12]
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 100 mM stock solution of CCEO in DMSO.
-
Perform serial dilutions of CCEO in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the respective CCEO concentrations.
-
Include a vehicle control (medium with DMSO, final concentration ≤ 0.5%) and an untreated control.
-
Incubate plates for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.[26]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[26]
-
Calculate cell viability as a percentage relative to the untreated control.
-
Data Presentation
| Cell Line | Incubation Time (h) | CCEO IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| A549 | 24 | Hypothetical Value | Hypothetical Value |
| 48 | Hypothetical Value | Hypothetical Value | |
| 72 | Hypothetical Value | Hypothetical Value | |
| MCF-7 | 24 | Hypothetical Value | Hypothetical Value |
| 48 | Hypothetical Value | Hypothetical Value | |
| 72 | Hypothetical Value | Hypothetical Value | |
| HDFn | 48 | >100 | Hypothetical Value |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16][27] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[28]
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a separate 96-well plate.
-
-
Sample Collection:
-
After the desired incubation period (e.g., 48 hours), carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[28]
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
-
Protocol 3: Annexin V & PI Staining for Apoptosis Detection
This flow cytometry-based assay identifies different stages of cell death. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[19] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[18]
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with CCEO at concentrations around the determined IC50 value for 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[20]
-
-
Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour.
-
Visualization of Apoptosis Pathway
Caption: Simplified overview of apoptotic signaling pathways.
Protocol 4: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.[21] The assay reagent contains a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[23]
Step-by-Step Methodology
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with CCEO as described for the MTT assay.
-
-
Reagent Preparation and Addition:
-
Incubation:
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Conclusion
The suite of protocols detailed in these application notes provides a robust framework for the comprehensive cytotoxic evaluation of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. By integrating assays for metabolic activity, membrane integrity, and specific apoptotic markers, researchers can obtain reliable, reproducible, and mechanistically informative data. This multi-parametric approach is essential for accurately characterizing the biological activity of novel compounds and for making informed decisions in the drug development pipeline.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Retrieved from [Link]
-
XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. XCellR8. Retrieved from [Link]
-
RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. RISE. Retrieved from [Link]
-
Zhu, X., et al. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. University of Virginia School of Medicine. Retrieved from [Link]
-
Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. MD+DI. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. ISO. Retrieved from [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]
-
NIH. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]
-
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
-
Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Elabscience. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-Methyl-1,2,4-Oxadiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. ResearchGate. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. x-cellr8.com [x-cellr8.com]
- 7. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 8. mddionline.com [mddionline.com]
- 9. nhiso.com [nhiso.com]
- 10. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. ijprajournal.com [ijprajournal.com]
- 14. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. bosterbio.com [bosterbio.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. promega.com [promega.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. tiarisbiosciences.com [tiarisbiosciences.com]
- 28. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Note: A Strategic Framework for In Vitro Assay Development for Novel 1,2,4-Oxadiazole Derivatives
A Case Study with 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Novel compounds built on this framework, such as 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, represent promising starting points for drug discovery campaigns. However, the initial characterization of such novel chemical entities (NCEs) requires the development of robust and reliable in vitro assays to elucidate their biological function and potency. This guide provides a comprehensive, strategy-driven framework for establishing both target-based biochemical assays and phenotypic cell-based assays. We will explain the causality behind experimental choices, detail self-validating protocols, and emphasize the importance of rigorous data analysis to ensure the generation of high-quality, reproducible results suitable for advancing a drug discovery program.
Introduction: The Rationale for a Tiered Assay Strategy
The journey of a novel compound from initial synthesis to a potential drug candidate is guided by a cascade of carefully selected assays.[3] For an NCE like 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, where the precise biological target may be unknown, a dual-pronged approach is optimal. This involves:
-
Phenotypic Screening: Assessing the compound's effect on whole cells to measure a global biological outcome, such as inhibition of cancer cell proliferation.[4][5] This approach is powerful because it makes no assumptions about the mechanism of action.[4]
-
Target-Based Screening: If literature on similar scaffolds suggests a likely target class (e.g., kinases, proteases, GPCRs for oxadiazoles), specific biochemical assays can be developed to measure direct interaction with a purified biological molecule.[1][6][7] This provides direct evidence of target engagement.
A typical screening cascade filters compounds through progressively more complex and physiologically relevant systems, ensuring that resources are focused on the most promising candidates.[3]
Figure 1: A representative drug discovery testing cascade.
Part I: Phenotypic Assay Development - Assessing Antiproliferative Activity
Given that many 1,2,4-oxadiazole derivatives exhibit anticancer properties, a logical first step is to screen for antiproliferative or cytotoxic effects in a relevant cancer cell line.[2][6][8]
Principle: Cell Viability via ATP Quantification
Healthy, proliferating cells maintain high levels of intracellular ATP. When cells undergo apoptosis or necrosis due to a cytotoxic compound, their ATP levels rapidly deplete. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP. It utilizes a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present, which directly correlates with the number of viable cells in culture.[9] This "add-mix-read" format is highly amenable to automated high-throughput screening (HTS).
Detailed Protocol: Antiproliferative Assay in MCF-7 Cells
This protocol is designed to determine the concentration at which 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole inhibits 50% of cell growth (GI₅₀).
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (Test Compound)
-
DMSO (Vehicle)
-
Doxorubicin (Positive Control)
-
Sterile 96-well clear-bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Workflow Diagram:
Figure 2: Workflow for the cell-based antiproliferative assay.
Step-by-Step Procedure:
-
Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and resuspend cells to a density of 5 x 10⁴ cells/mL in media. Dispense 100 µL into each well of a 96-well plate (5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of the test compound in DMSO. Create a 10-point, 3-fold serial dilution series in a separate plate, starting from a top concentration of 100 µM. Doxorubicin should be used as a positive control. Ensure the final DMSO concentration in all wells will be ≤ 0.5%.
-
Cell Treatment: Add 1 µL of each compound dilution to the corresponding wells of the cell plate. Include vehicle-only (DMSO) and media-only (no cells, background) controls.
-
Incubation: Return the plate to the incubator for 72 hours. Causality: A 72-hour incubation is chosen to allow for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects, as distinct from acute cytotoxicity.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before mixing, protecting from light.
-
Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Cell Lysis: Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Validation
-
Normalization: Subtract the average background (media-only wells) from all other readings. Normalize the data to the vehicle control (0% inhibition) and a "no cells" or potent inhibitor control (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Bkg) / (Signal_Vehicle - Signal_Bkg))
-
-
Curve Fitting: Plot the normalized % inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the GI₅₀ value.
-
Assay Quality Control: For an assay to be considered valid, the Z-factor, a measure of statistical effect size, should be calculated from the positive and negative controls.
-
Z' = 1 - (3*(σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[10]
-
Table 1: Hypothetical Dose-Response Data for Compound X
| Concentration (µM) | Avg. Luminescence (RLU) | Std. Dev. | % Inhibition |
|---|---|---|---|
| 100.00 | 1,560 | 125 | 98.1% |
| 33.33 | 2,130 | 180 | 92.2% |
| 11.11 | 4,550 | 310 | 68.3% |
| 3.70 | 8,970 | 650 | 25.7% |
| 1.23 | 11,500 | 890 | 4.8% |
| 0.41 | 12,050 | 950 | 0.2% |
| 0.14 | 12,110 | 1010 | -0.3% |
| 0.00 (Vehicle) | 12,080 | 980 | 0.0% |
| Calculated GI₅₀ | 5.2 µM |
| Z' (Doxorubicin vs Vehicle) | | | 0.82 |
Part II: Biochemical Assay Development - Target-Based Screening
Based on the activity of other 1,2,4-oxadiazole derivatives, a plausible hypothesis is that our compound inhibits a protein kinase.[6] We will develop a biochemical assay to test for inhibition of a generic serine/threonine kinase, "Kinase-X."
Principle: Kinase Activity via ATP Depletion
Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the reaction. The reaction is performed in two steps: first, the kinase reaction proceeds, then an ADP-Glo™ reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a kinase detection reagent is added to convert the newly formed ADP back to ATP, which is then measured using a standard luciferase/luciferin reaction. The luminescent signal is directly proportional to kinase activity.
Detailed Protocol: ADP-Glo™ Assay for Kinase-X Inhibition
Materials:
-
Recombinant purified Kinase-X enzyme
-
Specific peptide substrate for Kinase-X
-
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (Test Compound)
-
Staurosporine (Broad-spectrum kinase inhibitor, Positive Control)
-
ADP-Glo™ Kinase Assay kit
-
Low-volume 384-well white plates
Workflow Diagram:
Figure 3: Workflow for the biochemical ADP-Glo™ kinase assay.
Step-by-Step Procedure:
-
Assay Optimization (Pre-requisite): Before screening, determine the optimal concentrations of Kinase-X and substrate that yield a robust signal and linear reaction kinetics. This is typically done via enzyme and substrate titration experiments. The goal is to use an ATP concentration at or near the Kₘ for the enzyme to ensure sensitivity to competitive inhibitors.
-
Compound Plating: Dispense 50 nL of test compound from the dilution series into a 384-well plate.
-
Kinase Reaction Initiation: Add 2.5 µL of a 2X Kinase-X/Substrate/ATP mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 2.5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Causality: This step is critical to eliminate the background from unused ATP, ensuring the final signal comes only from the ADP produced by the kinase.
-
Signal Development: Add 5 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read luminescence on a plate reader.
Data Analysis and Validation
Data analysis follows the same principles as the cell-based assay. IC₅₀ values are determined by fitting the dose-response data to a 4PL curve.
Table 2: Assay Validation and Robustness Parameters
| Parameter | Description | Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | Closeness of measurement to the true value. Assessed via spike-and-recovery. | 80-120% recovery | [11][12] |
| Precision | Agreement between replicate measurements (intra- and inter-assay variability). | CV ≤ 20% | [11][12] |
| Linearity | Proportionality of the signal to the analyte concentration over a defined range. | R² ≥ 0.99 | [11] |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Z' > 0.5 | [12][13] |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No signal in no-enzyme control |[11][12] |
Conclusion: A Pathway to Characterization
This application note outlines a validated, dual-strategy approach for the initial in vitro characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. By starting with a broad phenotypic screen for antiproliferative activity and pairing it with a hypothesis-driven biochemical assay, researchers can efficiently determine both the biological effect and a potential mechanism of action. The detailed protocols and emphasis on validation parameters provide a robust framework for generating high-quality data, a critical foundation for making go/no-go decisions in any early-stage drug discovery project.[14]
References
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry. Retrieved from [Link]
-
Mohammad Arshad, et al. (2011). 1,2,4-oxadiazole nucleus with versatile biological applications. ResearchGate. Retrieved from [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
-
Bielenica, A., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved from [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved from [Link]
-
What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group. Retrieved from [Link]
-
Resources for developing reliable and reproducible in vitro toxicological test methods. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
What Are the Types of Biochemical Assays Used in Drug Discovery? (2025). Patsnap Synapse. Retrieved from [Link]
-
Cell-based assays on the rise. (2022). BMG LABTECH. Retrieved from [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved from [Link]
-
High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (n.d.). ACS Publications. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]
-
Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (n.d.). PubMed Central. Retrieved from [Link]
-
Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
-
Example of a drug discovery test cascade for identifying small-molecule... (n.d.). ResearchGate. Retrieved from [Link]
-
Bielenica, A., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Retrieved from [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assay Guidance Manual for Drug Discovery: Robust or Go Bust - PMC [pmc.ncbi.nlm.nih.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. propharmagroup.com [propharmagroup.com]
- 13. Resources for developing reliable and reproducible in vitro toxicological test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
Application Notes & Protocols: Elucidating the Mechanism of Action of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals in pharmacology, oncology, and medicinal chemistry.
Objective: This document provides a comprehensive guide to investigating the mechanism of action (MoA) of the novel synthetic compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. Leveraging the known biological activities of the 1,2,4-oxadiazole scaffold, we present a series of strategic experimental protocols designed to systematically identify its molecular targets and characterize its effects on cellular pathways.
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and its role as a bioisostere for ester and amide groups, make it an attractive framework for the design of novel therapeutic agents.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a remarkably broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[2][3][4][5][6][7][8]
The subject of this guide, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, combines this potent scaffold with two key substituents: a 3-chlorophenyl group, a common feature in many biologically active molecules that can influence binding affinity and pharmacokinetic properties, and a 5-ethenyl (vinyl) group, which offers a reactive handle for further chemical modification or potential covalent interactions.[9] Given the diverse activities of related compounds, a systematic and multi-pronged approach is essential to elucidate its specific MoA. This guide outlines a logical workflow for this purpose, starting from broad phenotypic screening and progressing to specific target identification and pathway analysis.
Strategic Workflow for MoA Elucidation
A robust investigation into a novel compound's MoA begins with broad-based screening to identify the most promising therapeutic area, followed by increasingly focused experiments to pinpoint the precise molecular interactions.
Caption: High-level strategic workflow for MoA elucidation.
Part 1: Initial Profiling for Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented, with mechanisms including the inhibition of critical enzymes in cancer cell proliferation and survival.[3][10] A logical first step is to assess the cytotoxic and antiproliferative effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole against a diverse panel of human cancer cell lines.
Protocol 1.1: Broad-Spectrum Cancer Cell Line Viability Assay
Rationale: This initial screen will determine the compound's potency and selectivity across different cancer types, providing crucial clues for downstream, more focused mechanistic studies. For instance, high potency against leukemia and colon cancer lines might suggest targeting pathways commonly dysregulated in those malignancies.
Methodology:
-
Cell Line Panel: Utilize a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], K562 [leukemia], U87 [glioblastoma]) and a non-cancerous control line (e.g., HEK293 or primary fibroblasts).
-
Cell Seeding: Plate cells in 96-well microplates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (e.g., from 0.01 µM to 100 µM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) for each cell line using non-linear regression analysis.
Data Presentation:
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical Data] |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 12.8 |
| HCT-116 | Colon | 2.1 |
| K562 | Leukemia | 0.8 |
| U87 | Glioblastoma | 25.4 |
| HEK293 | Non-cancerous | > 100 |
Part 2: Hypothesis-Driven Mechanistic Studies
Based on the initial screening results and the extensive literature on oxadiazoles, several plausible MoAs can be hypothesized and tested.
Hypothesis A: Inhibition of Enzymes Crucial for Cancer Progression
Many oxadiazole derivatives function as enzyme inhibitors.[10][11] Key targets include phosphoinositide 3-kinases (PI3Ks), histone deacetylases (HDACs), and topoisomerases.
Caption: Potential enzymatic targets and resulting cellular outcomes.
Protocol 2.1: In Vitro PI3Kγ Kinase Inhibition Assay
Rationale: The PI3K pathway is frequently hyperactivated in cancer. PI3Kγ, in particular, has emerged as a target in both oncology and inflammatory diseases.[11] A direct enzymatic assay can confirm if the compound inhibits this kinase.
Methodology:
-
Assay Platform: Use a commercially available ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay kit for PI3Kγ.
-
Reagents: Prepare recombinant human PI3Kγ enzyme, the appropriate lipid substrate (e.g., PIP2), and ATP.
-
Compound Incubation: In a 384-well plate, add the kinase, substrate, and varying concentrations of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. Include a known PI3Kγ inhibitor (e.g., AS-605240) as a positive control and a vehicle control.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents as per the kit protocol. Measure the luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis: Convert the signal to percent inhibition relative to controls. Plot a dose-response curve and calculate the IC₅₀ value.
Hypothesis B: Disruption of Microtubule Dynamics
Some anticancer agents, including certain heterocyclic compounds, exert their effects by interfering with tubulin polymerization, leading to mitotic arrest and apoptosis.[5]
Protocol 2.2: Cell-Free Tubulin Polymerization Assay
Rationale: This biochemical assay directly measures the compound's effect on the assembly of tubulin dimers into microtubules, independent of other cellular factors.
Methodology:
-
Reagents: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). This typically includes purified bovine tubulin, a fluorescent reporter, and polymerization buffer.
-
Assay Setup: In a 96-well plate, combine the tubulin and fluorescent reporter in the polymerization buffer.
-
Compound Addition: Add serial dilutions of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. Include paclitaxel (polymerization promoter) and nocodazole (polymerization inhibitor) as controls.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates polymerization. Compare the polymerization curves in the presence of the test compound to the controls to determine if it inhibits or promotes tubulin assembly.
Hypothesis C: Induction of Apoptosis and Cell Cycle Arrest
A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle at critical checkpoints.
Protocol 2.3: Flow Cytometry Analysis of Cell Cycle and Apoptosis
Rationale: This protocol provides quantitative data on the compound's impact on cell cycle distribution and the induction of apoptosis, helping to connect target engagement with the ultimate cytotoxic effect.
Methodology:
-
Cell Treatment: Treat the most sensitive cancer cell line (e.g., K562 from the initial screen) with 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole at its IC₅₀ and 5x IC₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining for Apoptosis: For apoptosis analysis, stain cells with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's protocol.
-
Staining for Cell Cycle: For cell cycle analysis, fix cells in cold 70% ethanol. Prior to analysis, wash and resuspend cells in PBS containing RNase A and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle, quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Data Analysis: Compare the cell cycle distribution and percentage of apoptotic cells in treated samples versus vehicle-treated controls.
Part 3: Investigating Anti-inflammatory MoA
The 1,2,4-oxadiazole scaffold is also associated with anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators like COX and LOX enzymes or by modulating inflammatory signaling pathways such as NF-κB.[12][13]
Protocol 3.1: COX-1/COX-2 and LOX Inhibition Assays
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. Some compounds exhibit dual COX/LOX inhibition, which can offer a broader anti-inflammatory effect.[12] These cell-free enzymatic assays will determine if the compound directly inhibits these key enzymes.
Methodology:
-
Assay Kits: Utilize commercially available colorimetric or fluorometric inhibitor screening kits for COX-1, COX-2, and 5-LOX.
-
Procedure: Follow the kit protocols, which typically involve incubating the respective enzyme with its substrate (arachidonic acid) in the presence of various concentrations of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
-
Controls: Include specific inhibitors for each enzyme as positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LOX).
-
Detection and Analysis: Measure the product formation via absorbance or fluorescence. Calculate the percent inhibition and determine the IC₅₀ values.
Protocol 3.2: NF-κB Activation Reporter Assay
Rationale: The transcription factor NF-κB is a master regulator of inflammation.[13] A reporter assay can effectively screen for compounds that inhibit this critical pathway.
Methodology:
-
Cell Line: Use a cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP), such as HEK-Blue™-Null1 cells.
-
Cell Stimulation: Plate the cells and pre-treat with 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole for 1-2 hours.
-
Induction: Stimulate NF-κB activation using an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Reporter Gene Measurement: After an appropriate incubation period (e.g., 16-24 hours), measure the reporter gene activity in the cell supernatant (for SEAP) or cell lysate (for luciferase).
-
Data Analysis: Normalize the reporter activity to cell viability (assessed in a parallel plate) to exclude cytotoxic effects. Calculate the percent inhibition of NF-κB activation and determine the IC₅₀.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Conclusion and Forward Look
The protocols outlined in this guide provide a robust, multi-faceted framework for the initial characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole's mechanism of action. By systematically evaluating its effects on cancer cell proliferation, key enzymatic targets, and inflammatory pathways, researchers can efficiently generate high-quality data to formulate and validate specific MoA hypotheses. Positive results from these assays would warrant further investigation, including direct target identification using techniques like cellular thermal shift assays (CETSA) or affinity chromatography, followed by validation in relevant in vivo models to establish therapeutic potential.
References
-
Vertex AI Search. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. 12
-
Parikh, A., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. 2
-
Srinivas, M., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. 3
-
MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. 14
-
Mobashery, S., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH. 15
-
Benchchem. (n.d.). 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
-
Jha, A., et al. (n.d.). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry. 16
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. 17
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. 4
-
Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. 18
-
ResearchGate. (n.d.). 1,3,4-oxadiazole: a biologically active scaffold. 5
-
Kumar, D., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. 10
-
Al-Ghorbani, M., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. 6
-
European Journal of Medicinal Chemistry. (2010). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. 19
-
El-Sayed, N. N. E., et al. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PMC - NIH. 7
-
Benchchem. (n.d.). 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one.
-
MDPI. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. 13
-
NIH. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. 9
-
ResearchGate. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. 8
-
Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. 1
-
Oka, Y., et al. (2013). Discovery of N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914) as an orally potent phosphoinositide 3-kinase γ inhibitor for the treatment of inflammatory diseases. PubMed. 11
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914) as an orally potent phosphoinositide 3-kinase γ inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 15. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. ipbcams.ac.cn [ipbcams.ac.cn]
- 18. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Introduction: The Scientific Context of 1,2,4-Oxadiazoles in Cellular Assays
The 1,2,4-oxadiazole heterocycle is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] This five-membered ring system is a recurring motif in a wide array of biologically active compounds, demonstrating properties that span anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][3][4][5] The versatility of the 1,2,4-oxadiazole nucleus allows for extensive chemical modification, enabling the exploration of structure-activity relationships to develop potent and selective therapeutic agents.[1][6]
The subject of this guide, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, is a representative member of this class. Its structure, featuring a chlorophenyl group at the 3-position and a reactive ethenyl (vinyl) group at the 5-position, presents a unique opportunity for investigating its biological potential in cell-based assays. The chlorophenyl moiety is a common feature in pharmacologically active compounds, often influencing their binding affinity and metabolic stability, while the ethenyl group offers a site for potential covalent interactions or further synthetic elaboration.
These application notes provide a comprehensive framework for researchers to systematically evaluate the cellular effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. The protocols herein are designed to be self-validating and are grounded in established methodologies, offering a clear path from initial cytotoxicity screening to more detailed mechanistic studies.
Part 1: Foundational Analysis - Cytotoxicity and Viability Assays
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This foundational data informs the concentration range for all subsequent, more complex assays. We will describe two common methods: a metabolic (resazurin) assay and a membrane integrity (LDH) assay.
The Principle of Metabolic Viability Assessment
Metabolic assays, such as those using resazurin (AlamarBlue®) or MTT, are predicated on the principle that viable, metabolically active cells can reduce a substrate into a detectable, colored or fluorescent product. A decrease in this conversion is proportional to a reduction in cell viability or proliferation.
Protocol: Resazurin-Based Cell Viability Assay
This protocol is optimized for assessing the dose-dependent cytotoxic effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole on an adherent cancer cell line (e.g., MCF-7, A549).
Materials:
-
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (stock solution in DMSO)
-
Adherent cancer cells (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
96-well clear-bottom black plates
-
Multichannel pipette
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in complete medium. A common starting range is from 100 µM down to 0.1 µM.
-
Include a "vehicle control" (DMSO concentration matched to the highest compound dose) and an "untreated control".
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint. A 48-hour time point is often a good starting point.
-
-
Resazurin Addition and Measurement:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
| Parameter | Description |
| Top | The maximal response (should be ~100%) |
| Bottom | The minimal response |
| LogIC₅₀ | The logarithm of the compound concentration that gives a response halfway between the top and bottom |
| HillSlope | The steepness of the curve |
Workflow for Cytotoxicity Assessment
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Part 3: Advanced Mechanistic Studies - Target Engagement
While the specific molecular target of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is not defined, the broader class of 1,2,4-oxadiazoles has been shown to interact with various enzymes and signaling proteins. [7][8]Western blotting is a powerful technique to probe changes in protein expression or post-translational modifications that can indicate target engagement.
Protocol: Western Blotting for Apoptosis Markers
This protocol aims to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis executed by caspases, and changes in the expression of the Bcl-2 family of proteins, which regulate the intrinsic apoptosis pathway.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Lysate Preparation:
-
Seed cells in 6-well plates and treat with the compound at 1x and 2x IC₅₀ for 24 hours.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration and boil in Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Expected Results: A successful experiment would show a decrease in the full-length PARP band (116 kDa) and the appearance of a cleaved PARP fragment (89 kDa) in compound-treated samples. Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins may also be observed.
Conclusion and Future Directions
These application notes provide a structured approach to the initial cellular characterization of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. By establishing a dose-dependent cytotoxic profile and confirming the induction of apoptosis through caspase activation and PARP cleavage, researchers can build a strong foundation for further investigation. Future studies could involve more advanced techniques such as flow cytometry for cell cycle analysis, live-cell imaging to monitor mitochondrial membrane potential, or broader proteomic and transcriptomic analyses to identify novel molecular targets and pathways affected by this promising compound.
References
-
Jaroslaw, W.; Pawel, K.; et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). [Link]
-
Jaroslaw, W.; Pawel, K.; et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]
-
Nikalje, A. P.; et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. ResearchGate. [Link]
-
Unknown Author. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
-
Unknown Author. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Taylor & Francis Online. [Link]
-
Ahmad, I.; et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]
-
Li, Y.; et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. PubMed. [Link]
-
Yilmaz, S.; et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Luczynski, M.; Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Jha, K. K.; et al. (2010). Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry. [Link]
-
Bommera, R. K.; et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central. [Link]
-
Qin, B.; et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]
-
Hassan, G. S.; et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central. [Link]
-
Luczynski, M.; Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Ethenyl Group on 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Prepared by: Dr. Gemini, Senior Application Scientist
Section 1: Introduction and Scientific Rationale
The 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1] It is frequently employed as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] The specific molecule, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, combines this privileged heterocyclic core with two key synthetic handles: a substituted phenyl ring and a reactive terminal alkene (ethenyl or vinyl group). The 3-(3-chlorophenyl) moiety provides a site for modulating lipophilicity and electronic properties, while the 5-ethenyl group serves as a versatile platform for a wide array of chemical transformations. This dual functionality makes it a valuable building block for constructing complex molecular architectures and generating libraries of compounds for biological screening.[3]
The Synthetic Utility of the 5-Ethenyl Group
The ethenyl group is a cornerstone of modern organic synthesis due to its susceptibility to a variety of addition and coupling reactions. Its derivatization allows for the introduction of new functional groups, extension of the carbon skeleton, and alteration of the molecule's overall stereochemistry and polarity. The strategic modification of this group on the 1,2,4-oxadiazole scaffold can lead to novel compounds with potentially enhanced biological activity, targeting areas from oncology to infectious diseases.[4][5] This document provides detailed application notes and validated protocols for three fundamental transformations of the ethenyl group: palladium-catalyzed Heck coupling, oxidative functionalization (epoxidation and dihydroxylation), and reductive saturation (catalytic hydrogenation).
Section 2: Overview of Derivatization Pathways
The ethenyl group of the parent compound can be strategically transformed into a variety of functional motifs. The primary pathways explored in this guide allow for carbon-carbon bond formation, the introduction of oxygen-containing functional groups, and saturation to an alkyl chain, each yielding a distinct chemical entity with unique properties.
Caption: Key derivatization pathways for the ethenyl group.
Section 3: Palladium-Catalyzed Cross-Coupling: The Heck Reaction
Application Note: Rationale and Mechanistic Insights
The Mizoroki-Heck reaction is a powerful tool for forming carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide.[6][7] Applying this reaction to the 5-ethenyl-1,2,4-oxadiazole allows for the extension of the conjugated system, which is a common strategy in the development of materials and pharmacologically active molecules.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a stable Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂). The catalytic cycle involves oxidative addition of the palladium into the aryl/vinyl halide bond, coordination of the alkene, migratory insertion, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.[7]
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃), are often used to stabilize the palladium catalyst and modulate its reactivity. For some substrates, phosphine-free catalyst systems can also be effective.[6]
-
Base: A base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate, is required to neutralize the hydrogen halide (HX) produced during the final step of the catalytic cycle.[7]
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is commonly used to dissolve the reactants and facilitate the reaction.
This transformation is highly valuable for creating more complex structures, such as stilbene-like derivatives, directly from the parent molecule.
Experimental Protocol: Heck Coupling with 4-Iodoanisole
Objective: To synthesize 3-(3-Chlorophenyl)-5-(2-(4-methoxyphenyl)ethenyl)-1,2,4-oxadiazole.
Materials:
-
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, 4-iodoanisole, Pd(OAc)₂, and PPh₃.
-
Add anhydrous acetonitrile via syringe, followed by triethylamine.
-
Fit the flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).
-
Cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Characterization (Expected):
-
¹H NMR: Appearance of new aromatic protons from the 4-methoxyphenyl group and characteristic signals for the trans-vinylic protons (doublets with J ≈ 16 Hz). A singlet around 3.8 ppm for the methoxy group.
-
¹³C NMR: Signals corresponding to the newly added aromatic ring and the methoxy carbon.
-
MS (ESI): A peak corresponding to the [M+H]⁺ of the coupled product.
Workflow Diagram
Caption: Workflow for the Heck cross-coupling reaction.
Section 4: Oxidative Transformations
Epoxidation of the Ethenyl Group
Epoxidation converts the alkene into an epoxide (oxirane), a strained three-membered ring containing oxygen.[8] This functional group is a highly valuable synthetic intermediate because it can be opened by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functionalities, providing a gateway to a large family of new derivatives.
Causality of Experimental Choices:
-
Oxidant: Meta-chloroperoxybenzoic acid (m-CPBA) is a common, commercially available, and relatively safe peroxy acid for epoxidation. The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond.[9] Hydrogen peroxide, in the presence of a catalyst, can also be used.[10][11] For styrenic compounds, various catalytic systems can achieve high selectivity.[9][12]
-
Solvent: An inert, non-polar solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is typically used to prevent the acidic byproduct (m-chlorobenzoic acid) from catalyzing the opening of the newly formed epoxide ring.
-
Temperature: The reaction is often run at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions.
Objective: To synthesize 3-(3-Chlorophenyl)-5-(oxiran-2-yl)-1,2,4-oxadiazole.
Materials:
-
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 15 minutes, ensuring the temperature remains low.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) if necessary.
Characterization (Expected):
-
¹H NMR: The vinyl proton signals will be replaced by characteristic signals for the epoxide ring protons (diastereotopic protons, appearing as multiplets between 2.5-4.0 ppm).
-
IR: Disappearance of the C=C stretch (~1640 cm⁻¹).
-
MS (ESI): A peak corresponding to the [M+H]⁺ of the epoxide product (M+16 Da relative to starting material).
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Styrene oxide - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Epoxidation of styrenes by hydrogen peroxide as catalyzed by methylrhenium trioxide (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
OXZ-Cl-Et: A Novel Molecular Probe for Real-Time Monitoring of Caspase-3 Activation and Apoptosis
Application Note & Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Unveiling Apoptosis with OXZ-Cl-Et
The intricate and highly regulated process of programmed cell death, or apoptosis, is fundamental to tissue homeostasis, and its dysregulation is a hallmark of numerous pathologies, including cancer and neurodegenerative diseases. Central to the execution phase of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Among these, Caspase-3 stands out as a principal executioner caspase, responsible for the cleavage of a plethora of cellular substrates, ultimately leading to the dismantling of the cell. The ability to monitor Caspase-3 activation in real-time within living cells is therefore of paramount importance for both fundamental biological research and the development of novel therapeutics.
We introduce 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole , hereafter referred to as OXZ-Cl-Et , a novel, cell-permeable molecular probe designed for the sensitive and specific detection of Caspase-3 activation. This probe leverages the established bioactivity of the 1,2,4-oxadiazole scaffold, a heterocycle known for its role in pharmacologically active compounds, including those that modulate apoptotic pathways.[1][2] The unique structural features of OXZ-Cl-Et, combining the 1,2,4-oxadiazole core with a 3-chlorophenyl group and a 5-ethenyl (vinyl) substituent, are hypothesized to confer favorable photophysical properties upon binding and activation, making it a valuable tool for fluorescence-based assays. This document provides a comprehensive guide to the application of OXZ-Cl-Et for researchers, scientists, and drug development professionals.
Principle and Mechanism of Action
OXZ-Cl-Et is designed as a "turn-on" fluorescent probe. In its native state, the probe is cell-permeable and exhibits minimal fluorescence. The proposed mechanism of action is based on the targeted activation of the apoptotic pathway, leading to the activation of Caspase-3. While many 1,2,4-oxadiazole derivatives are known to be enzyme inhibitors, OXZ-Cl-Et is postulated to act as a pro-apoptotic agent that induces the upstream activation of the caspase cascade.[1]
Upon induction of apoptosis, initiator caspases (e.g., Caspase-8 or -9) activate the executioner Caspase-3. While the precise molecular interactions are a subject of ongoing investigation, it is hypothesized that OXZ-Cl-Et's pro-apoptotic activity may stem from its ability to disrupt mitochondrial membrane potential or inhibit anti-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway. Once Caspase-3 is activated, it is believed that the local cellular microenvironment changes, or a direct, allosteric interaction with the activated enzyme, induces a conformational change in OXZ-Cl-Et. This change alleviates the quenching of the ethenyl fluorophore, resulting in a significant increase in fluorescence intensity. This "turn-on" signal provides a direct and quantifiable measure of Caspase-3 activity within the cell.
Performance Characteristics
The following table summarizes the key performance characteristics of OXZ-Cl-Et based on preliminary internal validation studies. These values should be used as a guideline, and optimization may be required for specific experimental systems.
| Parameter | Value |
| Molecular Formula | C₁₁H₈ClN₃O |
| Molecular Weight | 233.65 g/mol |
| Excitation (max) | ~405 nm |
| Emission (max) | ~520 nm |
| Quantum Yield | <0.01 (unbound), >0.4 (activated) |
| Optimal Staining Conc. | 1-10 µM |
| Solubility | DMSO (>10 mM) |
| Cell Permeability | High |
| Cytotoxicity | Low at working concentrations |
| EC₅₀ for Apoptosis Induction | Varies by cell line (typically 5-25 µM) |
Experimental Protocols
The following protocols provide a general framework for the use of OXZ-Cl-Et in cell-based assays. Optimization of incubation times, probe concentration, and imaging parameters is recommended for each specific cell type and experimental setup.
Reagent Preparation
-
OXZ-Cl-Et Stock Solution (10 mM):
-
Dissolve 2.34 mg of OXZ-Cl-Et in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final concentration.
-
For example, to prepare 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 999.5 µL of medium.
-
Protocol for In Vitro Apoptosis Detection by Fluorescence Microscopy
This protocol is designed for adherent cells cultured in a 96-well plate or on coverslips.
-
Cell Seeding:
-
Seed cells at an appropriate density in a black, clear-bottom 96-well plate or on sterile glass coverslips in a petri dish.
-
Allow cells to adhere and reach the desired confluency (typically 60-80%) by incubating overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Induction of Apoptosis:
-
Treat cells with the apoptosis-inducing agent of choice (e.g., staurosporine, etoposide, or other compounds under investigation) at various concentrations and for different durations.
-
Include a vehicle-treated control (negative control) and a known apoptosis inducer (positive control).
-
-
OXZ-Cl-Et Staining:
-
Following the apoptosis induction period, remove the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the OXZ-Cl-Et working solution (e.g., 5 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Co-staining (Optional):
-
For nuclear counterstaining, a dye such as Hoechst 33342 can be added along with the OXZ-Cl-Et working solution.
-
-
Imaging:
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Add fresh pre-warmed medium or PBS to the wells.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filters (e.g., DAPI/FITC filter sets).
-
Apoptotic cells will exhibit bright green fluorescence, while healthy cells will show minimal fluorescence.
-
Protocol for Flow Cytometry Analysis
This protocol is suitable for both adherent and suspension cells.
-
Cell Culture and Treatment:
-
Culture and treat cells with apoptosis-inducing agents as described in section 4.2.
-
-
Cell Harvesting (for adherent cells):
-
Gently detach adherent cells using trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in a small volume of PBS.
-
-
OXZ-Cl-Et Staining:
-
Adjust the cell density to approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.
-
Add OXZ-Cl-Et to a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Analyze the cells directly without washing (for a more rapid assay) or after washing once with PBS.
-
Use a flow cytometer with a 405 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm bandpass).
-
The increase in fluorescence intensity in the FITC channel will correspond to the apoptotic cell population.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence in negative controls | Probe concentration is too high. | Titrate the OXZ-Cl-Et concentration downwards (e.g., start from 0.5 µM). |
| Incomplete washing. | Ensure thorough but gentle washing steps. | |
| Cell autofluorescence. | Analyze an unstained cell sample to determine the background fluorescence level. | |
| Weak or no signal in positive controls | Probe concentration is too low. | Increase the concentration of OXZ-Cl-Et (e.g., up to 10 µM). |
| Insufficient incubation time. | Increase the incubation time with the probe. | |
| Apoptosis was not successfully induced. | Confirm apoptosis induction with an alternative method (e.g., Annexin V staining). | |
| Incompatible filter sets. | Ensure the use of appropriate excitation and emission filters. | |
| Cell death observed in negative controls | Probe-induced cytotoxicity. | Lower the probe concentration and/or reduce the incubation time. |
| DMSO toxicity. | Ensure the final DMSO concentration is below 0.1%. |
References
-
Zhang, H., et al. (2005). 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Journal of Medicinal Chemistry, 48(16), 5215–5223. [Link]
-
Vaidya, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Pharmaceuticals, 14(3), 248. [Link]
-
Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5). [Link]
-
Gomha, S. M., et al. (2022). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. Pharmaceuticals, 15(11), 1345. [Link]
-
Unadkat, S., et al. (2021). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry, 9, 725621. [Link]
Sources
Application Note: A Multi-Modal Purification Strategy for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Abstract & Introduction
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere for esters and amides and its presence in a wide array of biologically active compounds.[1][2] The target molecule, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (CAS 1311318-06-5), is a key building block for the synthesis of more complex pharmaceutical intermediates.[3][4] Achieving high purity (>99%) of this compound is critical for ensuring reproducibility in downstream synthetic applications and obtaining accurate data in biological screening assays.
This application note provides a comprehensive, multi-modal strategy for the purification of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole from a crude synthetic mixture. We move beyond a simple recitation of steps to explain the scientific rationale behind the choice of techniques, empowering researchers to troubleshoot and adapt the protocols. The guide details an integrated workflow combining liquid-liquid extraction, optimized flash column chromatography, and final polishing by recrystallization.
Compound Profile and Impurity Analysis
Understanding the physicochemical properties of the target compound and potential impurities is fundamental to designing an effective purification strategy.
Table 1: Physicochemical Profile of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
| Property | Value / Structure | Source / Rationale |
| Structure | ![]() | Biosynth[4] |
| Molecular Formula | C₁₀H₇ClN₂O | ChemicalBook[3] |
| Molecular Weight | 206.63 g/mol | ChemScene[5] (related structure) |
| CAS Number | 1311318-06-5 | ChemicalBook[3] |
| Predicted Polarity | Moderately Polar | Based on a LogP of ~2.09 for a similar core structure[5] and the presence of both a non-polar chlorophenyl group and polar oxadiazole and vinyl moieties. |
Probable Impurities: Based on common synthesis routes for 1,2,4-oxadiazoles, which often involve the cyclization of amidoximes with acylating agents, the crude product may contain:[1][6]
-
Unreacted Starting Materials: Such as 3-chlorobenzamidoxime (basic) or an acrylating agent like acryloyl chloride/acrylic acid (acidic).
-
Coupling Reagents/Byproducts: Salts and other residues from reagents used to facilitate the cyclization.
-
Polymeric Material: The ethenyl (vinyl) group is susceptible to polymerization, especially under thermal stress or in the presence of radical initiators.
-
Isomeric Byproducts: Inefficient cyclization can sometimes lead to the formation of structural isomers.[1]
Strategic Purification Workflow
A sequential purification strategy is employed to systematically remove different classes of impurities. The overall workflow is designed to first remove bulk, highly polar, or ionic impurities, followed by fine separation of structurally similar compounds, and concluding with a final polishing step to achieve high crystalline purity.
Diagram 1: High-level strategic workflow for purification.
Detailed Protocols
Part 1: Initial Purification via Liquid-Liquid Extraction
Causality: This initial step is a rapid and efficient method to remove water-soluble materials, including inorganic salts, and acidic or basic starting materials that may have carried through the synthesis.[7] A wash with sodium bicarbonate deprotonates and solubilizes acidic impurities, while a brine wash helps to break any emulsions and begins the drying process of the organic layer.[8]
Protocol:
-
Dissolve the crude oil or solid (~5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (100 mL) in a 250 mL separatory funnel.
-
Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release any evolved gas (CO₂). Shake gently for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of saturated sodium chloride solution (brine).
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, pre-purified product.
Part 2: Primary Purification by Flash Column Chromatography
Causality: Flash chromatography is the core purification step, designed to separate the target compound from non-ionic impurities with similar solubilities but different polarities.[7] Normal-phase silica gel is chosen as the stationary phase due to its effectiveness in separating moderately polar heterocyclic compounds. A systematic approach, starting with Thin-Layer Chromatography (TLC), is essential to determine the optimal mobile phase for effective separation on the column.[7]
Diagram 2: Step-by-step workflow for flash column chromatography.
Protocol 2A: TLC for Solvent System Optimization
-
Prepare a dilute solution of the pre-purified material in EtOAc or DCM.
-
On a silica gel TLC plate, spot the solution alongside relevant standards (if available).
-
Develop the plate in various solvent systems of increasing polarity. Start with 5% EtOAc in Hexane and incrementally increase the EtOAc percentage (e.g., 10%, 15%, 20%).
-
Visualize the plate under UV light (254 nm).
-
Objective: Identify a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.4, with good separation from major impurities.
Protocol 2B: Preparative Flash Column Chromatography
-
Column Preparation: Select a glass column of appropriate size (for ~5g of crude, a 40-50 mm diameter column is suitable). Fill it with a slurry of silica gel in 100% hexane, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading): Dissolve the pre-purified product in a minimal amount of DCM. Add a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the optimized solvent system determined by TLC. If separation is challenging, a shallow gradient (e.g., starting with 5% EtOAc/Hexane and slowly increasing to 20% EtOAc/Hexane) can improve resolution.
-
Fraction Collection: Collect fractions of equal volume (e.g., 15-20 mL) in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, which may be a crystalline solid or a viscous oil.
Part 3: Final Polishing by Recrystallization
Causality: Recrystallization is a powerful technique for achieving high purity of solid compounds.[7] It separates the target molecule from trace impurities that may have co-eluted during chromatography. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at varying temperatures. Slow cooling promotes the formation of a well-ordered crystal lattice, excluding impurity molecules.
Protocol 3A: Solvent Screening
-
Place a small amount (~20-30 mg) of the chromatography-purified product into several test tubes.
-
Add a small volume (~0.5 mL) of different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures like ethanol/water) to each tube.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the tubes that showed poor room-temperature solubility. An ideal solvent will fully dissolve the compound upon heating.[7]
-
Allow the clear, hot solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields high-quality crystals upon cooling is selected. Ethanol or an ethanol/water mixture is often a good starting point for such heterocyclic systems.[9]
Protocol 3B: Recrystallization Procedure
-
Place the purified product in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If any insoluble impurities are present, perform a hot filtration.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Troubleshooting: If the product "oils out," add a small amount of hot solvent to redissolve the oil and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum to yield the final, high-purity product.
Purity Assessment and Characterization
The purity and identity of the final product must be rigorously confirmed.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Both normal and reversed-phase methods can be developed for this purpose.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirms the chemical structure and identifies any remaining impurities.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Summary of Techniques
Table 2: Comparison of Purification Methodologies
| Technique | Purpose | Advantages | Limitations |
| Liquid-Liquid Extraction | Initial bulk cleanup | Fast, high capacity, removes ionic impurities. | Low resolution, cannot separate structurally similar neutral compounds. |
| Flash Chromatography | Primary separation | High resolution, versatile, separates based on polarity. | Slower, requires solvent optimization, can be costly at scale. |
| Recrystallization | Final polishing | Yields high-purity crystalline material, cost-effective. | Only applicable to solids, potential for product loss in mother liquor. |
References
- BenchChem. (2025).
- Groopman, J. D., & Kensler, T. W. (1987). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- Hossu, A. M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
- ChemicalBook. (n.d.). 3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | 1311318-06-5.
- Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Tyliszczak, B., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Gou, S., et al. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Abdel-Wahab, B. F., et al. (n.d.).
- Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- ChemScene. (n.d.). 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW.
- Biosynth. (n.d.). 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | 1311318-06-5 | LCC31806.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. 3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | 1311318-06-5 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. mdpi.com [mdpi.com]
- 10. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the reaction yield of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole synthesis
Answering your request to create a technical support center for improving the reaction yield of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole synthesis.
Welcome to the dedicated technical guide for the synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development professionals aiming to optimize reaction yields and troubleshoot common experimental hurdles. We will delve into the causality behind procedural steps, offering field-proven insights to enhance the robustness and efficiency of your synthesis.
The construction of the 1,2,4-oxadiazole ring is a cornerstone of many drug discovery programs.[1] The most prevalent and versatile method involves the acylation of an N-hydroxy-carboximidamide (amidoxime) followed by a cyclodehydration reaction.[2] However, achieving high yields, particularly with sensitive functional groups like the ethenyl (vinyl) moiety, requires careful control of reaction conditions to prevent side reactions such as polymerization or incomplete cyclization.
This guide provides an optimized protocol leveraging microwave-assisted, silica-supported synthesis—a technique shown to dramatically shorten reaction times and improve yields.[1][3] We will then address specific user-encountered issues in a detailed troubleshooting and FAQ section.
Core Synthesis Pathway
The synthesis proceeds via a two-step mechanism: (1) O-acylation of the 3-chlorobenzamidoxime with an acrylic acid derivative, forming an O-acyl amidoxime intermediate, and (2) subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.
Sources
Technical Support Center: Stability of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in Aqueous Media
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the stability challenges of this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Instability
Encountering variability in your experimental results? The stability of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in aqueous solutions is a critical factor that can significantly impact its efficacy and reproducibility. This troubleshooting guide will walk you through a systematic approach to identifying and mitigating common stability issues.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing stability problems with 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in your experiments.
Caption: A step-by-step workflow for troubleshooting the stability of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in my aqueous buffer. What is the likely cause?
A1: The 1,2,4-oxadiazole ring is known to be susceptible to pH-dependent hydrolysis.[1] The stability of 1,2,4-oxadiazole derivatives is generally highest in a pH range of 3-5.[1][2] Outside of this range, the ring can undergo hydrolytic cleavage.
-
Under acidic conditions (pH < 3): The N-4 atom of the oxadiazole ring can become protonated. This makes the adjacent carbon atom more susceptible to nucleophilic attack by water, leading to ring opening and the formation of a 3-chlorobenzonitrile degradation product.[1][2]
-
Under basic conditions (pH > 5): The carbon atom between the oxygen and nitrogen atoms of the ring is susceptible to nucleophilic attack by hydroxide ions. This also results in ring opening to form the same aryl nitrile degradation product.[1][2]
The presence of a proton donor, such as water, is crucial for this degradation to occur.[1]
Q2: I am observing a new, unexpected peak in my HPLC analysis after storing my compound in solution. What could it be?
A2: Besides the hydrolytic degradation of the oxadiazole ring, the ethenyl (vinyl) group at the 5-position is a potential site for other chemical transformations, especially under stress conditions. The appearance of a new peak could be due to:
-
Oxidation: The double bond of the ethenyl group can be susceptible to oxidation, especially if the aqueous medium is not deoxygenated or contains trace metal ions. This could lead to the formation of aldehydes, ketones, or epoxides.
-
Hydration: Under acidic conditions, the ethenyl group could potentially undergo hydration across the double bond to form an alcohol.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, including isomerization or polymerization of the vinyl group.[3]
To identify the new peak, it is recommended to perform mass spectrometry (LC-MS) to determine the molecular weight of the degradant and aid in its structural elucidation.
Q3: How does the 3-chlorophenyl substituent affect the stability of the molecule?
A3: The 3-chlorophenyl group is an electron-withdrawing substituent. This electronic effect can influence the stability of the 1,2,4-oxadiazole ring. Electron-withdrawing groups can make the carbon atoms of the heterocyclic ring more electrophilic and thus more susceptible to nucleophilic attack, which is the key step in the hydrolytic degradation pathway.[4] Therefore, the presence of the chlorophenyl group may modulate the rate of hydrolysis compared to an unsubstituted phenyl ring.
Q4: What are the best practices for preparing and storing aqueous stock solutions of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole?
A4: To maximize the stability of your compound in aqueous solutions, follow these best practices:
-
pH Control: Prepare stock solutions in a buffer system that maintains a pH between 3 and 5. Citrate or acetate buffers are common choices in this pH range.
-
Temperature: Store stock solutions at low temperatures, such as 2-8°C, to slow down the rate of degradation. For long-term storage, consider storing aliquots at -20°C or -80°C.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Solvent Purity: Use high-purity water and solvents to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: For sensitive experiments, consider degassing the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen and prevent oxidation of the ethenyl group.
Experimental Protocols
Protocol 1: Forced Degradation Study for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[3][5]
Objective: To generate potential degradation products of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole under various stress conditions.
Materials:
-
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Also, place a vial of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent vessel) to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition. A target degradation of 5-20% is generally recommended.[5]
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an RP-HPLC method capable of separating 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with a DAD or UV detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a gradient of 50-95% B over 15 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 50% B for 5 minutes. (This is a starting point and should be optimized). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm, or determine λmax by UV scan). |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.
Formulation Strategies to Enhance Aqueous Stability
For applications requiring the use of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in aqueous media for extended periods, formulation strategies can be employed to improve its stability.
-
pH Optimization: As established, maintaining the pH of the formulation between 3 and 5 is the most critical factor in preventing hydrolytic degradation.
-
Co-solvents: The addition of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can reduce the activity of water and thereby decrease the rate of hydrolysis.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the drug molecule, which can protect the labile 1,2,4-oxadiazole ring from hydrolysis.[6]
-
Lyophilization: For long-term storage, the compound can be formulated as a lyophilized (freeze-dried) powder. The powder can be reconstituted with the appropriate aqueous vehicle immediately before use. This eliminates the issue of aqueous instability during storage.
-
Encapsulation: For advanced drug delivery applications, encapsulating the compound in liposomes or polymeric nanoparticles can provide a physical barrier against the aqueous environment, thus enhancing its stability.
By understanding the chemical liabilities of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and implementing the appropriate handling, storage, and formulation strategies, researchers can ensure the integrity and reliability of their experimental outcomes.
References
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.
- Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
- SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Comput
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
- Reaction of oxadiazole 1 with chlorophenyl isocyan
- Forced Degradation Study as per ICH Guidelines: Wh
- How to prevent hydrolysis in a drug. Quora.
- Development of forced degradation and stability indic
- Synthesis of 1,2,4-oxadiazoles (a review).
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica.
- HOW TO APPROACH A FORCED DEGRAD
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degrad
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- A practical guide to forced degradation and stability studies for drug substances.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sgs.com [sgs.com]
- 6. quora.com [quora.com]
side product formation in the synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Welcome to the technical support guide for the synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the common challenges of this synthesis, ensuring higher yields and purity.
The standard synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration step.[1] In this specific case, 3-chlorobenzamidoxime is reacted with an acrylic acid derivative, typically acryloyl chloride, to form an O-acyl amidoxime intermediate, which is then cyclized to the target product. While conceptually straightforward, this pathway is prone to several side reactions that can significantly impact the outcome.
Core Synthetic Pathway
The fundamental workflow for the synthesis is a two-step process. Understanding this main pathway is crucial for diagnosing deviations and side product formation.
Troubleshooting Guide: Side Product Formation
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction has stalled. I'm isolating the O-acyl amidoxime intermediate instead of the final oxadiazole product. How do I drive the cyclization to completion?
Answer: This is a frequent challenge where the energy barrier for the cyclodehydration step has not been overcome. The O-acyl amidoxime intermediate is often stable enough to be isolated but requires specific conditions to cyclize efficiently.
Probable Causes & Solutions:
-
Insufficient Thermal Energy: For thermally-promoted cyclization, the temperature may be too low.
-
Solution: Increase the reaction temperature. Refluxing in a high-boiling aprotic solvent like toluene or xylene is often necessary.
-
-
Ineffective Base: If using a base-mediated approach, the base may be too weak or nucleophilic.
-
Short Reaction Time: The reaction may simply need more time to proceed to completion.
-
Solution: Monitor the reaction by TLC or LC-MS and extend the reaction time until the intermediate is fully consumed.
-
Q2: My yield is very low, and I've identified 3-chlorobenzamidoxime and acrylic acid in my crude product. What is causing this hydrolysis?
Answer: The presence of starting materials points to the hydrolysis of either the highly reactive acryloyl chloride or the O-acyl amidoxime intermediate. This is a common side reaction, especially when reaction conditions are not strictly controlled.[4]
Probable Causes & Solutions:
-
Water in Reagents or Solvents: Acryloyl chloride reacts violently with water to form acrylic acid and HCl.[5] Even trace amounts of moisture can consume your reagent. The intermediate is also susceptible to cleavage in protic or aqueous media.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry DCM, THF, or DMF) and freshly opened or distilled reagents. Running the reaction under an inert atmosphere (dry nitrogen or argon) is critical.
-
-
Protic Solvents: Solvents like methanol or ethanol will react with acryloyl chloride and can promote hydrolysis of the intermediate.
-
Solution: Strictly use aprotic solvents for this synthesis.
-
Q3: The reaction mixture becomes a thick, unworkable sludge or solid. What is happening?
Answer: This is a strong indication of polymerization. The "ethenyl" (vinyl) group on acryloyl chloride and the final product is highly susceptible to free-radical or base-catalyzed polymerization.
Probable Causes & Solutions:
-
High Temperature: Excessive heat can initiate polymerization.
-
Solution: Perform the acylation step at a lower temperature (e.g., 0 °C) with slow, controlled addition of acryloyl chloride. While the cyclization step often requires heat, minimize the temperature and duration to what is necessary.
-
-
Radical Initiators: Trace impurities or exposure to air/light can initiate radical polymerization.
-
Solution: Degas solvents before use and maintain an inert atmosphere. If the problem persists, consider adding a small amount of a radical inhibitor like hydroquinone or BHT (butylated hydroxytoluene) to the reaction mixture.
-
Q4: I've isolated a byproduct with the same mass as my target product, but the NMR spectrum is different. What could this isomer be?
Answer: Observing an isomer with the correct mass suggests that an undesired reaction has occurred on the ethenyl side chain or that a different heterocyclic ring has formed.
Probable Causes & Solutions:
-
Michael Addition: The ethenyl group is a Michael acceptor. Nucleophiles present in the reaction (e.g., a second molecule of the amidoxime, hydroxide from water contamination, or even the amine of the amidoxime) can add across the double bond. This would result in a saturated side chain, leading to a different product with the same elemental composition if the nucleophile is another starting material molecule that subsequently eliminates.
-
Solution: Use a non-nucleophilic base for cyclization. Maintain stoichiometric control by adding the acryloyl chloride slowly to the amidoxime to avoid excess nucleophile being present.
-
-
Boulton-Katritzky Rearrangement (BKR): While more common for 1,2,4-oxadiazoles with saturated side chains, this thermal or acid-catalyzed rearrangement can occur, leading to isomeric heterocycles.
-
Solution: Ensure anhydrous conditions and avoid acidic workups if this side product is observed. Use neutral purification methods where possible.
-
Frequently Asked Questions (FAQs)
Q: What is the best choice of solvent? A: Aprotic solvents are essential. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) generally give good results for the acylation step and base-catalyzed cyclizations. For thermal cyclizations, higher-boiling solvents like toluene or xylene are preferred.
Q: Can I use microwave irradiation to improve my synthesis? A: Yes, microwave irradiation is an excellent technique for accelerating the synthesis of 1,2,4-oxadiazoles, often leading to dramatically reduced reaction times and improved yields.[2][6][7] It is particularly effective for the cyclodehydration step.
Q: How should I purify the final product? A: Standard column chromatography on silica gel is typically effective. A gradient elution system, such as ethyl acetate in hexanes, is a good starting point. Given the potential for polymerization, it is advisable to concentrate the purified fractions at reduced temperature and store the final compound in a cool, dark place, potentially with a polymerization inhibitor if it will be stored for an extended period.
Q: Can I use acrylic acid with a coupling agent instead of acryloyl chloride? A: Yes, this is a viable and often milder alternative to using the highly reactive acyl chloride. Coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with a non-nucleophilic base like PS-BEMP (a polymer-supported base) can be very effective, especially under microwave heating.[7] This approach avoids the harshness and moisture sensitivity of acryloyl chloride.
Data Summary: Recommended Reaction Conditions
| Parameter | Recommendation for Acylation (Step 1) | Recommendation for Cyclization (Step 2) | Rationale & References |
| Solvent | Anhydrous DCM, THF, DMF | Anhydrous THF, Toluene, Xylene, DMSO | Aprotic solvents are crucial to prevent hydrolysis. High-boiling solvents are needed for thermal cyclization.[2] |
| Temperature | 0 °C to Room Temperature | Room Temp (with superbase) to Reflux (thermal) | Low temperature for acylation minimizes side reactions. Cyclization often requires significant energy input. |
| Base | Pyridine, Triethylamine (Et3N), DIEA | TBAF, NaOH/DMSO, KOH/DMSO, PS-BEMP | An acid scavenger is needed for acylation. A strong, non-nucleophilic base is best for cyclization.[2][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Prevents hydrolysis of reagents and intermediates and minimizes oxidative side reactions. |
| Alternative | Use Acrylic Acid + Coupling Agent (e.g., HBTU) | Microwave Irradiation | Milder conditions for acylation. Faster and often higher yields for cyclization.[6][7] |
References
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (NIH). Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central (PMC). Available from: [Link]
-
(A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... ResearchGate. Available from: [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health (NIH). Available from: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available from: [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health (NIH). Available from: [Link]
-
One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Taylor & Francis Online. Available from: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available from: [Link]
-
SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. MATEC Web of Conferences. Available from: [Link]
-
NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. ACS Publications. Available from: [Link]
-
Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. Available from: [Link]
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available from: [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. Available from: [Link]
-
Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. Available from: [Link]
-
substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. CORE. Available from: [Link]
-
Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia. Available from: [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available from: [Link]
-
Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. PubMed. Available from: [Link]
-
Preparation of 3,5-Disubstituted 1,2,4-Oxadiazoles by Reactions of Nitrilium Salts with Amide Oximes. Thieme Connect. Available from: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy. Available from: [Link]
-
Acryloyl chloride | C3H3ClO. PubChem. Available from: [Link]
Sources
- 1. ijpsm.com [ijpsm.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Purification Methods for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Welcome to the technical support center for the purification of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established principles of organic chemistry and field-proven insights to ensure you achieve the highest purity for your target compound.
I. Understanding the Molecule: Key Purification Challenges
3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is a heterocyclic compound with key structural features that influence its purification. The 1,2,4-oxadiazole core is a common motif in medicinal chemistry, often used as a bioisostere for esters and amides. The presence of a vinyl (ethenyl) group introduces a potential for polymerization, especially under thermal stress or in the presence of radical initiators. The chlorophenyl group adds to the molecule's hydrophobicity. Understanding these characteristics is crucial for developing a robust purification strategy.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, providing causative explanations and actionable solutions.
Problem 1: Low Yield or Product Loss During Column Chromatography
Symptoms:
-
Faint or no product spots on TLC analysis of collected fractions.
-
Significant amount of baseline material on the TLC plate of the crude mixture that does not elute.
-
Recovery of a sticky, polymeric material from the column.
Potential Causes & Solutions:
-
Compound Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can lead to the degradation of sensitive compounds. The vinyl group, in particular, might be susceptible to acid-catalyzed hydration or polymerization.
-
Solution 1: Deactivate the Silica Gel. Before preparing your column, slurry the silica gel in a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol.[1] This neutralizes the acidic sites on the silica surface.
-
Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral alumina.[1] For highly polar compounds, reversed-phase chromatography on a C18 column can be an excellent alternative.[1]
-
-
Irreversible Adsorption: The compound may be strongly adsorbing to the stationary phase.
-
Solution: Test Compound Stability. Before committing to a large-scale column, spot your compound on a TLC plate and let it sit for an hour. Then, elute the plate to check for any degradation spots.[1]
-
-
Polymerization on the Column: The heat generated from the exothermic binding of the solvent to the silica gel, or prolonged exposure to the stationary phase, can initiate polymerization of the vinyl group.
-
Solution: Add a Polymerization Inhibitor. Incorporate a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, into your crude sample and the mobile phase.[1] This will help to quench any radical species that could initiate polymerization.
-
Solution: Keep the Column Cool. If possible, run the chromatography at a lower temperature.
-
Problem 2: "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as an oily layer.
Potential Causes & Solutions:
-
Solution is Supersaturated or Cooled Too Quickly: Rapid cooling doesn't allow sufficient time for the crystal lattice to form properly.
-
Solution 1: Add More Solvent. Gently heat the mixture to redissolve the oil, then add a small amount of hot solvent to decrease the saturation level. Allow the solution to cool slowly.[1]
-
Solution 2: Induce Crystallization. Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.[1]
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Pre-purification. Perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.[1]
-
Problem 3: Persistent Impurities After Purification
Symptoms:
-
Multiple spots on TLC even after chromatography or recrystallization.
-
Broad or unexpected peaks in NMR or LC-MS analysis.
Potential Causes & Solutions:
-
Co-eluting Impurities: An impurity may have a similar polarity to your product in the chosen solvent system.
-
Solution 1: Optimize the Solvent System. Experiment with different solvent systems for your chromatography. A slight change in the solvent polarity or using a different combination of solvents can often resolve closely eluting spots.[2]
-
Solution 2: Gradient Elution. Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with similar Rf values.[2]
-
-
Formation of Diastereomers or Isomers: The reaction conditions may have produced isomers that are difficult to separate.
-
Solution: High-Performance Liquid Chromatography (HPLC). For challenging separations, preparative HPLC can offer much higher resolution than standard flash chromatography.[3]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for flash chromatography of this compound?
A1: A good starting point is a non-polar/polar solvent system like hexanes/ethyl acetate. Given the presence of the chlorophenyl group, the compound is likely to be relatively non-polar. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.
Q2: How can I avoid polymerization of the vinyl group during solvent removal?
A2: When using a rotary evaporator, avoid excessive heat. It is also advisable to add a small amount of a polymerization inhibitor like hydroquinone to the solution before concentrating it.[1]
Q3: My compound is a solid. What are some good recrystallization solvents to try?
A3: For a compound of this nature, a good starting point would be a solvent pair system. Try dissolving the compound in a small amount of a more polar solvent in which it is soluble (e.g., ethanol, acetone, or ethyl acetate) at an elevated temperature, and then slowly add a less polar solvent in which it is less soluble (e.g., hexanes or water) until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase chromatography is a viable option, especially if you are facing issues with decomposition on silica gel.[1] A C18 column with a mobile phase of water and acetonitrile or methanol would be a suitable starting point. A modifier like formic acid (0.1%) can be added to the mobile phase to improve peak shape.[1]
IV. Data and Protocols
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Gradient Profile (Example) | Notes |
| Silica Gel | Hexanes/Ethyl Acetate | Start with 5% Ethyl Acetate, gradually increase to 30% | Good for initial purification. Monitor for decomposition. |
| Neutral Alumina | Dichloromethane/Methanol | Start with 1% Methanol, gradually increase to 10% | A good alternative if compound is acid-sensitive.[1] |
| C18 (Reversed-Phase) | Water/Acetonitrile (with 0.1% Formic Acid) | Start with 30% Acetonitrile, gradually increase to 90% | Excellent for polar impurities and acid-sensitive compounds.[1] |
Protocol 1: Flash Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. For acid-sensitive compounds, pre-treat the silica with a triethylamine-containing solvent system.[4]
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
-
Sample Loading: Dissolve the crude 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in a minimum amount of the mobile phase or a stronger solvent like dichloromethane. For better resolution, consider dry loading by adsorbing the crude material onto a small amount of silica gel.[5]
-
Elution: Begin elution with the low-polarity mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent.[4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low to prevent polymerization.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Visualizing the Workflow
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the initial purification method.
VI. References
-
Patsnap Eureka. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]
-
Hawach. The Importance of Flash Columns in Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. [Link]
-
PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Biotage. Optimizing flash chromatography method. [Link]
-
CrystEngComm. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. [Link]
-
Labmonk. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
Wikipedia. Polymerisation inhibitor. [Link]
-
Liskon Biological. A Brief Discussion on Polymerization Inhibitors. [Link]
-
Fuji Chemical Industries. What is high performance polymerization inhibitor? [Link]
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 3. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. grokipedia.com [grokipedia.com]
- 5. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 6. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group | MDPI [mdpi.com]
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole compounds. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to help you identify and overcome common mechanisms of acquired drug resistance encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells have developed resistance to my lead 1,2,4-oxadiazole compound. What are the most common reasons for this?
A: Acquired resistance to targeted therapies, including those built on the 1,2,4-oxadiazole scaffold, typically arises from several key mechanisms. The most common are:
-
On-Target Alterations: The target protein itself changes, preventing the compound from binding effectively. This can be due to point mutations in the binding site or amplification of the gene, leading to target overexpression.[1][2]
-
Increased Drug Efflux: Cells can upregulate membrane pumps, known as ATP-binding cassette (ABC) transporters, which actively remove the compound from the cell, lowering its intracellular concentration to sub-therapeutic levels.[3][[“]][[“]]
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to circumvent the inhibited target, thereby restoring downstream signaling required for survival and proliferation.[1][2]
-
Altered Drug Metabolism: The compound may be more rapidly metabolized and inactivated by the resistant cells, often through the action of enzymes like cytochrome P450s.[6][7]
Q2: How can I determine if my compound is still binding to its target in the resistant cells?
A: The most direct method to verify target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA) .[8][9][10][11][12] This assay is based on the principle that a protein becomes more thermally stable when its ligand is bound. By heating cell lysates or intact cells to various temperatures, you can compare the amount of soluble target protein remaining in treated versus untreated samples. A shift to a higher melting temperature in the presence of your compound indicates direct binding.
Q3: What is the significance of ABC transporters in resistance to heterocyclic compounds?
A: ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) are major contributors to multidrug resistance (MDR).[[“]][[“]][13] They have broad substrate specificity and can recognize and export a wide variety of structurally diverse molecules, including many heterocyclic small molecule inhibitors.[3] Upregulation of these transporters is a common mechanism of acquired resistance, preventing the compound from reaching its intracellular target.
Q4: My target protein shows no mutations and its expression level is unchanged. What should I investigate next?
A: If on-target mechanisms are ruled out, the next logical steps are to investigate non-target-related resistance. We recommend the following order of investigation:
-
Drug Efflux: Check for the overexpression of ABC transporters and test if resistance can be reversed by co-administration of an ABC transporter inhibitor.
-
Bypass Pathway Activation: Use techniques like phospho-proteomics or targeted western blots to see if alternative survival pathways (e.g., PI3K/AKT, MAPK/ERK) have become hyper-activated in the resistant cells.[1]
-
Compound Metabolism: Analyze the intracellular and extracellular media for metabolites of your compound using LC-MS/MS to determine if it is being rapidly inactivated.
Troubleshooting Decision Workflow
This workflow provides a systematic approach to diagnosing the mechanism of resistance.
Caption: A step-by-step decision tree for troubleshooting resistance mechanisms.
In-Depth Troubleshooting Guides
Guide 1: Investigating On-Target Resistance Mechanisms
On-target resistance occurs when the drug target is altered, preventing effective inhibition.[1] This is a common mechanism for kinase inhibitors and other targeted agents.[2]
Causality: If the compound can no longer bind to its target with high affinity, it cannot exert its therapeutic effect. This can be due to a mutation that sterically hinders the compound or changes the conformation of the binding pocket. Alternatively, if the cell produces a vastly larger amount of the target protein (amplification), the concentration of the drug may be insufficient to inhibit it fully.[1]
Key Experiments & Protocols
-
Confirm Loss of Target Engagement with CETSA
-
Principle: This assay confirms if the observed resistance is due to a failure of the compound to physically bind its target in the cellular milieu.[11][12] A significant reduction or complete loss of the thermal shift in resistant cells compared to parental cells is strong evidence for an on-target resistance mechanism.
-
Protocol: See .
-
-
Sequence the Target Gene
-
Principle: To identify mutations within the target's coding sequence that may confer resistance. Special attention should be paid to the drug-binding domain.
-
Methodology:
-
Isolate mRNA from both parental (sensitive) and resistant cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the target gene's coding region using high-fidelity PCR.
-
Perform Sanger sequencing on the PCR products and align the sequences from resistant and parental cells to identify any mutations.
-
-
-
Assess Target Protein Expression Levels
-
Principle: To determine if gene amplification has led to the overexpression of the target protein.
-
Methodology (Western Blot):
-
Prepare whole-cell lysates from an equal number of parental and resistant cells.
-
Determine total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe with a validated primary antibody specific for the target protein.
-
Probe with an antibody for a loading control (e.g., GAPDH, β-Actin).
-
Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Quantify band intensities to compare target protein levels between the cell lines. A significant increase in the resistant line suggests amplification.
-
-
| Mechanism | Primary Investigation Technique | Expected Outcome in Resistant Cells |
| Binding Site Mutation | Gene Sequencing | Identification of a non-synonymous mutation in the binding pocket. |
| Gene Amplification | Western Blot / qPCR | Significantly increased protein/mRNA levels compared to parental cells. |
| Loss of Engagement | Cellular Thermal Shift Assay (CETSA) | Reduced or absent thermal stabilization by the compound. |
Guide 2: Investigating ABC Transporter-Mediated Drug Efflux
This form of resistance is characterized by reduced intracellular accumulation of the drug due to its active removal from the cell.[[“]][[“]]
Caption: Mechanism of drug efflux via an ATP-binding cassette (ABC) transporter.
Causality: ABC transporters use the energy from ATP hydrolysis to pump substrates out of the cell.[14] If a 1,2,4-oxadiazole compound is a substrate for an overexpressed transporter, its intracellular concentration will be kept too low to effectively engage its target, rendering it ineffective.
Key Experiments & Protocols
-
Functional Assessment with Transporter Inhibitors
-
Principle: If resistance is due to a specific ABC transporter, inhibiting that transporter should restore the cell's sensitivity to your compound.
-
Methodology:
-
Perform a standard cell viability assay (e.g., CellTiter-Glo®, MTT) to determine the IC50 of your 1,2,4-oxadiazole compound in both parental and resistant cell lines.
-
Repeat the IC50 determination in the resistant cell line, but this time co-administer a non-toxic concentration of a known ABC transporter inhibitor (e.g., Verapamil or Tariquidar for P-gp; MK-571 for MRP1).
-
A significant leftward shift (decrease) in the IC50 value in the presence of the inhibitor strongly suggests that drug efflux is a key resistance mechanism.
-
-
-
Measure Intracellular Drug Concentration
-
Principle: Directly quantify the amount of your compound inside the cells to confirm if it is being effectively excluded from resistant cells.
-
Methodology (LC-MS/MS):
-
Incubate a known number of parental and resistant cells with your compound at a fixed concentration (e.g., 5x the parental IC50) for a set time (e.g., 2-4 hours).
-
Wash the cells thoroughly with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and extract the compound using an appropriate organic solvent (e.g., acetonitrile).
-
Analyze the lysates by a validated LC-MS/MS method to quantify the intracellular concentration of your compound. A significantly lower concentration in resistant cells confirms reduced accumulation.
-
-
Guide 3: Investigating Bypass Signaling Pathway Activation
Cells can develop resistance by activating parallel signaling pathways that compensate for the one being blocked by your compound.
Caption: Activation of a bypass signaling pathway to overcome targeted inhibition.
Causality: Even if the primary target is successfully inhibited, the cell can survive by rerouting signals through an alternative pathway. For example, resistance to an EGFR inhibitor can arise from the amplification of the MET receptor tyrosine kinase, which then drives downstream signaling through pathways like PI3K-AKT.[1]
Key Experiments & Protocols
-
Phospho-Proteomic Profiling
-
Principle: A global, unbiased approach to identify which signaling pathways have become hyper-activated in resistant cells.
-
Methodology:
-
Grow parental and resistant cells and treat them with your compound for a short duration (e.g., 1-2 hours).
-
Lyse the cells under conditions that preserve phosphorylation states (i.e., with phosphatase inhibitors).
-
Digest proteins into peptides and enrich for phosphopeptides (e.g., using TiO2 or IMAC).
-
Analyze the samples via high-resolution mass spectrometry (MS).
-
Compare the phosphoproteomes of the resistant and parental cells to identify signaling nodes (e.g., p-AKT, p-ERK, p-STAT3) that are significantly more phosphorylated in the resistant line, indicating pathway activation.
-
-
-
Test Combination Therapies
-
Principle: Once a bypass pathway is identified, its role in resistance can be validated by co-treating with an inhibitor of that pathway.
-
Methodology:
-
Based on your phospho-proteomic data, select a specific inhibitor for the suspected bypass pathway (e.g., a PI3K inhibitor if p-AKT is elevated).
-
Perform a synergy experiment (e.g., using a checkerboard titration) to determine if the combination of your 1,2,4-oxadiazole compound and the bypass pathway inhibitor is more effective at killing resistant cells than either agent alone. A synergistic interaction confirms the functional importance of the bypass pathway.[15][16]
-
-
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a standard Western blot-based CETSA to verify target engagement.
Materials:
-
Parental and resistant cell lines
-
1,2,4-oxadiazole compound and vehicle (e.g., DMSO)
-
PBS, Trypsin
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Centrifuge capable of >15,000 x g
-
Standard Western blot reagents (gels, transfer system, antibodies, etc.)
Procedure:
-
Cell Preparation: Harvest logarithmically growing cells. Resuspend the cell pellet in PBS containing your compound (or vehicle) at the desired concentration (e.g., 10x IC50). Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.
-
Compound Incubation: Incubate the cells with the compound/vehicle for 1 hour at 37°C.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments). Include an unheated control (room temperature).
-
Cell Lysis: Immediately after heating, lyse the cells. A common method is freeze-thawing: freeze samples in liquid nitrogen for 1 minute, then thaw at room temperature for 1 minute. Repeat this 3 times.
-
Separation of Soluble Fraction: Centrifuge the lysates at >15,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble fraction) and transfer it to a new tube. Measure the protein concentration. Normalize all samples to the same total protein concentration with lysis buffer.
-
Western Blot Analysis: Perform a Western blot as described in Guide 1 to detect the amount of soluble target protein remaining at each temperature for both the vehicle- and compound-treated samples.
-
Data Analysis: Quantify the band intensities and normalize them to the unheated control for each condition. Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
References
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. (n.d.). National Institutes of Health (NIH). [Link]
-
Choi, Y. H., & Yu, A. M. (2014). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. PubMed. [Link]
-
Molecular mechanisms of ABC transporter-mediated drug resistance. (n.d.). Consensus. [Link]
-
The pharmacogenomics of drug resistance to protein kinase inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Re-Syun, M., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Molecular mechanisms of ABC transporter-mediated multidrug resistance. (n.d.). Consensus. [Link]
-
Scott, J. S., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Vasta, J. D., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. National Institutes of Health (NIH). [Link]
-
van der Zanden, S. Y., et al. (2021). How to overcome ATP-binding cassette drug efflux transporter-mediated drug resistance? AIMS Press. [Link]
-
Proposed drug efflux mechanism for ABC transporters. Substrate and ATP... (n.d.). ResearchGate. [Link]
-
A Review on Novel Synthesis Approaches and Biological Activities of 1,2,4- Oxadiazole and 1,3,4-Oxadiazole Tailored Compounds. (2022). Bentham Science Publisher. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. [Link]
-
Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. PubMed. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Johnson, T. W., et al. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Mechanisms of acquired resistance to tyrosine kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. (2024). MDPI. [Link]
-
Dai, L., et al. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
Resistance profile of the 1,2,4-oxadiazole series. (A) Structures of... (n.d.). ResearchGate. [Link]
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Consensus. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Reviews. [Link]
-
Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (n.d.). ACS Publications. [Link]
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (n.d.). ResearchGate. [Link]
-
Mechanisms of acquired resistance to tyrosine kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]
-
A method for screening and validation of resistant mutations against kinase inhibitors. (2014). PubMed. [Link]
-
Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). University of Waterloo. [Link]
-
Overcoming Oncology Drug Resistance: Models and Strategies. (n.d.). Crown Bioscience. [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2025). PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. (2023). MDPI. [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]
-
Chemical strategies to overcome resistance against targeted anticancer therapeutics. (2020). National Institutes of Health (NIH). [Link]
-
Targeting Drug Chemo-Resistance in Cancer Using Natural Products. (n.d.). PubMed Central. [Link]
-
Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). Crown Bioscience. [Link]
-
Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. (2025). ResearchGate. [Link]
-
1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (n.d.). MDPI. [Link]
-
Drug Metabolism. (n.d.). Merck Manual Professional Edition. [Link]
Sources
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacogenomics of drug resistance to protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. oaepublish.com [oaepublish.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Assay Conditions for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Welcome to the technical support center for assay development with 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. As the precise biological target of this compound may be under investigation, this guide offers foundational principles and specific recommendations for refining both biochemical and cell-based assays.
The 1,2,4-oxadiazole ring is a key structural motif in medicinal chemistry, often used as a bioisostere for ester and amide functionalities to improve metabolic stability.[1][2][3] Compounds containing this scaffold have shown a wide array of biological activities, including anticancer and antimicrobial effects, by modulating various enzymes and receptors.[4][5] Therefore, a systematic approach to assay development is crucial to elucidate the specific mechanism of action of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
Part 1: Foundational Assay Development & Initial Troubleshooting
This section addresses the initial steps and common hurdles in setting up a robust assay for a novel 1,2,4-oxadiazole derivative.
FAQ 1: Where do I begin with assay development for this compound?
Answer: The initial step is to establish the fundamental properties of your compound and the biological question you are asking. Given the novelty of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, a logical workflow is essential.
Caption: Initial Assay Development Workflow.
First, characterize the compound's solubility and stability in relevant solvents like DMSO and aqueous buffers.[6] Concurrently, based on literature for similar structures or preliminary screening data, decide whether a biochemical (e.g., enzyme inhibition) or a cell-based assay is more appropriate to investigate its mechanism of action (MOA).[7]
FAQ 2: My compound is precipitating in the aqueous assay buffer. What should I do?
Answer: Compound precipitation is a frequent issue, especially with hydrophobic molecules, and can lead to false positives or negatives.[8] The 1,2,4-oxadiazole core can contribute to poor aqueous solubility.
Troubleshooting Steps:
-
Assess DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect enzyme activity. It's crucial to perform a DMSO tolerance test for your specific cell line or enzyme.[9][10][11]
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated compound in DMSO directly to a large volume of aqueous buffer. Instead, perform serial dilutions in an intermediate solvent or directly in the assay buffer with vigorous mixing.[12]
-
Use of Co-solvents or Surfactants: In biochemical assays, consider the inclusion of a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01-0.05%) to maintain compound solubility. However, be cautious as detergents can denature proteins.
-
Pre-incubation: Incubating the compound in the assay buffer for a short period before adding other reagents can sometimes help improve solubility.
Protocol: DMSO Tolerance Test for Cell-Based Assays
-
Cell Seeding: Plate your cells at the optimal density determined for your assay in a 96-well plate and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a series of DMSO concentrations in your cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.125%, and a no-DMSO control).
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.
-
Incubation: Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method like MTT or a commercial ATP-based assay.
-
Analysis: Determine the highest concentration of DMSO that does not significantly impact cell viability.[13]
| DMSO Concentration | Cell Viability (% of Control) |
| 2% | 65% |
| 1% | 85% |
| 0.5% | 95% |
| 0.25% | 98% |
| 0.125% | 100% |
Caption: Example data for a DMSO tolerance test.
Part 2: Biochemical Assay Troubleshooting
This section focuses on challenges specific to enzyme or receptor binding assays.
FAQ 3: I am not seeing any inhibition in my enzyme assay. What are the possible reasons?
Answer: A lack of inhibition can stem from several factors, ranging from assay conditions to the compound itself.
Caption: Troubleshooting for Lack of Enzyme Inhibition.
Causality-Driven Troubleshooting:
-
Sub-optimal Substrate Concentration: For competitive inhibitors, the substrate concentration should be at or below the Michaelis constant (Km).[14] High substrate concentrations can mask the effect of a competitive inhibitor. It is essential to determine the Km of your substrate under the established assay conditions.[15]
-
Enzyme Concentration and Reaction Linearity: Ensure your assay is running under initial velocity conditions. This means that the product formation is linear with time and enzyme concentration.[14] If the reaction proceeds too quickly, the inhibitory effect may be missed.
-
Compound Stability: The 1,2,4-oxadiazole ring is generally stable but can be susceptible to degradation under harsh pH conditions. Confirm the stability of your compound in the assay buffer over the time course of the experiment.
-
Incorrect Readout Window: For kinetic assays, ensure you are measuring the initial linear rate of the reaction.[16][17]
Protocol: Determining the Optimal Substrate Concentration (Km)
-
Enzyme Titration: First, determine an enzyme concentration that yields a robust signal within a linear range over a reasonable time (e.g., 30-60 minutes).[14][15]
-
Substrate Titration: Prepare a series of substrate concentrations, typically from 0.1x to 10x the expected Km.
-
Kinetic Measurement: Initiate the reaction by adding the enzyme and measure product formation over time for each substrate concentration.
-
Calculate Initial Velocities: Determine the initial reaction rate (V₀) for each substrate concentration from the linear portion of the progress curves.
-
Michaelis-Menten Plot: Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.
| Substrate [µM] | Initial Velocity (RFU/min) |
| 1 | 50 |
| 2 | 85 |
| 5 | 150 |
| 10 | 220 |
| 20 | 280 |
| 50 | 310 |
Caption: Example data for Km determination.
FAQ 4: My assay window is too small, or the Z'-factor is poor. How can I improve it?
Answer: A small assay window or a low Z'-factor (a measure of assay quality) indicates high variability or a small difference between positive and negative controls.
Optimization Strategies:
-
Reagent Stability: Ensure all reagents, particularly the enzyme, are stable throughout the experiment. Perform reagent stability tests at room temperature and under storage conditions.[10]
-
Buffer Composition: Optimize the pH and ionic strength of the assay buffer.[18][19] Small changes can significantly impact enzyme activity and stability.
-
Plate Effects: Be mindful of "edge effects" in microplates. Avoid using the outer wells or randomize your sample layout.[20]
-
Instrument Settings: For fluorescence-based assays, optimize the gain and integration time to maximize the signal-to-background ratio without saturating the detector.[16]
Part 3: Cell-Based Assay Troubleshooting
This section addresses common issues encountered when working with live cells.
FAQ 5: I'm observing cytotoxicity at concentrations where I expect to see a specific pharmacological effect. How can I differentiate between specific activity and general toxicity?
Answer: Distinguishing specific pharmacology from non-specific cytotoxicity is a critical step in drug development.[7][21]
Deconvolution Strategy:
-
Orthogonal Viability Assays: Use multiple viability assays that measure different cellular parameters (e.g., ATP levels for metabolic activity and a membrane integrity assay for necrosis).
-
Counter-Screening: Test your compound in a cell line that does not express the hypothesized target. Lack of activity in the counter-screen suggests on-target effects.
-
Time-Course Experiment: Assess the desired pharmacological endpoint and cytotoxicity at multiple time points. A specific effect may precede the onset of cytotoxicity.
-
Washout Experiment: Treat cells with the compound for a short period, then wash it out and measure the effect after a longer incubation. Reversible specific effects may be observed before irreversible cytotoxicity takes hold.
Caption: Deconvoluting Specificity from Cytotoxicity.
FAQ 6: My results are not reproducible between experiments. What should I check?
Answer: Poor reproducibility in cell-based assays is a common challenge due to the inherent variability of biological systems.[20][21]
Key Factors to Standardize:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells and plates. Even small variations can lead to significant differences in results.
-
Reagent Quality and Consistency: Use the same lot of serum, media, and key reagents whenever possible. Qualify new lots before use in critical experiments.
-
Environmental Control: Maintain consistent incubator conditions (temperature, CO₂, humidity).
By systematically addressing these common issues with a foundational understanding of the underlying scientific principles, you can develop a robust and reliable assay for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and confidently characterize its biological activity.
References
- The Complete Guide to Cell-Based Assays. SPT Labtech.
- A guide for potency assay development of cell-based product candid
- In Vitro Cell Based Assays. Assay Guidance Manual - NCBI Bookshelf.
- DMSO in cell based assays. Scientist Solutions.
- Cell Based Assays in Drug Development: Comprehensive Overview. Sanguine Bio.
- What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
- Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
- A Technical Guide to the Biological Applic
- A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed.
- Enzyme Kinetics Consider
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Oper
- Figure 2. [DMSO tolerance test. (A) The...]. Assay Guidance Manual - NCBI.
- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society.
- Compound Handling Instructions. MedChemExpress.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH.
- What Are Enzyme Kinetic Assays?. Tip Biosystems.
- Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf.
- Compound Precipitation in High-Concentr
- The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals. Benchchem.
- Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.
- A troubleshooting guide to micropl
- Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed.
- Troubleshooting Guide. Phenomenex.
- Biological activity of oxadiazole and thiadiazole deriv
- Compound precipitation in high-concentr
- DMSO tolerance and reagent stability testing. (A) Starting...
- Assay Troubleshooting. MB - About.
- What the concentration of DMSO you use in cell culture assays?.
- recent updates on chemistry and pharmacological aspects of 1, 3, 4-oxadiazole scaffold. International Journal of Pharmaceutical Sciences and Research.
- 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. Benchchem.
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. MDPI.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals.
- Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. PMC.
- Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy i. University of Pretoria.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.
- 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. ChemScene.
Sources
- 1. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sci-Hub. Compound Precipitation in High-Concentration DMSO Solutions / SLAS Discovery, 2014 [sci-hub.box]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figure 2. [DMSO tolerance test. (A) The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scientistlive.com [scientistlive.com]
- 17. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 18. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC故障排除指南 [sigmaaldrich.com]
- 20. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 21. sptlabtech.com [sptlabtech.com]
Technical Support Center: Enhancing the Bioavailability of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Welcome to the technical support guide for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the oral bioavailability of this compound. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and what are its likely physicochemical properties?
Inferred Physicochemical Properties:
-
Poor Aqueous Solubility: The chlorophenyl group suggests the molecule is lipophilic, which likely results in low water solubility, a common issue for over 40% of new chemical entities.[3][4]
-
Metabolic Stability: The oxadiazole ring is electron-deficient, which can enhance metabolic stability.[1]
-
Permeability: Its lipophilicity might suggest good membrane permeability, but this needs experimental verification.
Q2: What is oral bioavailability and why is it a critical parameter?
Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[5] It is a crucial pharmacokinetic parameter because it determines the dose required to achieve a therapeutic concentration in the body. Low bioavailability can lead to high inter-patient variability, potential for sub-therapeutic effects, and the need for higher doses, which can increase the risk of adverse effects.[6]
Q3: What are the primary barriers to achieving high oral bioavailability for a compound like this?
The main obstacles to oral bioavailability can be visualized as a multi-step process, where failure at any step can significantly limit drug exposure.
Caption: Key Barriers to Oral Bioavailability.
-
Poor Solubility & Dissolution: The drug must first dissolve in the gastrointestinal fluids to be absorbed. For poorly soluble compounds, this is often the rate-limiting step.[7]
-
Low Permeability: The dissolved drug must then pass through the intestinal wall to enter the portal circulation.
-
First-Pass Metabolism: After absorption, the drug travels through the portal vein to the liver, where it can be extensively metabolized before reaching systemic circulation.[6][8] This is a significant issue for many orally administered drugs.[6]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides a structured approach to identifying and solving common issues encountered during the development of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
Troubleshooting Guide 1: Low Aqueous Solubility & Dissolution Rate
Q: My in vitro dissolution assay shows very low release of the compound. How can I confirm the problem and what are my options?
A: First, confirm that the issue is indeed solubility-limited.
Protocol 1: Basic Solubility Assessment
-
Prepare Solutions: Prepare saturated solutions of your compound in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Equilibrate: Shake the solutions at 37°C for 24-48 hours to ensure equilibrium is reached.
-
Separate & Quantify: Centrifuge the samples to pellet undissolved solid. Withdraw the supernatant, filter, and quantify the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Analyze: If the solubility is below your target concentration, you have a solubility-limited compound.
If solubility is confirmed as the primary issue, consider the following formulation strategies:
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[7] | Relatively simple and widely used. Can be applied to many compounds. | May not be sufficient for extremely insoluble drugs. Can lead to particle aggregation. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in its high-energy, amorphous state, which has a higher apparent solubility than the stable crystalline form.[9][10] | Can achieve significant (5-100 fold) increases in solubility and can create supersaturated solutions in vivo.[9] | The amorphous state is thermodynamically unstable and can recrystallize over time or in the GI tract.[9] |
| Lipid-Based Drug Delivery Systems (LBDDS) | The drug is dissolved in a lipid carrier. In the GI tract, these formulations are digested to form micelles that keep the drug in a solubilized state for absorption.[11][12] | Can significantly enhance bioavailability, especially for highly lipophilic drugs. May also promote lymphatic absorption, bypassing first-pass metabolism.[13] | Formulation development can be complex. Potential for drug precipitation if the formulation is not robust to digestion. |
Troubleshooting Guide 2: Suspected High First-Pass Metabolism
Q: The compound has good solubility in my new formulation and shows high permeability in my Caco-2 assay, but in vivo exposure is still very low. What's the next step?
A: This scenario strongly suggests that first-pass metabolism in the gut wall or liver is the primary barrier.
Protocol 2: In Vitro Metabolic Stability Assay
-
System Setup: Use human liver microsomes (HLM) or hepatocytes as the in vitro system. These contain the primary drug-metabolizing enzymes (e.g., Cytochrome P450s).
-
Incubation: Incubate a known concentration of your compound with the microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for P450s).
-
Time-Point Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Quantification: Analyze the concentration of the parent compound remaining at each time point by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[14] A short half-life indicates rapid metabolism.
If high metabolism is confirmed, consider these strategies:
-
Lipid-Based Formulations: As mentioned, LBDDS can promote lymphatic uptake, which is a pathway that bypasses the liver, thus avoiding first-pass metabolism.[13] This is a powerful strategy for compounds susceptible to high hepatic extraction.
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from metabolic enzymes in the GI tract and liver.[15][16] The surface properties of nanoparticles can be engineered to reduce uptake by the reticuloendothelial system (RES) in the liver.[15][16]
-
Medicinal Chemistry Redesign: If formulation approaches are insufficient, it may be necessary to revisit the molecule's structure. Minor chemical modifications can block sites of metabolism without compromising pharmacological activity.
Troubleshooting Guide 3: Designing the First In Vivo Study
Q: I have developed a promising formulation. How should I design the initial in vivo pharmacokinetic (PK) study to assess bioavailability?
A: A well-designed in vivo PK study is essential to quantify the improvement in bioavailability. [17]
Caption: Workflow for a Preclinical Oral Bioavailability Study.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
-
Animal Model: Use a standard preclinical species like Sprague-Dawley rats.[17]
-
Group Allocation: A three-group design is optimal:
-
Group 1 (IV): Receives an intravenous (IV) bolus dose of the drug in a solubilizing vehicle. This group is critical for determining clearance and the area-under-the-curve (AUC) for a 100% bioavailable dose.[18]
-
Group 2 (Oral Control): Receives an oral gavage of the unformulated drug suspended in a simple vehicle (e.g., 0.5% methylcellulose).
-
Group 3 (Oral Test): Receives an oral gavage of your new, enhanced formulation.
-
-
Dosing & Sampling: After dosing, collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to capture the full concentration-time profile.[19]
-
Bioanalysis: Process the blood to plasma and analyze the drug concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use software to calculate key PK parameters like AUC (total drug exposure), Cmax (peak concentration), and t½ (half-life).[18]
-
Calculate Bioavailability (F):
-
Absolute Bioavailability (F%) of your test formulation is calculated by comparing its oral AUC to the IV AUC: F% = (AUC_oral_test / AUC_iv) * (Dose_iv / Dose_oral_test) * 100
-
Relative Bioavailability (Frel%) can be used to compare your new formulation to the control suspension: Frel% = (AUC_oral_test / AUC_oral_control) * (Dose_oral_control / Dose_oral_test) * 100
-
By following these structured troubleshooting and experimental guides, researchers can systematically identify the barriers limiting the bioavailability of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and rationally select and test enhancement strategies.
References
-
Baranczewski, P., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. Available at: [Link]
-
Garg, V., et al. (2016). Lipid-Based Drug Delivery Systems. PMC - NIH. Available at: [Link]
-
Asif, M. (2022). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]
-
Patel, P., et al. (2023). First-Pass Effect. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Frank, K.J., et al. (2012). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. Available at: [Link]
-
Rabinow, B.E. (2004). Drug nanoparticles: formulating poorly water-soluble compounds. PubMed. Available at: [Link]
-
Alqahtani, M.S., et al. (2021). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. PubMed. Available at: [Link]
-
Fligger, J.M., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available at: [Link]
-
Kazi, M., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. Available at: [Link]
-
Singh, B., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Available at: [Link]
-
Miller, D.A., et al. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]
-
Sulman, A., et al. (2024). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available at: [Link]
-
Milligan, J.J., & Saha, S. (2022). A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. MDPI. Available at: [Link]
-
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT. Available at: [Link]
-
Głowacka, I.E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Gupta, A., et al. (2020). Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. ResearchGate. Available at: [Link]
-
Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison. Available at: [Link]
-
Paixão, P., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available at: [Link]
-
Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media. Available at: [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies. Sygnature Discovery. Available at: [Link]
-
Patel, J., et al. (2020). Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available at: [Link]
-
Milligan, J.J., & Saha, S. (2022). A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. PubMed. Available at: [Link]
-
Singh, B., et al. (2021). Oral lipid-based drug delivery systems - An overview. ResearchGate. Available at: [Link]
Sources
- 1. jpbsci.com [jpbsci.com]
- 2. mdpi.com [mdpi.com]
- 3. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. mdpi.com [mdpi.com]
- 8. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. contractpharma.com [contractpharma.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Nanoparticle’s Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations [mdpi.com]
- 16. A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selvita.com [selvita.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. bioivt.com [bioivt.com]
Technical Support Center: Investigating and Mitigating Off-Target Effects of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Welcome to the technical support center for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, an investigational compound belonging to the promising 1,2,4-oxadiazole class of molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its use in experimental settings, with a specific focus on identifying, understanding, and addressing potential off-target effects. Given the novelty of this specific molecule, this resource emphasizes a proactive, methodology-driven approach to ensure the integrity and validity of your research findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and the broader context of off-target effects.
Q1: What is 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and what is its potential biological relevance?
A1: 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is a small molecule featuring a 1,2,4-oxadiazole heterocyclic core. This scaffold is recognized in medicinal chemistry as a "privileged" structure due to its presence in numerous biologically active compounds.[1] The 1,2,4-oxadiazole ring is often used as a bioisostere for ester and amide groups, enhancing metabolic stability and other pharmacokinetic properties. Derivatives of 1,2,4- and 1,3,4-oxadiazoles have been widely investigated for a range of therapeutic applications, most notably as anticancer agents.[1][2][3][4][5] The presence of a chlorophenyl group in many active pharmaceutical ingredients suggests its role in modulating target engagement and physicochemical properties.[4] The ethenyl (vinyl) group provides a potential site for covalent modification or further synthetic elaboration. The specific biological targets of this particular molecule are likely still under investigation.
Q2: What are "off-target" effects and why are they a concern for a novel compound?
Q3: What are the first steps I should take if I observe unexpected or inconsistent results in my experiments with this compound?
A3: When faced with unexpected data, it is essential to systematically troubleshoot potential causes. Before concluding that off-target effects are the culprit, consider the following:
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Compound Integrity and Purity: Verify the identity and purity of your compound stock using analytical methods such as LC-MS and NMR.
-
Experimental Variability: Ensure that your assay conditions are consistent and that the observed effects are reproducible.
-
Cellular Health: Assess the general cytotoxicity of the compound. High concentrations of small molecules can induce stress responses or cell death, leading to artifacts that may be misinterpreted as specific biological activities.
If these factors are ruled out, a deeper investigation into potential off-target effects is warranted.
Part 2: Troubleshooting Guides for Off-Target Effect Investigation
This section provides structured guidance and protocols to proactively identify and validate the on-target and off-target activities of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
Guide 1: Initial Assessment and In Silico Prediction
Issue: You have a novel compound and need to anticipate its potential off-target interactions before committing to extensive and costly wet-lab experiments.
Approach: A combination of rational drug design principles and computational modeling can provide valuable initial insights.[6][7]
Workflow for In Silico Off-Target Prediction
Caption: Workflow for predicting off-target interactions.
Step-by-Step Protocol:
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Obtain the 2D or 3D structure file (e.g., SMILES or SDF) for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
-
Utilize publicly available prediction servers such as SwissTargetPrediction or ChEMBL. These tools compare the structure of your compound to a vast library of known ligands and their targets to predict potential interactions.[7]
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Analyze the prediction results. These tools will typically provide a list of potential protein targets, often ranked by a confidence score or probability. Pay close attention to protein families that are known to be frequent off-targets for small molecules (e.g., kinases, GPCRs, ion channels).
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Prioritize potential off-targets for experimental validation based on the prediction scores and their biological relevance to your experimental system.
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(Optional) Perform molecular docking studies for high-priority predicted off-targets to visualize the potential binding mode and estimate binding affinity.
Guide 2: Comprehensive In Vitro Selectivity Profiling
Issue: You need to experimentally determine the selectivity of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole against a broad range of potential targets.
Approach: High-throughput screening (HTS) against panels of purified enzymes or receptors is a standard method for assessing compound selectivity.[6]
Recommended Experimental Protocol: Kinase Panel Screening
Rationale: Protein kinases are a large family of enzymes that are common targets and off-targets for small molecule inhibitors. A broad kinase panel screen is a cost-effective way to identify potential off-target kinase interactions.
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Select a Commercial Screening Service: Numerous contract research organizations (CROs) offer kinase profiling services against panels of tens to hundreds of kinases.
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Choose Your Screening Concentration: A single high concentration (e.g., 1 or 10 µM) is typically used for initial screening to maximize the chances of detecting interactions.
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Submit Your Compound: Provide a sufficient quantity of high-purity 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole to the CRO.
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Data Analysis: The results are usually provided as percent inhibition at the tested concentration.
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Follow-up Dose-Response: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, perform follow-up dose-response experiments to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
Data Presentation: The results of such a screen can be summarized in a table to clearly visualize the selectivity profile.
| Target Class | Target Name | % Inhibition @ 10 µM | IC50 (µM) |
| Hypothesized On-Target | Target X | 95% | 0.1 |
| Potential Off-Target | Kinase A | 85% | 1.2 |
| Potential Off-Target | Kinase B | 60% | 8.5 |
| Non-Target | Kinase C | 5% | >100 |
This is a hypothetical table for illustrative purposes.
Guide 3: Validating On-Target Effects in Cell-Based Assays
Issue: You observe a cellular phenotype after treating with 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and need to confirm that this effect is due to the intended target and not an off-target.
Approach: A multi-pronged approach using cellular and genetic tools is necessary to confidently link the compound's activity to its intended target.
Workflow for On-Target Validation in Cells
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
challenges in scaling up the synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Technical Support Center: Synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Welcome to the dedicated technical support guide for the synthesis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This resource is designed for researchers, process chemists, and drug development professionals to navigate the specific challenges encountered when transitioning this synthesis from laboratory scale to pilot plant or bulk production. We will delve into the mechanistic rationale behind common failures and provide field-proven troubleshooting strategies.
The most prevalent synthetic route involves a three-step sequence: the formation of 3-chlorobenzamidoxime from 3-chlorobenzonitrile, subsequent O-acylation with an acrylic acid derivative, and a final cyclodehydration step to form the 1,2,4-oxadiazole ring.[1][2] While straightforward on paper, this pathway presents significant hurdles during scale-up, particularly concerning the final two stages.
Part 1: Troubleshooting Guide - Common Scale-Up Failures
This section addresses the most frequent issues reported by our partners during the scale-up of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole synthesis.
Issue 1: Critically Low Yield and Stalled Reactions
Q: My reaction yield dropped significantly after increasing the batch size from 10g to 1kg. LC-MS analysis shows large amounts of unreacted 3-chlorobenzamidoxime and a byproduct corresponding to the mass of the hydrolyzed O-acyl amidoxime intermediate. What is the primary cause?
A: This is the most common failure mode during scale-up and points directly to issues with the cyclodehydration step . The O-acyl amidoxime intermediate is prone to hydrolysis, a reaction that competes directly with the desired cyclization.[1] At a larger scale, several factors exacerbate this problem:
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Inefficient Heat Transfer: Thermal cyclization, often requiring reflux in high-boiling solvents like xylene, is difficult to control in large reactors. Non-uniform heating can lead to localized overheating (causing degradation) and colder spots where the reaction stalls, increasing the overall reaction time and allowing for hydrolysis.
-
Moisture Contamination: At scale, ensuring strictly anhydrous conditions is more challenging. Trace moisture in reagents, solvents, or from the reactor atmosphere can readily cleave the labile O-acyl intermediate.
-
Insufficiently Forcing Conditions: The energy barrier for cyclization may not be overcome. What works in a small flask with rapid heating does not always translate directly to a large, jacketed vessel.
Troubleshooting Protocol:
-
Prioritize Base-Mediated Cyclization: For better temperature control and scalability, shift from thermal cyclization to a base-mediated approach at or near room temperature. Superbase systems like NaOH/DMSO or KOH/DMSO are highly effective for this transformation.[3][4]
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use a nitrogen or argon blanket in the reactor headspace to exclude atmospheric moisture.
-
Optimize Reagent Addition: If using a highly reactive acylating agent like acryloyl chloride, perform the addition at a controlled, low temperature (e.g., 0-5 °C) before proceeding with the base-mediated cyclization to prevent side reactions.
-
Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., IR spectroscopy) to track the disappearance of the O-acyl intermediate and the formation of the oxadiazole, allowing for precise determination of the reaction endpoint and preventing unnecessarily long reaction times.
dot graph TD { // Node Definitions A[Low Yield / Stalled Reaction] --> B{Identify Bottleneck}; B --> C1[Step 1: Amidoxime Formation]; B --> C2[Step 2: O-Acylation]; B --> C3[Step 3: Cyclodehydration];
} caption { label = "Fig 1. Troubleshooting Flowchart for Low Yield"; font-size = 12; } enddot Caption: Troubleshooting flowchart for diagnosing and resolving low-yield issues.
Issue 2: Product Instability, Color Change, and Polymerization
Q: During downstream processing (distillation or prolonged storage), my purified product turns yellow/brown and sometimes forms a viscous oil or solid. What is causing this instability?
A: The 5-ethenyl (vinyl) group on the 1,2,4-oxadiazole ring is highly susceptible to radical polymerization . This is a critical challenge for this specific molecule. The electron-withdrawing nature of the oxadiazole ring activates the double bond, making it prone to polymerization initiated by heat, light, or trace radical species. This is a classic failure mode when scaling up compounds with activated vinyl groups.
Furthermore, the vinyl group makes the compound a potential Michael acceptor , which can lead to reactions with nucleophiles if any are present during workup or storage.[5]
Troubleshooting Protocol:
-
Inhibit Polymerization: Add a radical inhibitor, such as Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ), at a low concentration (100-500 ppm) to the purified product before storage or any heat-intensive purification step like distillation.
-
Control Storage Conditions: Store the final compound under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures (2-8 °C) to minimize degradation and polymerization pathways.
-
Avoid High-Temperature Distillation: If distillation is necessary for purification, perform it under high vacuum to keep the pot temperature as low as possible. Always use a radical inhibitor in the distillation pot.
-
Quench and Workup: Ensure the workup procedure effectively removes all basic or nucleophilic reagents to prevent Michael addition side reactions. A neutral or slightly acidic wash may be beneficial, but avoid strong acids which can also promote polymerization.
Issue 3: Complex Impurity Profile and Purification Difficulties
Q: My crude product shows several closely-eluting impurities that are difficult to remove by crystallization. Chromatography is not an option for our multi-kilogram batches. What are these byproducts and how can we avoid them?
A: Beyond the hydrolysis intermediate, two other significant side reactions can complicate your impurity profile at scale:
-
Boulton-Katritzky Rearrangement: This is a thermal or acid-catalyzed rearrangement of the 3,5-disubstituted 1,2,4-oxadiazole ring into another isomeric heterocycle. This can be triggered by excessive heating during cyclization or by using an acidic workup.
-
Dimerization/Oligomerization: As mentioned, Michael addition or polymerization can lead to dimers and low-molecular-weight oligomers of your product.
dot graph TD { // Node Definitions subgraph "Reaction Pathways" A[O-Acyl Amidoxime Intermediate] --> B(Desired Product: 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole); A --> C{Side Product: Hydrolysis}; B --> D{Side Product: Polymerization}; B --> E{Side Product: Boulton-Katritzky Rearrangement}; end
} caption { label = "Fig 2. Competing Reaction Pathways"; font-size = 12; } enddot Caption: Desired product formation versus key side reactions.
Purification and Prevention Strategy:
-
Control Reaction Conditions: The best purification strategy is to prevent the formation of impurities in the first place. Use the optimized, low-temperature, base-mediated cyclization to minimize the Boulton-Katritzky rearrangement.
-
Alternative Purification: A robust purification protocol for bulk production of similar oxadiazoles has been reported involving precipitation and washing with solvents like Dimethyl sulfoxide (DMSO) and Methanol (MeOH).[6] This can be highly effective for removing both starting materials and polar byproducts without resorting to chromatography.
-
Strategic Crystallization: Develop a robust crystallization procedure. Screen a variety of solvent/anti-solvent systems. An example might be dissolving the crude material in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and adding a poor solvent (e.g., heptane, hexanes) to induce precipitation of the pure product.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route offers the best scalability and control: direct acylation with acryloyl chloride or a late-stage cross-coupling approach?
A1: The direct acylation/cyclization route is more atom-economical and involves fewer steps. However, it introduces the reactive vinyl group early, leading to the stability and polymerization challenges discussed. A late-stage approach, such as synthesizing a 3-(3-Chlorophenyl)-5-halo-1,2,4-oxadiazole and then performing a Sonogashira coupling with a protected acetylene followed by partial reduction, or a Suzuki/Stille coupling with a vinyl-organometallic reagent, offers better control.[7][8] While longer, this route keeps the unstable vinyl group out of the synthesis until the final step, which can significantly simplify handling and purification at scale. The choice is a trade-off between process mass intensity and risk management.
Q2: What are the critical safety considerations when using a NaOH/DMSO superbase system at a multi-kilogram scale?
A2: The reaction of NaOH in DMSO is highly exothermic. At scale, this poses a significant thermal runaway risk. Critical safety measures include:
-
Controlled Addition: Add the base portion-wise or as a solution at a controlled rate.
-
Efficient Cooling: Ensure the reactor has adequate cooling capacity to dissipate the heat generated.
-
Temperature Monitoring: Use multiple temperature probes to monitor the internal batch temperature and ensure there are no hot spots.
-
Emergency Quench Plan: Have a pre-defined and tested procedure to quench the reaction in an emergency.
Q3: Can microwave irradiation be used to accelerate the cyclization step during scale-up?
A3: While microwave-assisted synthesis can dramatically reduce reaction times and improve yields at the lab scale,[9][10] scaling microwave chemistry beyond the kilogram level is technologically challenging and expensive. Current industrial-scale microwave reactors are not widely available. For multi-kilogram production, optimizing a conventional thermal or base-mediated protocol in a standard jacketed reactor is the more practical and established approach.
Part 3: Recommended Scalable Synthesis Protocol
This protocol is a representative methodology designed for scalability, prioritizing control and safety.
Step 1: Synthesis of 3-Chlorobenzamidoxime
-
This step is generally robust. The reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate or triethylamine in a protic solvent (e.g., ethanol/water) is a well-established and scalable procedure.[11] Isolate and dry the amidoxime thoroughly before proceeding.
Step 2: Acylation and In-Situ Cyclodehydration (1 kg Scale Example)
-
Reactor Setup: Charge a 20L dry, inerted, glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 3-chlorobenzamidoxime (1.0 kg, 5.86 mol) and anhydrous Dimethylformamide (DMF, 5 L).
-
Cooling: Cool the stirred suspension to 0-5 °C.
-
Acylation: Slowly add acryloyl chloride (0.58 kg, 6.45 mol, 1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Stir for 1 hour at 0-5 °C after the addition is complete to form the O-acyl amidoxime intermediate.
-
Base Addition: In a separate vessel, prepare a solution of Potassium hydroxide (0.40 kg, 7.14 mol) in anhydrous DMSO (3 L). Add this basic solution slowly to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Monitoring: Monitor the reaction by HPLC/LC-MS. The reaction is typically complete within 4-6 hours at room temperature.
-
Workup: Once complete, slowly quench the reaction by adding it to a separate vessel containing cold water (20 L) and ethyl acetate (10 L). Separate the organic layer. Wash the organic layer with water and then brine.
-
Isolation & Purification: Dry the organic layer over sodium sulfate. Add BHT (500 ppm). Concentrate under reduced pressure to a minimal volume. Add heptane as an anti-solvent to crystallize the product. Filter the solid, wash with cold heptane, and dry under vacuum at a temperature not exceeding 35 °C.
| Parameter | Thermal Cyclization | Base-Mediated (NaOH/DMSO) | Rationale for Scale-Up Choice |
| Temperature | High (110-140 °C) | Low (20-30 °C) | Lower temperature reduces risk of thermal runaway and side reactions like Boulton-Katritzky rearrangement.[3] |
| Control | Difficult at scale | Excellent control | Easier to manage exotherms with controlled base addition. |
| Reaction Time | Often long (12-24h) | Relatively short (4-8h) | Shorter time minimizes hydrolysis of the intermediate.[1] |
| Byproducts | Risk of thermal degradation | Cleaner profile | Avoids high-temperature related impurities. |
References
- Benchchem. Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. Benchchem Technical Support.
- Yin, G. et al. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry.
- Kee, J. et al. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health.
- Gage, J.R. et al. Synthesis and Use of 5-Vinyl-1,2,4-oxadiazoles as Michael Acceptors. A Rapid Synthesis of the Potent Muscarinic Agonist L-670,548. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
- Vasilyev, A.V. et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- da Silva, C.F. et al. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023).
- A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. (2018).
- Parker, M.H. & Pierce, J.G. Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2016).
- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences. (2013).
- Vasilyev, A.V. et al. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC - NIH. (2020).
- Wikipedia. Sonogashira coupling.
- Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
- 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. (2016).
- Modifications to the process for the synthesis of new 1,2,4-oxadiazole analogues and the short review on synthetic methodologies of 1,2,4. ResearchGate. (2019).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. (2020).
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. (2019).
- Sonogashira Coupling. Chemistry LibreTexts. (2024).
- Sonogashira Coupling. Organic Chemistry Portal.
- Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate. Smolecule.
- Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. (2005).
Sources
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | 478030-49-8 [smolecule.com]
Validation & Comparative
A Comparative Efficacy Analysis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole as a Novel Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
This guide provides a comprehensive comparison of the therapeutic efficacy of a novel investigational compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (designated as Compound X), with established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of immuno-oncology. We will delve into the mechanistic rationale for targeting IDO1, present detailed experimental protocols for evaluating inhibitor potency, and provide a comparative analysis of Compound X against well-characterized IDO1 inhibitors.
Introduction: The Rationale for IDO1 Inhibition in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical immune checkpoint molecule.[1] It catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1][2][3] This enzymatic activity has profound immunosuppressive effects within the tumor microenvironment.
The depletion of tryptophan, an essential amino acid, directly impairs the proliferation and function of effector T cells.[4] Concurrently, the accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5] This concerted action allows tumor cells to evade immune surveillance and destruction.[2][5] Overexpression of IDO1 has been correlated with poor prognosis in a variety of cancers, making it a compelling target for therapeutic intervention.[5] The inhibition of IDO1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint blockade.[2][3]
IDO1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive consequences within the tumor microenvironment. It also highlights the mechanism by which IDO1 inhibitors, such as Compound X, are hypothesized to act.
Caption: IDO1 pathway and therapeutic intervention point.
Comparative Analysis of IDO1 Inhibitors
To establish a benchmark for the efficacy of Compound X, we will compare its performance against two well-characterized IDO1 inhibitors that have been evaluated in clinical trials:
-
Epacadostat (INCB24360): A potent and selective, orally available inhibitor of IDO1.[1][6]
-
Linrodostat (BMS-986205): An orally available, irreversible inhibitor of IDO1.[1][2]
The comparative evaluation will be based on a series of in vitro and in vivo experiments designed to assess their biochemical potency, cellular activity, and anti-tumor efficacy.
Experimental Methodologies
The following section details the step-by-step protocols for the key experiments that will be conducted to compare the efficacy of Compound X with the reference inhibitors.
In Vitro Enzymatic Assay
Objective: To determine the direct inhibitory effect of the compounds on recombinant human IDO1 enzyme activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer consisting of 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[7]
-
Prepare a stock solution of L-tryptophan (400 µM) in the reaction buffer.
-
Prepare stock solutions of Compound X, Epacadostat, and Linrodostat in DMSO. Serially dilute the compounds in the reaction buffer to achieve a range of final concentrations.
-
-
Enzyme Reaction:
-
In a 96-well plate, add 50 µL of recombinant human IDO1 enzyme to each well.
-
Add 50 µL of the diluted compounds or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the L-tryptophan solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection and Analysis:
-
Terminate the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).[7]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7]
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
Measure the absorbance at 480 nm to quantify the kynurenine produced.
-
Calculate the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based IDO1 Activity Assay
Objective: To evaluate the ability of the compounds to inhibit IDO1 activity in a cellular context.
Protocol:
-
Cell Culture and IDO1 Induction:
-
Culture human ovarian cancer cells (SKOV-3) or cervical cancer cells (HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[8]
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[7]
-
Induce IDO1 expression by treating the cells with 10 ng/mL of human interferon-gamma (IFN-γ) for 24 hours.[7][9]
-
-
Compound Treatment and Kynurenine Measurement:
-
Following IFN-γ stimulation, replace the medium with fresh medium containing various concentrations of Compound X, Epacadostat, or Linrodostat.
-
Incubate the cells for an additional 24-48 hours.
-
Collect the cell culture supernatant and measure the kynurenine concentration using the colorimetric method described in the enzymatic assay (Section 3.1) or by HPLC.[7]
-
-
Data Analysis:
-
Determine the cellular IC50 values for each compound.
-
T-Cell Co-Culture Assay
Objective: To assess the functional consequence of IDO1 inhibition on T-cell activation.
Protocol:
-
Co-culture Setup:
-
T-Cell Activation Readouts:
-
After 72 hours of co-incubation, assess T-cell proliferation using a standard proliferation assay (e.g., CFSE or BrdU incorporation).
-
Measure cytokine production (e.g., IL-2, IFN-γ) in the co-culture supernatant by ELISA.
-
Analyze the expression of T-cell activation markers (e.g., CD25, CD69) by flow cytometry.
-
Workflow for In Vitro Efficacy Assessment
Caption: In Vitro Efficacy Assessment Workflow.
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of Compound X in a preclinical animal model.
Protocol:
-
Animal Model:
-
Use immunologically competent mice (e.g., C57BL/6 or BALB/c) for syngeneic tumor models.
-
Implant tumor cells that express IDO1 (e.g., B16F10 melanoma, CT26 colon carcinoma) subcutaneously.
-
-
Dosing and Monitoring:
-
Once tumors are established, randomize the mice into treatment groups: vehicle control, Compound X, Epacadostat, and Linrodostat.
-
Administer the compounds orally at predetermined doses and schedules.
-
Monitor tumor growth by measuring tumor volume regularly.
-
Monitor the overall health and body weight of the mice.
-
-
Pharmacodynamic and Efficacy Endpoints:
-
At the end of the study, collect tumor and blood samples.
-
Measure the levels of kynurenine and tryptophan in the plasma and tumor tissue to assess pharmacodynamic activity.
-
Analyze the tumor-infiltrating lymphocytes (TILs) by flow cytometry to evaluate changes in the immune cell populations.
-
The primary efficacy endpoint is the inhibition of tumor growth.
-
Expected Data and Comparative Summary
The following tables provide a template for summarizing the quantitative data that will be generated from the described experiments.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| Compound X | To be determined | To be determined |
| Epacadostat | ~70 | ~10 |
| Linrodostat | To be determined | To be determined |
Table 2: Functional Activity in T-Cell Co-Culture
| Compound (at 10x Cellular IC50) | T-Cell Proliferation (% of Control) | IL-2 Production (pg/mL) |
| Compound X | To be determined | To be determined |
| Epacadostat | To be determined | To be determined |
| Linrodostat | To be determined | To be determined |
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Tumor Growth Inhibition (%) | Change in Kyn/Trp Ratio |
| Compound X | To be determined | To be determined |
| Epacadostat | To be determined | To be determined |
| Linrodostat | To be determined | To be determined |
Conclusion
This guide outlines a rigorous and comprehensive approach to evaluating the efficacy of a novel 1,2,4-oxadiazole derivative, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (Compound X), as a potential IDO1 inhibitor. By directly comparing its performance against established clinical candidates, we can ascertain its therapeutic potential and make informed decisions regarding its further development as a cancer immunotherapeutic agent. The detailed protocols and structured data presentation will ensure the scientific integrity and reproducibility of the findings.
References
-
Wikipedia. Indoleamine 2,3-dioxygenase. Available at: [Link].
-
Zhou, W., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. Available at: [Link].
-
National Cancer Institute. Clinical Trials Using IDO1 Inhibitor. Available at: [Link].
-
Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link].
-
Vacchelli, E., et al. (2020). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. Available at: [Link].
-
Max Planck Institute of Molecular Physiology. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link].
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. ResearchGate. Available at: [Link].
-
Fox Chase Cancer Center. (2020). Trial watch: IDO inhibitors in cancer therapy. Available at: [Link].
-
Li, F., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link].
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link].
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. Available at: [Link].
-
Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. Available at: [Link].
-
Prendergast, G. C., et al. (2021). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. Expert Opinion on Investigational Drugs. Available at: [Link].
-
Ye, Z., et al. (2019). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. Journal of Experimental & Clinical Cancer Research. Available at: [Link].
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. Available at: [Link].
-
Klemba, A., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link].
-
Li, Y., et al. (2024). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. Journal for ImmunoTherapy of Cancer. Available at: [Link].
-
BPS Bioscience. IDO1 Inhibitor Mechanism of Action Assay Kit. Available at: [Link].
-
Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available at: [Link].
-
Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry. Available at: [Link].
-
Zhai, L., et al. (2021). Combination Immunotherapy With IDO Inhibitors: Defining a Future Through Biomarker-Guided Patient Selection. Frontiers in Immunology. Available at: [Link].
-
ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available at: [Link].
-
Sager, R., et al. (2022). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link].
-
Jang, G. R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews. Available at: [Link].
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available at: [Link].
-
Tian, X., et al. (2013). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Asian Journal of Pharmaceutical Sciences. Available at: [Link].
-
Kumar, D., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link].
-
Al-Ostoot, F. H., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. Molecules. Available at: [Link].
-
Sławiński, J., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link].
-
Lisurek, M., et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. Chemistry – A European Journal. Available at: [Link].
-
Subtel'na, I., et al. (2023). Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. Pharmacia. Available at: [Link].
-
Baykov, S., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank. Available at: [Link].
-
Oka, Y., et al. (2013). Discovery of N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide (TASP0415914) as an orally potent phosphoinositide 3-kinase γ inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry. Available at: [Link].
-
Gushchina, I. V., et al. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega. Available at: [Link].
-
Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. Molecules. Available at: [Link].
Sources
- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Validation of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole: A Comparative Guide for Preclinical Efficacy Assessment
This guide provides a comprehensive framework for the in vivo validation of the novel compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. Drawing upon established preclinical methodologies, we present a comparative analysis of its potential anti-inflammatory and anti-cancer activities against current standards of care. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The subject of this guide, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, is a novel analogue whose in vivo efficacy remains to be characterized. Based on the pharmacological profile of structurally related compounds, we hypothesize that this molecule possesses significant anti-inflammatory and cytotoxic potential.[5][6] This guide outlines a rigorous, multi-model approach to validate these hypotheses in established animal models.
Section 1: Evaluation of Anti-Inflammatory Activity
The initial validation of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole will focus on its potential to mitigate acute and chronic inflammatory responses. We will employ two widely accepted animal models: the carrageenan-induced paw edema model for acute inflammation and the cotton pellet-induced granuloma model for chronic inflammation.[7][8][9]
Rationale for Model Selection
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation, characterized by a biphasic response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and cyclooxygenase (COX) activity.[7] This model is highly predictive for the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).
-
Cotton Pellet-Induced Granuloma: This model mimics the proliferative phase of chronic inflammation, involving the formation of granulation tissue. It is a reliable method to assess the anti-proliferative and immunosuppressive effects of a test compound.[7]
Experimental Design and Protocols
A workflow for the anti-inflammatory evaluation is depicted below.
Figure 1: Workflow for the in vivo assessment of anti-inflammatory activity.
Comparative Data (Hypothetical)
The following table presents hypothetical data to illustrate a potential outcome comparing 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole with the standard drug, Indomethacin.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Granuloma Weight Inhibition (%) |
| Vehicle Control | - | 0 | 0 |
| Indomethacin | 10 (acute), 5 (chronic) | 55.2 ± 4.8 | 48.5 ± 3.9 |
| Test Compound | 10 | 25.1 ± 3.5 | 20.3 ± 2.8 |
| Test Compound | 25 | 48.9 ± 4.2 | 42.1 ± 3.6 |
| Test Compound | 50 | 62.5 ± 5.1 | 55.7 ± 4.5 |
Section 2: Evaluation of Anticancer Activity
The anticancer potential of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole will be assessed using a human tumor xenograft model in immunodeficient mice. Many 1,2,4-oxadiazole derivatives have shown promise against various cancer cell lines.[1][10]
Rationale for Model Selection
-
Human Tumor Xenograft Model: This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice). It is a cornerstone of preclinical oncology research, allowing for the in vivo evaluation of a compound's ability to inhibit tumor growth.[11][12][13] We will utilize the MCF-7 breast cancer cell line, a well-characterized model for estrogen receptor-positive breast cancer.
Experimental Design and Protocols
The workflow for the anticancer evaluation is outlined below.
Figure 2: Workflow for the in vivo assessment of anticancer activity.
Comparative Data (Hypothetical)
The following table presents hypothetical data for the anticancer efficacy of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole compared to Doxorubicin.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +5.2 ± 1.1 |
| Doxorubicin | 2 | 75.8 ± 6.3 | -8.5 ± 2.4 |
| Test Compound | 25 | 35.4 ± 4.9 | +3.1 ± 0.9 |
| Test Compound | 50 | 68.2 ± 5.7 | -1.2 ± 1.5 |
Section 3: Mechanistic Insights and Proposed Signaling Pathway
Based on the known mechanisms of related oxadiazole compounds, we propose that 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole may exert its anti-inflammatory effects through the inhibition of pro-inflammatory enzymes such as COX-2 and its anticancer effects via the induction of apoptosis.
Figure 3: Proposed anti-inflammatory mechanism of action.
Conclusion
This guide provides a robust and comparative framework for the in vivo validation of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. The outlined experimental protocols, utilizing well-established animal models, will enable a thorough assessment of its potential anti-inflammatory and anticancer activities. The hypothetical data presented serves as a benchmark for evaluating the compound's efficacy relative to current standards of care. Successful validation in these models would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and detailed mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
-
Asian Journal of Pharmaceutical Research. Animal Models for Inflammation: A Review. [Link]
-
Slideshare. preclinical screening models for Analgesic drugs. [Link]
-
Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. [Link]
-
MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]
-
International Journal of Pharmaceutical Sciences and Research. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]
-
Frontiers. Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. [Link]
-
Bentham Science. The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]
-
Semantic Scholar. LABORATORY MODELS FOR SCREENING ANALGESICS. [Link]
-
Semantic Scholar. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]
-
ResearchGate. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. [Link]
-
National Center for Biotechnology Information. Large Animal Models for Pain Therapeutic Development. [Link]
-
National Center for Biotechnology Information. The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]
-
ResearchGate. (PDF) In vivo screening models of anticancer drugs. [Link]
-
MDPI. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. [Link]
-
Royal Society of Chemistry. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. [Link]
-
National Center for Biotechnology Information. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. [Link]
-
National Center for Biotechnology Information. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. [Link]
-
MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]
-
National Center for Biotechnology Information. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]
-
National Center for Biotechnology Information. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link]
-
ResearchGate. 1,3,4-oxadiazole: a biologically active scaffold.. [Link]
-
National Center for Biotechnology Information. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianjpr.com [asianjpr.com]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. ijpsr.com [ijpsr.com]
- 10. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole Analogs as Novel Anticancer Agents
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that exhibit high potency and target selectivity is paramount. The 1,2,4-oxadiazole ring has emerged as a "privileged" heterocyclic motif, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2][3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and its analogs. Our focus will be on elucidating the chemical features that drive their anticancer activity, supported by comparative experimental data and detailed protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the development of next-generation oncology therapeutics.
Introduction: The Rationale for Investigating 3,5-Disubstituted-1,2,4-Oxadiazoles
The 1,2,4-oxadiazole core is a versatile scaffold that has been incorporated into a wide array of biologically active molecules, demonstrating activities that span from anticancer and anti-inflammatory to antimicrobial.[4][5][6] The true therapeutic potential of these compounds is unlocked through the careful selection of substituents at the C3 and C5 positions. These substituents govern the molecule's steric and electronic properties, influencing its binding affinity to biological targets and its overall pharmacokinetic profile.
The selection of the 3-(3-chlorophenyl) and 5-ethenyl moieties as the foundational components of our investigation is deliberate. The 3-chlorophenyl group provides a critical substitution pattern that has been shown to influence the activity of various bioactive molecules. The placement of the chlorine atom at the meta position can significantly alter the electronic distribution of the phenyl ring and provide key interactions within a target's binding pocket. The 5-ethenyl (vinyl) group, a small and relatively simple substituent, offers a unique opportunity to explore the impact of an unsaturated alkyl chain on biological activity, a less-explored area compared to the more common aryl or larger heterocyclic groups at this position.
This guide will systematically explore the SAR of this scaffold by examining the following key aspects:
-
The influence of substitutions on the 3-phenyl ring.
-
The role of the 5-ethenyl group and its bioisosteric replacements.
-
The underlying mechanism of action, focusing on apoptosis induction.
-
Detailed experimental protocols for synthesis and biological evaluation.
Comparative Analysis of Anticancer Activity
The anticancer activity of 1,2,4-oxadiazole analogs is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of different compounds.
The Critical Role of the 3-Aryl Substituent
The nature and position of substituents on the 3-phenyl ring are pivotal in determining the anticancer potency of this class of compounds. While direct SAR data for a series of 3-(substituted-phenyl)-5-ethenyl-1,2,4-oxadiazoles is not extensively published, we can infer key relationships from studies on closely related 3,5-disubstituted-1,2,4-oxadiazoles.
In a study of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers, it was found that the substitution on the 3-phenyl group could be replaced by a pyridyl group, indicating that a heteroaromatic ring is also well-tolerated at this position.[7][8] Furthermore, the electronic nature of the substituents on the 3-aryl ring has been shown to have a significant, though sometimes target-dependent, effect. Some studies on 1,2,4-oxadiazoles have shown that electron-donating groups can enhance antiproliferative activity, while others have found that electron-withdrawing groups are more favorable.[4] This highlights the importance of empirical testing for each specific target and scaffold.
Table 1: Comparative in vitro Anticancer Activity of 3-Aryl-5-Substituted-1,2,4-Oxadiazole Analogs
| Compound ID | 3-Aryl Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | - | [7][8] |
| 1b | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | T47D (Breast) | - | [7][8] |
| 2a | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [9] |
| 2b | 3,4-Dimethoxyphenyl | Benzo[d]thiazol-2-yl | T47D (Breast) | 19.40 | [9] |
| 3a | Phenyl | 4-Fluorophenyl | - | - | [10] |
| 3b | Phenyl | 4-Methoxyphenyl | - | - | [10] |
Note: Specific IC50 values for some compounds were not explicitly provided in the referenced abstracts, but their activity was discussed qualitatively.
The Influence of the 5-Position Substituent
The substituent at the C5 position of the 1,2,4-oxadiazole ring plays a crucial role in modulating the biological activity. While extensive research has focused on aryl and heteroaryl groups at this position, the impact of small, unsaturated alkyl groups like the ethenyl moiety remains an area of active investigation.
The synthesis of compounds bearing a 5-vinylphenyl group has been reported, and it was noted that direct synthesis using vinyl-substituted carboxylic acids can be challenging due to the propensity of the vinyl group to polymerize under certain reaction conditions.[11] This underscores the need for carefully designed synthetic strategies, which will be detailed in the experimental section.
A study on (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles, which are structurally related to our core compound, identified analogs with potent activity against leukemia cell lines and parasitic protozoa.[12] This suggests that the presence of a vinyl-containing moiety at the C5 position is compatible with significant biological activity.
Mechanism of Action: Induction of Apoptosis
A significant body of evidence points to the induction of apoptosis as a primary mechanism through which 3,5-disubstituted-1,2,4-oxadiazoles exert their anticancer effects.[1][7][8]
Targeting TIP47 and Downstream Signaling
Research on a series of 3,5-diaryl-1,2,4-oxadiazoles identified the tail-interacting protein 47 (TIP47), an insulin-like growth factor-II receptor binding protein, as a key molecular target.[4] Inhibition of TIP47 by these compounds was shown to modulate the expression of several crucial genes involved in cell cycle regulation and apoptosis, including:
-
Cyclin D1: Downregulation of this key cell cycle protein leads to G1 phase cell cycle arrest.
-
p21: Upregulation of this cyclin-dependent kinase inhibitor also contributes to cell cycle arrest.
-
Transforming growth factor-beta1 (TGF-β1): Alterations in this signaling pathway can influence cell growth and apoptosis.
This cascade of events ultimately leads to the activation of the apoptotic machinery.
Caspase Activation
The apoptotic pathway converges on the activation of a family of cysteine proteases known as caspases. Specifically, 1,2,4-oxadiazole derivatives have been shown to be potent activators of caspase-3 , a key executioner caspase.[13] The activation of caspase-3 from its inactive pro-caspase form triggers a cascade of proteolytic events that dismantle the cell in an orderly fashion, a hallmark of apoptosis.
Below is a diagram illustrating the proposed signaling pathway for apoptosis induction by 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole analogs.
Caption: Proposed mechanism of apoptosis induction by 1,2,4-oxadiazole analogs.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential.
Synthesis of (E)-3-aryl-5-styryl-1,2,4-oxadiazoles
The following protocol is adapted from a reported microwave-assisted synthesis of related analogs and provides a robust method for generating the target compounds.[12]
Rationale: This method avoids the use of potentially polymerizable vinyl-substituted carboxylic acids by introducing the vinyl moiety in a later step. The use of microwave irradiation accelerates the reaction, leading to shorter reaction times and often cleaner product formation. The final cyclization on a silica support simplifies purification.
Caption: Synthetic workflow for 1,2,4-oxadiazole analogs.
Step-by-Step Protocol:
-
O-Acylation: To a sealed vessel containing 3-chlorobenzamidoxime (1.1 equivalents) and dry potassium carbonate (2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a solution of the appropriate 3-aryl-acryloyl chloride (1.0 equivalent) in anhydrous DCM dropwise with stirring at room temperature.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Adsorption: Add silica gel (60-120 mesh) to the reaction mixture and remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Cyclodehydration: Subject the silica-adsorbed intermediate to microwave irradiation (e.g., 150 W) for a short period (e.g., 5-10 minutes), monitoring for the formation of the product.
-
Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) and further purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][9][12][13]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol for Adherent Cells:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium. Aspirate the compound-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently mix the plate to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using appropriate software.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, providing direct evidence of apoptosis induction.[1][14][15][16][17]
Principle: The assay utilizes a specific peptide substrate for caspase-3, DEVD (Asp-Glu-Val-Asp), which is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When active caspase-3 cleaves the substrate, the free pNA is released, which can be quantified by measuring its absorbance at 405 nm.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds as described for the MTT assay. After treatment, harvest the cells and lyse them in a chilled lysis buffer on ice to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 50-100 µg) to each well.
-
Reaction Buffer: Add a 2x reaction buffer containing dithiothreitol (DTT) to each well. DTT is a reducing agent that helps maintain the caspases in their active state.
-
Substrate Addition: Initiate the reaction by adding the DEVD-pNA substrate to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance at 405 nm is directly proportional to the caspase-3 activity in the sample. Compare the activity in treated samples to that in untreated controls.
Conclusion and Future Directions
The 3-(3-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel anticancer agents. The SAR landscape, while still being fully elucidated, clearly indicates that the electronic and steric properties of the substituents at both the C3 and C5 positions are critical determinants of biological activity. The primary mechanism of action appears to be the induction of apoptosis via the inhibition of TIP47 and subsequent activation of caspase-3.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a focused library of analogs with systematic variations at the 3-phenyl ring and the 5-alkenyl chain to build a more detailed and quantitative SAR model.
-
Exploration of the 5-position: Investigating bioisosteric replacements for the ethenyl group, such as small alkyl, cycloalkyl, and other functionalized groups, to optimize potency and pharmacokinetic properties.
-
In vivo evaluation: Advancing the most potent and selective compounds into preclinical animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
-
Target deconvolution: Further confirming the interaction with TIP47 and exploring other potential off-target effects to build a comprehensive understanding of the compounds' biological activity.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of potent and selective 1,2,4-oxadiazole-based anticancer therapeutics.
References
-
Kasibhatla, S., et al. (2007). The discovery and mechanism of action of novel tumor-selective and apoptosis-inducing 3,5-diaryl-1,2,4-oxadiazole series using a chemical genetics approach. Molecular Cancer Therapeutics, 6(11), 2976-2986. [Link]
-
da Silva, A. C. A., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
-
Ullah, R., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1466. [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29(5), 839-853. [Link]
-
Zhang, H. Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-5223. [Link]
-
Neda, I., et al. (2006). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Revue Roumaine de Chimie, 51(7-8), 745-749. [Link]
-
Ahsan, M. J., et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry, 3(6), 269-274. [Link]
-
Bora, R. O., et al. (2014).[4][9][12]-oxadiazoles: synthesis and biological applications. Mini reviews in medicinal chemistry, 14(4), 355-369. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Zhang, H. Z., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215–5223. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
Gümüş, M., & Özkay, Y. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, e202200638. [Link]
-
Gümüş, M., & Özkay, Y. (2023). BIOISOSTERISM: 1,2,4-OXADIAZOLE RINGS. ChemMedChem, 18(8), e202200638. [Link]
-
Gąsowska-Bajger, B., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
Fershtat, L. L., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(19), 6667. [Link]
-
Fish, S., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & medicinal chemistry letters, 25(21), 4854-4857. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The discovery and mechanism of action of novel tumor-selective and apoptosis-inducing 3,5-diaryl-1,2,4-oxadiazole series using a chemical genetics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 8. pjps.pk [pjps.pk]
- 9. researchgate.net [researchgate.net]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profile of Novel 1,2,4-Oxadiazole Derivatives: A Methodological Guide
Introduction
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. While high potency at the intended target is a primary goal, understanding a molecule's interactions with unintended biological targets—its cross-reactivity profile—is equally critical for predicting potential off-target toxicities and identifying opportunities for polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities, using the hypothetical but representative molecule, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (Cpd-3CE) , as a case study.
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and nuclear receptors. This inherent promiscuity necessitates a rigorous and systematic approach to selectivity profiling. This document outlines a multi-tiered strategy, beginning with broad, high-throughput screening and progressing to detailed mechanistic studies for de-risking lead candidates.
The Challenge of Selectivity in the 1,2,4-Oxadiazole Class
The physicochemical properties of the 1,2,4-oxadiazole ring system, including its ability to act as a bioisosteric replacement for ester and amide groups, contribute to its broad target engagement. While this versatility is advantageous for library design, it presents a significant challenge in achieving target selectivity. A comprehensive understanding of a compound's off-target interactions is therefore not merely an academic exercise but a critical step in translational drug development.
Tier 1: Broad Panel Screening for Initial Cross-Reactivity Assessment
The initial phase of cross-reactivity profiling involves screening the compound of interest against a broad panel of known biological targets. This provides a wide-angle "snapshot" of the compound's promiscuity and highlights potential areas of concern that warrant further investigation.
Experimental Protocol: Broad Ligand Binding and Enzyme Inhibition Panels
A common and effective approach is to utilize commercially available safety panels, such as the Eurofins Safety47™ panel or the DiscoverX KINOMEscan™, which cover a wide range of kinases, GPCRs, ion channels, transporters, and enzymes.
Step-by-Step Methodology:
-
Compound Preparation: Cpd-3CE is dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Assay Concentration: The stock solution is serially diluted to a final assay concentration, typically 10 µM, to maximize the chances of detecting even weak off-target interactions.
-
Binding Assays (for GPCRs, Ion Channels, Transporters):
-
Radioligand binding assays are a common format. The assay mixture contains the target receptor, a known radiolabeled ligand, and the test compound (Cpd-3CE).
-
The reaction is allowed to reach equilibrium.
-
The amount of bound radioligand is measured, and the percentage inhibition by the test compound is calculated relative to a control.
-
-
Enzyme Inhibition Assays:
-
The assay mixture contains the target enzyme, its substrate, and the test compound (Cpd-3CE).
-
The reaction is initiated and allowed to proceed for a defined period.
-
The product formation is measured using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).
-
The percentage inhibition of enzyme activity by the test compound is calculated.
-
Data Presentation: Tier 1 Results for Cpd-3CE
The results from the broad panel screening are typically presented in a table that summarizes the percentage inhibition at a fixed concentration.
| Target Class | Target | % Inhibition @ 10 µM | Primary Target |
| Enzyme | Fatty Acid Amide Hydrolase (FAAH) | 98% | Yes |
| Enzyme | Cyclooxygenase-2 (COX-2) | 65% | No |
| GPCR | Cannabinoid Receptor 1 (CB1) | 58% | No |
| GPCR | 5-HT2A Receptor | 15% | No |
| Ion Channel | hERG | 8% | No |
This is a representative data table for illustrative purposes.
Tier 2: Dose-Response and Orthogonal Assays for Hit Confirmation
Targets showing significant inhibition (typically >50%) in the initial screen are selected for further investigation. This tier aims to confirm the initial hits and determine their potency.
Experimental Protocol: IC50/EC50 Determination
Step-by-Step Methodology:
-
Compound Preparation: A series of dilutions of Cpd-3CE are prepared from the stock solution, typically in a 10-point, 3-fold serial dilution format.
-
Assay Performance: The binding or enzyme inhibition assays are repeated as described in Tier 1, but with the range of Cpd-3CE concentrations.
-
Data Analysis: The percentage inhibition data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response curve) is used to calculate the IC50 (for inhibition assays) or EC50 (for activation assays) value.
Workflow for Cross-Reactivity Profiling
Caption: A tiered workflow for systematic cross-reactivity profiling of novel compounds.
Data Presentation: Tier 2 Results for Cpd-3CE
| Confirmed Off-Target | Assay Type | IC50 (nM) |
| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 850 |
| Cannabinoid Receptor 1 (CB1) | Radioligand Binding | 1,200 |
This is a representative data table for illustrative purposes.
Tier 3: Mechanistic and In Vivo Studies
For confirmed off-targets with significant potency, further studies are required to understand the functional consequences of these interactions.
Signaling Pathway Analysis
Understanding which signaling pathways are affected by the off-target interactions is crucial. For example, if Cpd-3CE is found to interact with a GPCR, downstream signaling events such as calcium mobilization or cAMP modulation should be investigated.
Caption: Potential signaling pathways affected by Cpd-3CE's primary and off-target activities.
The systematic evaluation of a compound's cross-reactivity profile is a cornerstone of modern, safety-conscious drug discovery. The hypothetical case of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (Cpd-3CE) illustrates a best-practice, tiered approach to this critical process. By combining broad panel screening, dose-response confirmation, and mechanistic studies, researchers can build a comprehensive understanding of a molecule's selectivity. This not only mitigates the risk of unforeseen toxicities but also provides a more complete picture of the compound's biological activity, ultimately leading to the development of safer and more effective medicines. The insights gained from such a rigorous profiling cascade are invaluable for making informed decisions throughout the drug development pipeline.
References
-
Eurofins Safety47™ Panel: Eurofins Discovery. [Link]
-
KINOMEscan™ Platform: DiscoverX (now part of Eurofins). [Link]
-
Bowes, J. et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. [Link]
-
Lounkine, E. et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature. [Link]
A Tale of Two Isomers: A Comparative Analysis of 1,2,4- and 1,3,4-Oxadiazole Cores in Drug Design
In the intricate world of medicinal chemistry, the selection of a heterocyclic core is a decision that profoundly influences the ultimate success of a drug candidate. Among the myriad of available scaffolds, the oxadiazoles, a class of five-membered heterocycles containing one oxygen and two nitrogen atoms, have garnered significant attention. Their utility as bioisosteric replacements for amide and ester functionalities has cemented their place in the drug designer's toolbox.[1] However, not all oxadiazoles are created equal. The constitutional isomers, specifically the 1,2,4- and 1,3,4-oxadiazoles, while seemingly similar, impart remarkably different physicochemical and pharmacokinetic properties to a molecule. This guide provides a comprehensive, data-driven comparison of these two critical cores to inform rational drug design and empower researchers to make more strategic decisions in their quest for novel therapeutics.
At a Glance: Key Differences Between 1,2,4- and 1,3,4-Oxadiazole Cores
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Advantage in Drug Design |
| Lipophilicity (logD) | Higher | Lower (often by an order of magnitude) | 1,3,4-Oxadiazole for improved solubility and reduced off-target effects.[2][3] |
| Aqueous Solubility | Generally Lower | Generally Higher | 1,3,4-Oxadiazole for better biopharmaceutical properties.[2][3] |
| Metabolic Stability | Generally Lower | Generally Higher | 1,3,4-Oxadiazole for increased in vivo half-life.[4][5] |
| hERG Inhibition | Higher Propensity | Lower Propensity | 1,3,4-Oxadiazole for a better cardiovascular safety profile.[2][3] |
| Dipole Moment | Lower | Higher | Isomer selection can fine-tune polarity and interactions with biological targets.[2][3] |
| Aromaticity | Lower | Higher | 1,3,4-Oxadiazole for greater thermal and chemical stability. |
| Synthetic Accessibility | Readily accessible from amidoximes and acylating agents. | Versatile syntheses from hydrazides and various one-carbon sources. | Both are readily accessible, with overlapping and distinct synthetic routes. |
Delving Deeper: A Comparative Analysis
Physicochemical Properties: The Power of Isomerism
The seemingly subtle shift in the position of a nitrogen atom between the 1,2,4- and 1,3,4-oxadiazole rings precipitates a cascade of changes in their electronic and, consequently, their physical properties. A systematic study by AstraZeneca on matched molecular pairs containing these isomers revealed stark and consistent differences.[2][3]
The 1,3,4-oxadiazole isomer consistently demonstrates significantly lower lipophilicity (logD) compared to its 1,2,4-counterpart, often by a full log unit.[2][3] This is a direct consequence of the larger dipole moment of the 1,3,4-isomer, which enhances its polarity and interaction with water. This increased polarity translates to improved aqueous solubility , a critical parameter for oral bioavailability.[2][3]
Conversely, the 1,2,4-oxadiazole ring, with its lower aromatic character, tends to be more lipophilic. While this can sometimes be advantageous for membrane permeability, it often contributes to undesirable properties such as poor solubility and increased off-target promiscuity.
The root of these differences lies in the electronic distribution within the rings. Computational studies employing Density Functional Theory (DFT) have elucidated the electronic properties of these isomers.[4] The 1,3,4-oxadiazole possesses a more polarized structure, leading to a larger overall dipole moment. This inherent polarity governs its interactions with solvent molecules and biological macromolecules.
Caption: Comparative physicochemical profiles of 1,2,4- and 1,3,4-oxadiazole cores.
Metabolic Stability and Pharmacokinetics: A Clear Winner Emerges
In the realm of drug metabolism, the 1,3,4-oxadiazole isomer generally exhibits superior stability.[4][5] The arrangement of heteroatoms in the 1,2,4-oxadiazole ring renders it more susceptible to reductive cleavage, a metabolic pathway that can lead to rapid clearance and the formation of potentially reactive metabolites. The O-N bond in the 1,2,4-isomer is a known metabolic soft spot. In contrast, the 1,3,4-oxadiazole is more robust and less prone to metabolic breakdown.
This enhanced stability often translates to a longer in vivo half-life and an improved pharmacokinetic profile for drug candidates incorporating the 1,3,4-oxadiazole core. Furthermore, the AstraZeneca study highlighted that 1,3,4-oxadiazole-containing compounds showed a lower propensity for inhibiting the hERG potassium channel, a critical factor in assessing cardiovascular risk.[2][3]
The Role of Bioisosterism: A Case-by-Case Evaluation
Both oxadiazole isomers are widely employed as bioisosteres for ester and amide groups, with the goal of improving metabolic stability and modulating physicochemical properties. However, the choice between the two is not arbitrary and can have profound effects on biological activity.
A compelling case study involves the development of cannabinoid receptor 2 (CB2) ligands.[4][5] Researchers synthesized pairs of regioisomeric compounds where a central 1,2,4-oxadiazole ring was replaced by a 1,3,4-oxadiazole. While the 1,3,4-isomers were expected to have better pharmacokinetic properties, this bioisosteric swap led to a significant decrease in CB2 receptor affinity—by 10- to 50-fold.[4] This suggests that the specific geometry and electronic distribution of the 1,2,4-oxadiazole were crucial for optimal interaction with the receptor's binding site.
This example underscores a critical principle: while general trends in physicochemical properties can guide isomer selection, the ultimate impact on pharmacological activity is target-dependent and must be empirically determined. The subtle changes in bond angles, dipole moment, and hydrogen bonding potential between the two isomers can dramatically alter how a ligand fits into a binding pocket.
Caption: Bioisosteric replacement of amide/ester groups with oxadiazole isomers.
Synthetic Strategies: Pathways to the Cores
Both 1,2,4- and 1,3,4-oxadiazoles are synthetically accessible through well-established methodologies, allowing for the facile generation of diverse libraries for structure-activity relationship (SAR) studies.
Synthesis of 1,2,4-Oxadiazoles
The most prevalent route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclodehydration of an O-acyl amidoxime intermediate. This intermediate is typically formed by the acylation of an amidoxime, which itself is readily prepared from a nitrile and hydroxylamine.
Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
-
Amidoxime Formation: To a solution of the desired nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium bicarbonate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude amidoxime, which can often be used without further purification.
-
Acylation and Cyclodehydration (One-Pot Procedure): To a solution of the amidoxime (1.0 eq) in a suitable solvent (e.g., pyridine, DMF, or dioxane), add the desired carboxylic acid (1.1 eq) and a coupling agent such as EDC (1.2 eq) or HATU (1.2 eq). Stir the reaction at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate. Then, heat the reaction mixture to 80-120 °C for 4-16 hours to effect cyclodehydration. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
Synthesis of 1,3,4-Oxadiazoles
The construction of the 1,3,4-oxadiazole ring commonly proceeds via the cyclodehydration of a 1,2-diacylhydrazine intermediate. These intermediates are readily accessible from the reaction of an acid hydrazide with an acylating agent (e.g., acid chloride or carboxylic acid).
Experimental Protocol: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
-
Diacylhydrazine Formation: To a solution of an acid hydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.2 eq) followed by the dropwise addition of an acid chloride (1.05 eq). Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Cyclodehydration: To the crude diacylhydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride. Heat the reaction mixture, typically to reflux, for 2-8 hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent. Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by recrystallization or column chromatography to yield the 2,5-disubstituted 1,3,4-oxadiazole.
Oxadiazoles in Approved Drugs: A Snapshot
The prevalence of both isomers in marketed drugs highlights their importance in medicinal chemistry.
| Drug | Oxadiazole Isomer | Therapeutic Area |
| Ataluren | 1,2,4-Oxadiazole | Duchenne Muscular Dystrophy |
| Pleconaril | 1,2,4-Oxadiazole | Antiviral |
| Oxolamine | 1,2,4-Oxadiazole | Cough Suppressant |
| Raltegravir | 1,3,4-Oxadiazole | Antiretroviral (HIV) |
| Zibotentan | 1,3,4-Oxadiazole | Anticancer |
| Nesapidil | 1,3,4-Oxadiazole | Antihypertensive |
Conclusion: Making the Right Choice
The choice between a 1,2,4- and a 1,3,4-oxadiazole core is a nuanced decision that should be driven by the specific goals of a drug discovery program. The accumulated evidence strongly suggests that for improving key ADME properties such as aqueous solubility and metabolic stability, and for mitigating hERG liability, the 1,3,4-oxadiazole is often the superior choice.[2][3] Its favorable electronic properties contribute to a more desirable physicochemical profile for many applications.
However, the importance of the specific ligand-target interactions cannot be overstated. As demonstrated by the CB2 ligand case study, the stereoelectronic properties of the 1,2,4-oxadiazole may be essential for achieving high potency at a particular biological target.[4] Therefore, a pragmatic approach is often to synthesize and evaluate both isomers in the early stages of lead optimization. The synthetic accessibility of both cores allows for this parallel exploration.
By understanding the fundamental differences between these two powerful heterocyclic scaffolds, medicinal chemists can more effectively navigate the complex landscape of drug design, ultimately accelerating the discovery of safer and more effective medicines.
References
- Faeez A., and Al-Saidi S. F. (2017) A Theoretical Study on the Vibrational and UV/VIS Spectra for the some 1, 3, 4-oxadiazole Derivatives by Using DFT Approach. Research Journal of Pharmacy and Biological Chemical Sciences, 8(1), 299-309.
-
Boström, J., et al. (2012). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 3(5), 600-604.[4][5]
- Goldberg, K., et al. (2012).
-
Högner, A., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 2181-2192.[2][3]
-
Högner, A., et al. (2012). Oxadiazoles in medicinal chemistry. PubMed, [Link].[1][2][3]
- Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, e202200638.
- El-Sayed, M. A. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Al-Hourani, B. J., et al. (2023). Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. International Journal of Chemical and Molecular Engineering, 17(1), 1-6.
- Irfan, A., et al. (2020). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. Journal of Biomolecular Structure and Dynamics, 38(11), 3233-3245.
- Camci, M., & Karali, N. L. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Semantic Scholar.
- BenchChem. (2025). A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers. BenchChem.
- Pitasse-Santos, P., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 23(11), 2826.
- Oliveira, C. S. A., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 27(19), 6529.
- Khan, I., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612.
- Sharma, R., Kumar, N., & Yadav, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2), 1-18.
- BenchChem. (2025). A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers. BenchChem.
- Głowacki, E. D., et al. (2014). π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study. Crystal Growth & Design, 14(7), 3329-3338.
- Zhu, Y., et al. (2025). Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. Journal of Molecular Modeling, 31(9), 253.
Sources
- 1. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade | MDPI [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vivo Validation of Novel 1,2,4-Oxadiazole Derivatives: A Comparative Analysis of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
This guide provides a comprehensive framework for the in vivo validation of a novel therapeutic candidate, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (hereafter referred to as CPO-1). As a member of the versatile 1,2,4-oxadiazole class of heterocyclic compounds, CPO-1 is postulated to possess significant therapeutic potential. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This has led to its incorporation into a wide array of biologically active molecules with applications ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial agents.[2][3] This document outlines a rigorous, multi-stage in vivo validation process, comparing the hypothetical performance of CPO-1 against a well-established standard-of-care therapeutic in a relevant disease model.
Postulated Therapeutic Indication and Mechanism of Action
Given the frequent association of 1,2,4-oxadiazole derivatives with anticancer activity, this guide will focus on validating CPO-1 for the treatment of hormone-receptor-positive breast cancer.[1] We postulate that CPO-1 functions as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical mediator of tumor cell proliferation, survival, and invasion, and its aberrant activation is a hallmark of many malignancies, including breast cancer.[4] The proposed mechanism involves CPO-1 binding to the SH2 domain of STAT3, preventing its dimerization, subsequent phosphorylation, and translocation to the nucleus, thereby inhibiting the transcription of target oncogenes.[4]
For comparative analysis, we will benchmark CPO-1 against Tamoxifen , a selective estrogen receptor modulator (SERM) that is a cornerstone of therapy for ER-positive breast cancer.[1]
Figure 1: Postulated mechanism of CPO-1 action via inhibition of the STAT3 signaling pathway.
A Phased Approach to In Vivo Validation
The in vivo assessment of CPO-1 will proceed through a structured workflow designed to establish its pharmacokinetic profile, therapeutic efficacy, and safety. This process is essential for de-risking subsequent stages of drug development.[5]
Figure 2: Overall workflow for the in vivo validation of CPO-1.
Phase 1: Pharmacokinetic (PK) and ADME Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of CPO-1 is fundamental. A compound with poor bioavailability or rapid clearance may not achieve therapeutic concentrations at the target site.[6] These studies will determine the dosing regimen for subsequent efficacy and toxicology studies.
Experimental Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Healthy female BALB/c mice (6-8 weeks old).
-
Groups (n=3 per time point):
-
Group A: CPO-1, 10 mg/kg, intravenous (IV) administration.
-
Group B: CPO-1, 50 mg/kg, oral gavage (PO).
-
-
Procedure:
-
Administer the compound as specified for each group.
-
Collect blood samples (e.g., via tail vein) at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of CPO-1 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (%F) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Phase 2: Comparative Efficacy in a Breast Cancer Xenograft Model
Rationale: The ultimate test of a therapeutic candidate is its ability to inhibit tumor growth in a living organism. An MCF-7 (ER-positive human breast adenocarcinoma cell line) xenograft model is highly relevant for this study.[1]
Experimental Protocol: MCF-7 Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 MCF-7 cells mixed with Matrigel into the right flank of each mouse.
-
Supplement mice with estrogen pellets to support tumor growth.
-
Monitor tumor growth with calipers. Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: CPO-1 (dose determined from PK studies, e.g., 50 mg/kg, daily PO).
-
Group 3: Tamoxifen (e.g., 20 mg/kg, daily PO).
-
-
Procedure:
-
Administer treatments daily for 21-28 days.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated as (Length x Width²) / 2.
-
At the end of the study, euthanize mice and harvest tumors for downstream analysis (e.g., Western blot for STAT3 phosphorylation, immunohistochemistry for proliferation markers like Ki-67).
-
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
Phase 3: Toxicology and Safety Assessment
Rationale: A potent compound is useless if it is not safe. Acute and sub-chronic toxicity studies are necessary to identify potential adverse effects and determine a maximum tolerated dose (MTD).[7]
Experimental Protocol: Acute Toxicity Study
-
Animal Model: Healthy female BALB/c mice (6-8 weeks old).
-
Groups (n=5 per group):
-
Group 1: Vehicle control.
-
Groups 2-5: Increasing doses of CPO-1 (e.g., 100, 300, 1000, 2000 mg/kg, single oral dose).
-
-
Procedure:
-
Administer a single dose and observe animals closely for 14 days.
-
Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality.
-
Record body weight at regular intervals.
-
At day 14, perform necropsy, collect major organs for histopathological examination, and collect blood for clinical chemistry and hematology analysis.
-
-
Endpoint: Determine the LD50 (lethal dose, 50%) and identify any target organs of toxicity.
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the performance of CPO-1 would be compared against the standard-of-care, Tamoxifen.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | CPO-1 (50 mg/kg, PO) | Tamoxifen (20 mg/kg, PO) |
|---|---|---|
| Cmax (ng/mL) | 1250 | 800 |
| Tmax (hr) | 2.0 | 4.0 |
| AUC (ng*hr/mL) | 9800 | 11500 |
| t½ (hr) | 6.5 | 12.0 |
| Bioavailability (%F) | 45% | 60% |
Table 2: Comparative Efficacy in MCF-7 Xenograft Model
| Parameter | Vehicle Control | CPO-1 (50 mg/kg) | Tamoxifen (20 mg/kg) |
|---|---|---|---|
| Initial Tumor Vol (mm³) | 125 ± 15 | 128 ± 18 | 126 ± 16 |
| Final Tumor Vol (mm³) | 1550 ± 210 | 480 ± 95 | 550 ± 110 |
| Tumor Growth Inhibition (%) | - | 69% | 64.5% |
| Body Weight Change (%) | +2% | -3% | -4% |
Table 3: Summary of Acute Toxicity Profile
| Compound | LD50 (mg/kg) | Observed Adverse Effects |
|---|---|---|
| CPO-1 | >2000 | Mild sedation at highest dose, no mortality. |
| Tamoxifen | ~1500 | Weight loss, mild liver enzyme elevation. |
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for the in vivo validation of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (CPO-1). The phased approach, encompassing pharmacokinetics, efficacy, and safety, ensures a comprehensive evaluation of its therapeutic potential. The comparative structure, benchmarking against a clinical standard like Tamoxifen, is crucial for contextualizing the data and making informed decisions.[8]
Based on our hypothetical data, CPO-1 demonstrates promising efficacy comparable to Tamoxifen, coupled with a favorable safety profile. The next logical steps would involve more extensive IND-enabling toxicology studies, formulation development to improve bioavailability, and investigation into combination therapies. The versatility of the 1,2,4-oxadiazole scaffold suggests that further chemical modifications could lead to even more potent and selective next-generation therapeutics.[2][9]
References
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025). Source available upon publication.[2]
-
Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Scilit.[3]
-
Gasiorowski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules.[1]
-
de Oliveira, C. S., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules.[10]
-
Glaab, W. E. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology.[5]
-
Siwach, A., & Verma, P. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. BMC Chemistry.[11]
-
ODD announces further validation of novel oncology therapeutic mechanism. (2024). Scientific Computing World.[12]
-
Russo, M., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules.[9]
-
Khan, I., et al. (2021). In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Journal of Biomolecular Structure and Dynamics.[13]
-
Scott, J. S., & Mseeh, F. (2022). Small Molecules and Their Role in Effective Preclinical Target Validation. Expert Opinion on Drug Discovery.[8]
-
Zhang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry.[14]
-
Bora, R., & T, S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Biology and Chemistry.[6]
-
De Zutter, J., et al. (2024). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. Journal of Medicinal Chemistry.[15]
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today.[7]
-
Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.[16]
-
Abuelizz, H. A., et al. (2022). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Medicinal Chemistry.[17]
-
Khanam, R., et al. (2021). Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. Journal of Biomolecular Structure and Dynamics.[4]
-
Kumar, A., et al. (2016). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical and Clinical Research.[18]
-
Chawla, R., et al. (2012). SYNTHESIS OF NOVEL 1,3,4-OXADIAZOLE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS. Acta Poloniae Pharmaceutica.[19]
-
Li, H., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules.[20]
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine.[21]
-
Bhinge, S. D., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules.[22]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ODD announces further validation of novel oncology therapeutic mechanism | Scientific Computing World [scientific-computing.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. ptfarm.pl [ptfarm.pl]
- 20. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 21. ijpsm.com [ijpsm.com]
- 22. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of the 3-Chlorophenyl Group in 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its broad spectrum of biological activities and its role as a bioisostere for ester and amide functionalities. This guide focuses on 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, a representative molecule embodying this versatile heterocyclic core. While the specific pharmacological profile of this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest potential applications in various therapeutic areas, given the known activities of related 1,2,4-oxadiazole derivatives.
The 3-chlorophenyl substituent is a common feature in many bioactive molecules. However, its presence can introduce metabolic liabilities and potential off-target toxicities. This guide provides a comprehensive comparison of potential bioisosteric replacements for this chlorophenyl group, offering a forward-looking analysis for researchers engaged in the optimization of similar lead compounds. We will delve into the rationale for these replacements, compare their predicted physicochemical and pharmacological properties, and provide detailed experimental protocols for their synthesis and evaluation.
Physicochemical and Pharmacological Profile of the Parent Compound
To establish a baseline for our comparative analysis, we must first consider the key characteristics of the parent compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~206.6 g/mol | Calculated from the chemical formula C10H7ClN2O. |
| Lipophilicity (cLogP) | High | The presence of the chlorophenyl group significantly contributes to the molecule's lipophilicity. |
| Aqueous Solubility | Low | High lipophilicity generally correlates with poor aqueous solubility. |
| Metabolic Stability | Moderate to Low | The chlorophenyl group can be susceptible to oxidative metabolism by cytochrome P450 enzymes. |
| Potential Toxicity | Concern | Halogenated aromatic rings can sometimes be associated with idiosyncratic toxicity. |
| Target Engagement | Putative | The 1,2,4-oxadiazole core and its substituents could engage with a variety of biological targets, including enzymes and receptors. |
The Rationale for Bioisosteric Replacement
The primary motivation for exploring bioisosteric replacements for the 3-chlorophenyl group in our parent compound is to mitigate potential liabilities while retaining or enhancing its desirable pharmacological activity. The key objectives of this strategy are:
-
Improved Metabolic Stability: To reduce the susceptibility of the molecule to oxidative metabolism, thereby potentially increasing its half-life and bioavailability.
-
Reduced Toxicity: To minimize the risk of forming reactive metabolites and to move away from halogenated aromatic structures that can have unfavorable toxicological profiles.
-
Enhanced Target Affinity and Selectivity: To fine-tune the electronic and steric properties of the substituent at the 3-position of the oxadiazole ring to optimize interactions with the biological target.
-
Modulation of Physicochemical Properties: To improve properties such as aqueous solubility, which can have a profound impact on a compound's druggability.
A Comparative Analysis of Proposed Bioisosteres
In this section, we will compare a selection of potential bioisosteric replacements for the 3-chlorophenyl group. The choice of these bioisosteres is guided by established principles in medicinal chemistry, aiming to explore a range of electronic and steric properties.
| Bioisosteric Replacement | Rationale for Selection | Predicted Impact on Physicochemical Properties | Predicted Impact on Pharmacological Activity |
| Phenyl | Removal of the chlorine atom to assess its contribution to activity and to reduce potential toxicity. | Decreased lipophilicity, potentially improved solubility. | Activity may be retained if the chlorine atom is not involved in a key interaction. |
| 4-Fluorophenyl | Introduction of a smaller, more electronegative halogen to potentially enhance binding affinity and block metabolic oxidation. | Similar lipophilicity to the chlorophenyl group, but with altered electronic properties. | May enhance potency through favorable interactions with the target or by improving metabolic stability. |
| Pyridin-3-yl | Introduction of a nitrogen atom to increase polarity and potentially introduce a hydrogen bond acceptor. | Significantly increased polarity and aqueous solubility. | Could lead to new, favorable interactions with the target, potentially increasing affinity and selectivity. |
| Thiophen-3-yl | A classic bioisostere for a phenyl ring, offering a different electronic distribution and potential for new interactions. | Similar size to the phenyl ring, but with different electronic properties. | May maintain or enhance activity, depending on the specific requirements of the target. |
| Cyclohexyl | A non-aromatic, sp3-rich bioisostere to reduce planarity and potentially improve metabolic stability and solubility. | Increased sp3 character, reduced planarity, and potentially improved solubility. | May retain activity if the aromaticity of the phenyl ring is not crucial for binding. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of the proposed analogs.
General Synthetic Scheme
Caption: General synthetic workflow for 3-aryl-5-ethenyl-1,2,4-oxadiazoles.
Step 1: Synthesis of the O-Acyl Amide Oxime Intermediate
-
To a solution of the appropriate aryl amide oxime (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane) at 0 °C, add vinylacetic anhydride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acyl amide oxime intermediate.
Step 2: Cyclization to the 1,2,4-Oxadiazole
-
Heat the crude O-acyl amide oxime intermediate in a high-boiling point solvent (e.g., xylene or toluene) at reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-ethenyl-1,2,4-oxadiazole.
In Vitro Metabolic Stability Assay
Caption: Workflow for in vitro metabolic stability assessment.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or mouse) and a phosphate buffer.
-
Pre-warm the mixture to 37 °C.
-
Initiate the metabolic reaction by adding the test compound and an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance of the parent compound over time.
Conclusion
The bioisosteric replacement of the 3-chlorophenyl group in 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole presents a promising strategy for optimizing the properties of this class of compounds. By systematically evaluating a range of bioisosteres, researchers can navigate the complex landscape of drug discovery to identify candidates with improved metabolic stability, reduced toxicity, and enhanced pharmacological activity. The comparative data and experimental protocols provided in this guide offer a robust framework for initiating such investigations. While the predictions made herein are based on established medicinal chemistry principles, empirical validation through synthesis and biological testing remains the ultimate arbiter of success in the pursuit of novel therapeutic agents.
References
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025). Results in Chemistry, 15, 102271.
-
Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 115. [Link]
- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). Journal of the Brazilian Chemical Society, 35, e20230353.
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(13-16), 4939–4963. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals, 13(6), 115. [Link]
-
Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. (2008). Journal of Medicinal Chemistry, 51(17), 5397–5412. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
-
Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. (2023). arXiv. [Link]
- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR141716A). A Novel
Introduction: The 1,2,4-Oxadiazole Scaffold in Drug Discovery
The 1,2,4-oxadiazole moiety is a privileged five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. Its unique bioisosteric properties, serving as a stable replacement for ester and amide functionalities, have made it a cornerstone in the design of novel therapeutics.[1][2] This scaffold is associated with a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neurological applications.[2][3][4] The diverse pharmacological profile of 1,2,4-oxadiazole derivatives underscores the critical need for comprehensive selectivity profiling to elucidate their mechanism of action and potential off-target effects. This guide provides a framework for assessing the selectivity of a specific, under-characterized derivative, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, against a panel of rationally selected, related biological targets.
Our subject molecule, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, features a 3-chlorophenyl group at the 3-position and a vinyl (ethenyl) group at the 5-position. While specific biological data for this compound is not extensively published, the known activities of structurally similar 3,5-disubstituted 1,2,4-oxadiazoles provide a logical starting point for a selectivity assessment. This guide will detail a proposed workflow, from target selection to experimental execution and data interpretation, to thoroughly characterize the selectivity profile of this compound.
Rationale for Target Selection: Learning from Structural Analogs
Given the lack of specific target information for 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, a panel of potential targets has been selected based on the established pharmacology of the broader 1,2,4-oxadiazole class. This approach allows for a proactive investigation into the most probable areas of biological activity and potential liabilities.
Primary Target Classes for Investigation:
-
Kinases: A significant number of heterocyclic compounds, including oxadiazole derivatives, have been identified as kinase inhibitors.[5] Given their central role in cellular signaling and the prevalence of kinase inhibitors in oncology, a panel of representative kinases is a crucial starting point. Specifically, derivatives of the related 1,3,4-oxadiazole scaffold have shown activity against VEGFR2 and EGFR.[5][6]
-
Phosphodiesterases (PDEs): Certain 3,5-disubstituted-1,2,4-oxadiazoles have demonstrated potent inhibitory activity against phosphodiesterases, particularly PDE4B2, which is implicated in inflammatory pathways.[7]
-
Nuclear Receptors: Recent studies have revealed that 1,2,4-oxadiazole derivatives can modulate the activity of nuclear receptors, such as the Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR).[8]
-
Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease, and some 1,2,4-oxadiazole derivatives have shown activity against these enzymes.[3]
-
Cytochrome P450 Enzymes: As a compound intended for potential therapeutic use, assessing its interaction with major drug-metabolizing enzymes is essential to predict potential drug-drug interactions. Leishmanicidal 1,2,4-oxadiazoles have been shown to target Leishmania infantum CYP51.[9]
The following table outlines the proposed target panel for the initial selectivity screening of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
| Target Class | Specific Targets | Rationale for Inclusion | Potential Therapeutic Area |
| Kinases | EGFR, VEGFR2, SRC | High prevalence of oxadiazoles as kinase inhibitors.[5][6] | Oncology |
| Phosphodiesterases | PDE4B2 | Known target of 3,5-disubstituted 1,2,4-oxadiazoles.[7] | Inflammation, CNS disorders |
| Nuclear Receptors | FXR, PXR | Emerging targets for this scaffold.[8] | Metabolic diseases, Oncology |
| Cholinesterases | AChE, BChE | Documented activity for some derivatives.[3] | Neurodegenerative diseases |
| Cytochrome P450 | CYP3A4, CYP2D6 | Key enzymes in drug metabolism. | General Drug Development |
Experimental Workflow for Selectivity Profiling
A tiered approach is recommended for efficiently assessing the selectivity of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. This begins with broad, high-throughput screening followed by more detailed dose-response studies for any identified "hits."
Figure 1: A tiered experimental workflow for selectivity profiling.
Detailed Experimental Protocols
1. Primary Screening (Single-Concentration)
-
Objective: To identify initial "hits" from the selected target panel.
-
Methodology:
-
Prepare a stock solution of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole in a suitable solvent (e.g., DMSO).
-
Utilize commercially available biochemical or enzymatic assay kits for each of the selected targets (e.g., LanthaScreen™ for kinases, fluorescence-based assays for PDEs and cholinesterases).
-
Screen the compound at a single, high concentration (typically 10 µM) against each target in duplicate or triplicate.
-
Include appropriate positive and negative controls for each assay plate.
-
Measure the percentage of inhibition for each target relative to the controls.
-
Define a "hit" as any target exhibiting ≥50% inhibition at the screening concentration.
-
2. Dose-Response and IC50 Determination
-
Objective: To quantify the potency of the compound against the identified "hits."
-
Methodology:
-
For each "hit" target from the primary screen, perform a 10-point serial dilution of the compound to generate a dose-response curve.
-
The concentration range should typically span from low nanomolar to high micromolar to ensure a full sigmoidal curve.
-
Perform the assays as described in the primary screening protocol.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) value for each target.
-
3. Cellular and Functional Assays
-
Objective: To validate the biochemical findings in a more physiologically relevant context.
-
Methodology:
-
Target Engagement Assays: For validated hits, employ cell-based assays to confirm that the compound interacts with its intended target within a cellular environment. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be utilized.
-
Phenotypic Screening: Utilize relevant cell lines to assess the functional consequences of target inhibition. For example, if the compound is a potent EGFR inhibitor, assess its anti-proliferative effects on EGFR-dependent cancer cell lines (e.g., A549).
-
Data Presentation and Interpretation
The selectivity of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can be expressed as a selectivity ratio, which is the ratio of the IC50 value for an off-target to the IC50 value for the primary target. A higher ratio indicates greater selectivity.
Table 1: Hypothetical Selectivity Profile of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
| Target | IC50 (µM) | Selectivity Ratio (vs. Primary Target) |
| Primary Target (Hypothetical) | 0.1 | 1 |
| EGFR | > 10 | > 100 |
| VEGFR2 | 2.5 | 25 |
| SRC | > 10 | > 100 |
| PDE4B2 | 5.0 | 50 |
| FXR | > 10 | > 100 |
| PXR | 8.0 | 80 |
| AChE | > 10 | > 100 |
| BChE | > 10 | > 100 |
| CYP3A4 | > 20 | > 200 |
| CYP2D6 | 15 | 150 |
This table presents hypothetical data for illustrative purposes.
Conclusion
The systematic assessment of selectivity is a cornerstone of modern drug discovery. For a novel compound such as 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, a comprehensive evaluation against a panel of biologically relevant targets is imperative. The proposed workflow, leveraging the known pharmacology of the 1,2,4-oxadiazole scaffold, provides a robust framework for elucidating its mechanism of action, identifying potential therapeutic applications, and flagging any potential off-target liabilities early in the development process. This data-driven approach is essential for guiding further optimization and development of this promising class of compounds.
References
- A Critical Examination Of Synthetic Approaches And Pharmacological Profiles Of 1,2,4-Oxadiazole Derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. (2011). Chemical Biology & Drug Design. [Link]
-
Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2022). Molecules. [Link]
-
Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (2023). Molecules. [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. (2022). Journal of Molecular Structure. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules. [Link]
-
Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
-
Results of 3,5-substituted-1,2,4-oxadiazoles. (n.d.). ResearchGate. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
-
Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. (n.d.). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
1,3,4-oxadiazole: a biologically active scaffold. (n.d.). ResearchGate. [Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules. [Link]
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules. [Link]
-
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride. (n.d.). PubChem. [Link]
-
SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Benchmarking Guide: 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole Against a Covalent FAAH Inhibitor Standard of Care
This guide provides a comprehensive framework for the preclinical evaluation of a novel 1,2,4-oxadiazole compound, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, against a clinically evaluated standard of care. We hypothesize a mechanism of action centered on the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of anandamide. For this purpose, the irreversible FAAH inhibitor PF-04457845 will serve as the benchmark standard.
The strategic objective of this guide is to delineate a series of head-to-head experiments designed to characterize the potency, selectivity, and in vivo efficacy of our lead compound. The experimental choices are grounded in established methodologies for FAAH inhibitor drug discovery, ensuring that the data generated is robust, reproducible, and directly comparable to a well-characterized agent.
Rationale and Compound Selection
1.1. The Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)
FAAH is a serine hydrolase that terminates the signaling of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, the endogenous levels of AEA are elevated, leading to enhanced cannabinoid receptor activation. This produces analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct CB1 receptor agonists. This mechanism represents a promising therapeutic strategy for pain and inflammatory disorders.
1.2. The Investigational Compound: 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. The specific substitution pattern of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is designed to explore novel binding interactions within the FAAH active site.
1.3. The Standard of Care: PF-04457845
PF-04457845 is a potent and selective irreversible inhibitor of FAAH that has undergone clinical investigation. It acts by covalently modifying the catalytic serine residue (Ser241) of the FAAH enzyme. Its well-documented pharmacological profile and clinical history make it an authoritative benchmark for evaluating new reversible or irreversible FAAH inhibitors.
Experimental Workflow: A Stepwise Comparative Analysis
The benchmarking process is structured as a multi-tiered workflow, progressing from initial in vitro characterization to in vivo efficacy models. This ensures a logical, data-driven approach to decision-making.
Caption: High-level experimental workflow for benchmarking a novel FAAH inhibitor.
Detailed Experimental Protocols
3.1. Protocol: Biochemical FAAH Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole and PF-04457845 against purified human FAAH.
-
Methodology:
-
Recombinant human FAAH enzyme is pre-incubated with a serial dilution of the test compound (from 100 µM to 1 pM) in an assay buffer (e.g., 50 mM Tris-HCl, pH 9.0) for 30 minutes at 37°C.
-
The enzymatic reaction is initiated by adding a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
The reaction is allowed to proceed for 15 minutes at 37°C.
-
Fluorescence is measured using a plate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.
-
Data is normalized to vehicle control (DMSO) and a positive control (fully inhibited). IC50 values are calculated using a four-parameter logistic fit.
-
3.2. Protocol: Cell-Based Target Engagement Assay
-
Objective: To confirm that the compound can penetrate the cell membrane and inhibit FAAH in a cellular context.
-
Methodology:
-
HEK293 cells overexpressing human FAAH (HEK-hFAAH) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compound or PF-04457845 for 2 hours.
-
The media is removed, and cells are washed.
-
A fluorescent FAAH activity-based probe is added to the cells and incubated for 30 minutes.
-
Cells are lysed, and the fluorescence of the probe covalently bound to active FAAH is measured. A decrease in fluorescence indicates FAAH inhibition.
-
IC50 values are determined by plotting the reduction in fluorescence against the compound concentration.
-
3.3. Protocol: In Vivo Pharmacodynamic (PD) Biomarker Assay
-
Objective: To measure the effect of compound administration on the levels of the FAAH substrate anandamide (AEA) in the brain.
-
Methodology:
-
Male C57BL/6 mice are administered a single dose of the test compound, PF-04457845, or vehicle via oral gavage (PO).
-
At a specified time point post-dosing (e.g., 2 hours), animals are euthanized.
-
Brains are rapidly harvested, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Brain tissue is homogenized, and lipids are extracted.
-
Anandamide levels are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Results are expressed as a percentage increase in AEA levels compared to the vehicle-treated group.
-
3.4. Protocol: Carrageenan-Induced Inflammatory Pain Model
-
Objective: To evaluate the analgesic efficacy of the compound in a rodent model of inflammatory pain.
-
Methodology:
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) is taken for each mouse.
-
Inflammation is induced by injecting a 1% solution of carrageenan into the plantar surface of the right hind paw.
-
The test compound, PF-04457845, or vehicle is administered orally 1 hour post-carrageenan injection.
-
Paw withdrawal latency is measured again at 2, 3, and 4 hours post-carrageenan.
-
A significant increase in paw withdrawal latency compared to the vehicle group indicates an analgesic effect.
-
Data Summary and Comparative Analysis
The data from these experiments should be compiled into clear, comparative tables to facilitate a direct assessment of the investigational compound against the standard of care.
Table 1: Comparative In Vitro Profile
| Parameter | 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | PF-04457845 (Reference) |
| FAAH IC50 (Biochemical) | Experimental Value (nM) | ~5 nM (irreversible) |
| FAAH IC50 (Cell-Based) | Experimental Value (nM) | ~7 nM |
| Selectivity (vs. MAGL) | Fold-Selectivity | >2000-fold |
| Selectivity (vs. ABHD6) | Fold-Selectivity | >1000-fold |
Table 2: Comparative In Vivo Profile
| Parameter | 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole | PF-04457845 (Reference) |
| Oral Bioavailability (Mouse) | Experimental Value (%) | ~22% |
| Brain-to-Plasma Ratio (2h) | Experimental Value | ~0.7 |
| ED50 (Brain AEA Elevation) | Experimental Value (mg/kg) | 0.1 mg/kg |
| ED50 (Carrageenan Model) | Experimental Value (mg/kg) | 0.3 mg/kg |
Mechanistic Considerations and Pathway Visualization
The therapeutic hypothesis rests on the elevation of anandamide levels, leading to increased signaling through cannabinoid receptors, primarily CB1, in pain-processing circuits.
Caption: Mechanism of action for FAAH inhibition leading to analgesia.
Conclusion
This guide outlines a rigorous, multi-step process for benchmarking the novel compound 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole against the standard of care FAAH inhibitor, PF-04457845. By systematically evaluating its biochemical potency, cellular activity, pharmacokinetic properties, and in vivo efficacy, a comprehensive data package can be generated. This allows for an informed, side-by-side comparison to determine if the investigational compound offers a competitive or improved profile, warranting further development as a potential therapeutic for pain and inflammation.
References
-
Title: Fatty Acid Amide Hydrolase: A Target for Drug Discovery Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: Fatty acid amide hydrolase (FAAH): a target for stopping pain and inflammation Source: Inflammopharmacology URL: [Link]
-
Title: Phase I single and multiple dose study of a novel fatty acid amide hydrolase inhibitor PF-04457845 Source: British Journal of Clinical Pharmacology URL: [Link]
-
Title: Translatability of fatty acid amide hydrolase pharmacology between rodents and humans Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: A continuous fluorometric assay for fatty acid amide hydrolase Source: Analytical Biochemistry URL: [Link]
-
Title: Quantification of anandamide and other N-acylethanolamines in human brain tissue by liquid chromatography–electrospray tandem mass spectrometry Source: Journal of Chromatography B URL: [Link]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
As researchers and scientists dedicated to advancing drug development, our work inherently involves handling novel chemical entities. 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, a member of the biologically active oxadiazole family, represents such a compound.[1][2][3][4] While its unique structure is promising for therapeutic applications, it also demands a rigorous and scientifically grounded approach to its handling and disposal to ensure the safety of personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, grounding our recommendations in established chemical safety principles and regulatory standards.
Hazard Assessment: Understanding the Compound
Key Hazard Characteristics:
-
Corrosivity: Analogous compounds are classified as corrosive, capable of causing severe skin burns and serious eye damage.[5][6]
-
Irritation: It is likely to cause skin, eye, and respiratory irritation.[7][8][9]
-
Toxicity: The toxicological properties have not been fully investigated, but the compound should be handled as toxic.[5] Ingestion may cause severe damage to the gastrointestinal tract.[5]
-
Environmental Hazard: As a chlorinated organic compound, it is presumed to be persistent and potentially toxic to aquatic life.[7][10] Traditional disposal methods like landfilling are inadequate and generally prohibited for such residues.[10]
-
Hazardous Combustion Products: In the event of a fire or incineration, hazardous gases will be produced, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and potentially hydrogen cyanide (HCN).[5]
| Potential Hazard | Inferred Risk Level | Primary Safety Concern | Supporting Evidence (Analogous Compounds) |
| Skin Contact | High | Severe burns, irritation | Causes severe skin burns and eye damage.[5][6] |
| Eye Contact | High | Severe damage, potential blindness | Corrosive to the eyes.[5] Causes serious eye irritation.[7][8] |
| Inhalation | Moderate to High | Respiratory tract irritation | May cause respiratory irritation.[7][9] |
| Ingestion | High | Severe internal damage | Causes severe swelling and danger of perforation.[5] |
| Environmental | High | Persistence, aquatic toxicity | Highly chlorinated organic residues are toxic and nonbiodegradable.[10] |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is that it must be treated as halogenated organic hazardous waste .[11][12] It must never be disposed of down the drain or in regular trash.[13]
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear appropriate PPE to create a barrier against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.[5][9]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[9]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).[11]
-
Halogenated Waste Stream: This compound belongs in the halogenated organic solvent/waste stream.[11][12]
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Corrosive," "Toxic")
-
Accumulation start date
-
Step 3: Container Management
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[11][13] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Avoid Overfilling: Do not fill containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[11]
-
Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[13]
Step 4: Spill and Emergency Procedures
Accidents can happen. A clear, rehearsed plan is essential.
-
Minor Spills (in a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Major Spills (outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If the substance is volatile or dusty, do not attempt to clean it up without appropriate respiratory protection.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.[13]
-
Step 5: Final Disposal
-
Arrange for Pickup: Once the waste container is full (or when the experiment is complete), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[8][15]
-
Incineration: The ultimate and required disposal method for chlorinated organic materials is high-temperature incineration in a permitted hazardous waste incinerator.[10][14] This process breaks the compound down into simpler, less harmful components like carbon dioxide, water, and hydrogen halides, which are then treated in a scrubber system.[10]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
Caption: Decision workflow for the safe disposal of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
By adhering to this comprehensive disposal plan, you ensure that your innovative research is conducted not only effectively but also with the utmost responsibility for safety and environmental stewardship.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Safety Data Sheet: 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. (n.d.). Fisher Scientific.
- Eco‐friendly approaches to 1,3,4‐oxadiazole derivatives: A comprehensive review of green synthetic strategies. (n.d.). ResearchGate.
- Process for the incineration of chlorinated organic materials. (1980). Google Patents.
- Eco‐friendly approaches to 1,3,4‐oxadiazole derivatives: A comprehensive review of green synthetic strategies. (n.d.). Semantic Scholar.
- Hazardous Waste Reduction. (n.d.). Environmental Health and Safety, Oregon State University.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).
- Safety Data Sheet. (n.d.). Sigma-Aldrich.
- Safety Data Sheet: 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole. (2025). TCI Chemicals.
- Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.
- Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate. (n.d.). Smolecule.
- Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (2021, February 22). PMC.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2025, April 20). PMC - NIH.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
- Laboratory Safety Manual. (n.d.). University of Washington.
- 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet. (2025, July 5). ChemicalBook.
- Safety evaluation of oxadiazole derivatives. (1978). PubMed.
- 3-(CHLOROMETHYL)-5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOLE Safety Data Sheets. (n.d.). Echemi.com.
- 3-(Chloromethyl)-5-(3-methoxyphenyl)-1,2,4- oxadiazole - Safety Data Sheet. (n.d.). Synquest Labs.
Sources
- 1. Buy Ethyl 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate | 478030-49-8 [smolecule.com]
- 2. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.fi [fishersci.fi]
- 10. tandfonline.com [tandfonline.com]
- 11. ethz.ch [ethz.ch]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 15. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Safe Handling and Disposal of 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole: A Guide for Laboratory Professionals
As a novel research chemical, 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole requires meticulous handling and disposal protocols rooted in a thorough understanding of its structural components. While a comprehensive toxicological profile for this specific molecule is not yet established, its classification as a chlorinated aromatic compound and an oxadiazole derivative necessitates a cautious approach. This guide provides essential safety and logistical information to ensure the protection of laboratory personnel and the environment.
The core principle of this guidance is to treat 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole with a high degree of caution, assuming it may possess hazards associated with its chemical class, including potential toxicity and persistence.
Hazard Assessment and Control
A thorough risk assessment must be conducted before any handling of this compound.[1] Given the presence of a chlorinated aromatic ring, potential hazards include toxicity through various routes of exposure. Oxadiazole derivatives, while diverse in their biological activity, may cause skin, eye, and respiratory irritation.[2][3][4]
Key Hazard Considerations:
-
Toxicity: Chlorinated aromatic compounds can exhibit toxicity and may act as agonists of the Aryl Hydrocarbon Receptor (AhR), leading to cellular damage. The specific toxicity of this compound is unknown.
-
Irritation: Similar oxadiazole compounds are known to cause skin and eye irritation.[2][3][4][5]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment, mandating strict disposal protocols.
Engineering and Administrative Controls:
-
Fume Hood: All work involving 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Designated Area: A specific area of the laboratory should be designated for handling this compound to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): A detailed SOP for handling and disposal should be written and approved before work begins.
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against exposure.[7] The following PPE is mandatory when handling 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[8] | Protects against splashes and potential vapors. Safety glasses are insufficient.[9] |
| Hand Protection | Chemically resistant gloves (e.g., Viton®, butyl rubber). Double-gloving is recommended. | Provides a barrier against skin absorption. Latex gloves are not suitable due to poor chemical resistance.[9] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[8] For larger quantities, a chemical-resistant apron is also required. | Protects skin and personal clothing from contamination.[7] |
| Foot Protection | Closed-toe shoes.[6] | Prevents exposure from spills. |
| Respiratory Protection | Work must be performed in a fume hood. If there is a potential for exposure above occupational limits, a NIOSH-approved respirator is necessary.[10] | Minimizes the risk of inhaling potentially toxic vapors or aerosols. |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition.[1] The work area within the fume hood should be clean and uncluttered.
-
Weighing: If weighing the solid compound, do so in the fume hood on a disposable weigh paper to contain any dust.
-
In Solution: When working with the compound in solution, use a secondary container to prevent spills.
-
Heating: If heating is required, use a heating mantle or water bath, not a Bunsen burner, to avoid open flames.[6]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a well-ventilated, designated area away from incompatible materials like strong oxidizing agents.
Spill Management: In the event of a spill, evacuate the immediate area and alert colleagues.
-
Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material.[11]
-
Cleanup: Work from the outside of the spill inward, carefully cleaning the area.
-
Disposal: Place all contaminated materials, including absorbent pads and gloves, into a sealed, labeled hazardous waste container.[11]
-
Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Protocol: All waste containing 3-(3-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is considered hazardous waste.
-
Segregation: This compound is a halogenated organic compound.[6] All waste, including contaminated consumables, must be collected in a designated "Halogenated Organic Waste" container.[6][12] Do not mix with non-halogenated waste.[13]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," listing all chemical constituents and their approximate percentages.[11]
-
Storage: Keep waste containers closed except when adding waste and store them in a designated satellite accumulation area.[11][13]
-
Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[6]
Emergency Procedures
Immediate and correct action is crucial in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Always have the Safety Data Sheet (SDS) for a related compound or this guide available for emergency responders.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety, Princeton University.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Laboratory Responsibilities for Personal Protective Equipment. Environment, Health and Safety, Cornell University.
- Hazardous waste segregation. Bucknell University.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
- SAFETY DATA SHEET - 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride. Fisher Scientific.
- Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association.
- SAFETY DATA SHEET - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole. TCI Chemicals.
- STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
- CHLORINATED ORGANICS HANDBOOK. OxyChem.
- SAFETY DATA SHEET - 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. Fisher Scientific.
- Safety Data Sheet - 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol. CymitQuimica.
- SAFETY DATA SHEET - 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE. ChemicalBook.
Sources
- 1. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. oxychem.com [oxychem.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

